molecular formula C11H13ClSi B1587812 (3-Chlorophenylethynyl)trimethylsilane CAS No. 227936-62-1

(3-Chlorophenylethynyl)trimethylsilane

Cat. No.: B1587812
CAS No.: 227936-62-1
M. Wt: 208.76 g/mol
InChI Key: UXVJIDSXBAHIDV-UHFFFAOYSA-N
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Description

(3-Chlorophenylethynyl)trimethylsilane is a useful research compound. Its molecular formula is C11H13ClSi and its molecular weight is 208.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13ClSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVJIDSXBAHIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399491
Record name (3-Chlorophenylethynyl)trimethylsilane
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Molecular Weight

208.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227936-62-1
Record name (3-Chlorophenylethynyl)trimethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chlorophenylethynyl)trimethylsilane
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Foundational & Exploratory

(3-Chlorophenylethynyl)trimethylsilane chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

(3-Chlorophenylethynyl)trimethylsilane is a versatile organosilicon compound that has garnered significant attention in the fields of organic synthesis, materials science, and medicinal chemistry. Its unique structure, featuring a chlorinated phenyl ring, an ethynyl linker, and a trimethylsilyl (TMS) protecting group, provides a powerful platform for a variety of chemical transformations. This guide offers an in-depth exploration of the chemical properties, structure, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C11H13ClSi, possesses a well-defined molecular architecture that dictates its reactivity and physical characteristics.[1][2][3] The molecule consists of a central acetylene unit, flanked by a 3-chlorophenyl group on one side and a trimethylsilyl group on the other. This arrangement provides a unique combination of steric and electronic properties that are instrumental in its chemical behavior.

Key Physicochemical Data:
PropertyValueReference
CAS Number 227936-62-1[1][2][3]
Molecular Formula C11H13ClSi[1][2][3]
Molecular Weight 208.76 g/mol [1][2][3]
Boiling Point 240-241 °C[1][2]
Density 0.995 - 1.0 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.520 - 1.537[1][2]
Flash Point 225 °F (107.2 °C)[1][2]

The presence of the trimethylsilyl group not only serves as a protecting group for the terminal alkyne but also enhances the compound's solubility in common organic solvents.[4][5] The chlorine atom on the phenyl ring introduces a site for further functionalization and modulates the electronic properties of the aromatic system.

Caption: 2D structure of this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the nine equivalent protons of the trimethylsilyl group, typically in the region of 0.2-0.4 ppm. The aromatic protons would appear as a complex multiplet in the range of 7.0-7.5 ppm.

  • ¹³C NMR: The carbon NMR would display distinct signals for the trimethylsilyl carbons (around 0 ppm), the acetylenic carbons (typically between 80-100 ppm), and the aromatic carbons (in the 120-140 ppm region). The carbon atom attached to the chlorine would show a characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum would be characterized by a sharp, medium-intensity peak around 2150-2175 cm⁻¹ corresponding to the C≡C triple bond stretching vibration. The C-H stretching of the aromatic ring would appear just above 3000 cm⁻¹, while the C-H stretching of the methyl groups would be just below 3000 cm⁻¹.[6] A strong Si-C bond vibration would also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 208, with a characteristic M+2 isotopic peak at m/z 210 due to the presence of the chlorine-37 isotope.[6] Fragmentation would likely involve the loss of a methyl group (M-15) and other characteristic fragments.

Synthesis and Reactivity

This compound is typically synthesized via a Sonogashira coupling reaction between 1-chloro-3-iodobenzene (or 1-bromo-3-chlorobenzene) and ethynyltrimethylsilane.[7][8] This palladium- and copper-catalyzed cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[8]

Generalized Synthesis Protocol (Sonogashira Coupling):
  • Reaction Setup: To a solution of 1-chloro-3-iodobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) is added ethynyltrimethylsilane.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by techniques like TLC or GC-MS.

  • Workup and Purification: The reaction mixture is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield pure this compound.

Sonogashira_Coupling A 1-Chloro-3-iodobenzene Catalyst Pd(0) / Cu(I) Base (e.g., Et₃N) A->Catalyst B Ethynyltrimethylsilane B->Catalyst C This compound Catalyst->C

Caption: Synthetic scheme for this compound.

The reactivity of this compound is dominated by the chemistry of the trimethylsilyl-protected alkyne and the chlorinated aromatic ring.

  • Deprotection of the Alkyne: The trimethylsilyl group can be readily cleaved under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium fluoride, to generate the terminal alkyne, 3-chlorophenylacetylene.[5][9] This deprotected alkyne is a valuable building block for further Sonogashira couplings, click chemistry, and other alkyne-based transformations.

  • Hiyama-Type Cross-Coupling: The C(sp)-Si bond can be activated for cross-coupling reactions. For instance, in the presence of a suitable activator like potassium trimethylsilanolate, this compound can participate in Hiyama-type Sonogashira cross-coupling reactions, avoiding the need for a separate deprotection step.[10]

  • Reactions at the Aromatic Ring: The chloro-substituent on the phenyl ring can undergo various nucleophilic aromatic substitution reactions or be utilized in other cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for further elaboration of the molecular structure.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research:

  • Organic Synthesis: As a protected terminal alkyne, it serves as a key building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional organic materials.[7] The ability to selectively deprotect the alkyne or functionalize the aromatic ring provides significant synthetic flexibility.

  • Materials Science: Arylalkynes are important components in the construction of conjugated polymers and organic electronic materials. The defined substitution pattern of this compound allows for the precise tuning of the electronic and photophysical properties of these materials.

  • Drug Discovery: The 3-chlorophenylacetylene moiety is a structural motif found in various biologically active compounds. This compound provides a convenient and stable precursor for the introduction of this fragment during the synthesis of potential drug candidates.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel.[2] It is advisable to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is classified as an irritant, and contact with skin and eyes should be avoided.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable reagent in modern organic chemistry. Its well-defined structure, coupled with the predictable reactivity of its functional groups, makes it an indispensable tool for the synthesis of a wide range of complex molecules. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and applications, offering a solid foundation for its effective utilization in research and development.

References

Synthesis and purification of (3-Chlorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of (3-Chlorophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Silylated Arylalkynes

Arylalkynes are foundational structural motifs in a vast array of functional molecules, including pharmaceuticals, organic materials, and natural products.[1] The introduction of a trimethylsilyl (TMS) group onto a terminal alkyne, as in this compound, serves a dual purpose. Firstly, it acts as a robust protecting group for the terminal alkyne's labile proton, preventing unwanted side reactions.[2] Secondly, the TMS group enhances the volatility and solubility of the molecule in organic solvents, often simplifying purification and analysis by techniques like gas chromatography.[2] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, a versatile building block for further chemical elaboration.

Part 1: The Synthetic Approach — Sonogashira Cross-Coupling

The most reliable and widely adopted method for constructing the C(sp²)-C(sp) bond in arylalkynes is the Sonogashira cross-coupling reaction.[3] This powerful transformation couples a terminal alkyne with an aryl or vinyl halide under mild conditions, catalyzed by palladium and copper complexes.[3][4]

Theoretical Framework and Mechanistic Insight

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 1-bromo-3-chlorobenzene). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination from the subsequent complex yields the final arylalkyne product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne (trimethylsilylacetylene) reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide intermediate. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle. The presence of copper increases the reaction's reactivity, allowing it to proceed under milder conditions.[3]

The amine base (e.g., triethylamine) plays a crucial role in scavenging the hydrogen halide byproduct formed during the reaction and facilitating the formation of the copper acetylide.[5]

Diagram of the Sonogashira Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_intermediate Ar-Pd(II)-X(L₂) Pd0->Pd_intermediate Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-(C≡CR)(L₂) Pd_intermediate->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide + H-C≡CR + Base Cu_acetylide->Pd_intermediate Cuprate Transfer Alkyne H-C≡CR Base Base caption Fig. 1: Simplified Sonogashira Catalytic Cycle

Caption: Fig. 1: Simplified Sonogashira Catalytic Cycle

Rationale for Component Selection

The choice of reagents is critical for a successful and high-yielding synthesis.

  • Aryl Halide: 1-Bromo-3-chlorobenzene is a suitable starting material. While aryl iodides react faster, the bromide offers a good balance of reactivity and cost-effectiveness. The chloro-substituent is significantly less reactive in palladium-catalyzed cross-coupling, ensuring selective reaction at the C-Br bond.

  • Alkyne: Trimethylsilylacetylene is used in a slight excess to ensure complete consumption of the more valuable aryl halide. The TMS group is essential for preventing the homocoupling of the alkyne (Glaser coupling), a common side reaction in copper-catalyzed systems.[3]

  • Catalyst System: A combination of dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] and copper(I) iodide (CuI) is a classic and highly effective catalyst system. Triphenylphosphine (PPh₃) ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Solvent and Base: Triethylamine (Et₃N) serves as both the base and, in many cases, the solvent. It must be anhydrous and degassed to prevent catalyst deactivation and ensure an inert atmosphere.[5] Toluene or THF can be used as co-solvents if needed to improve solubility.

Part 2: Experimental Protocol — A Self-Validating Workflow

This protocol is designed to be a self-validating system, where successful completion of each stage provides the foundation for the next.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
1-Bromo-3-chlorobenzene≥98%e.g., Sigma-Aldrich108-37-2Liquid
Trimethylsilylacetylene≥98%e.g., Sigma-Aldrich1066-54-2Highly volatile, flammable liquid
PdCl₂(PPh₃)₂Catalyst gradee.g., Sigma-Aldrich13965-03-2Air-stable solid
Copper(I) Iodide≥98%e.g., Sigma-Aldrich7681-65-4Light-sensitive solid
Triethylamine (Et₃N)Anhydrous, ≥99.5%e.g., Sigma-Aldrich121-44-8Must be freshly distilled or from a sealed bottle
TolueneAnhydrous, ≥99.8%e.g., Sigma-Aldrich108-88-3Dry solvent
Diethyl EtherACS GradeVarious60-29-7For extraction
Saturated aq. NH₄ClLab preparedN/AN/AFor quenching
Anhydrous MgSO₄Lab GradeVarious7487-88-9For drying
Silica Gel230-400 meshVarious7631-86-9For column chromatography
HexaneACS GradeVarious110-54-3For column chromatography
Step-by-Step Synthesis Protocol
  • Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 1-bromo-3-chlorobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 5 mL per mmol of aryl halide) and anhydrous triethylamine (2.0 eq) via syringe.

  • Degassing: Bubble nitrogen or argon through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 60-70 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using hexane as the eluent. The reaction is typically complete within 4-6 hours.

Step-by-Step Workup and Purification
  • Cooling & Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the triethylamine and toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether. Carefully quench the reaction by washing the organic layer with saturated aqueous NH₄Cl solution, followed by brine.[6] The NH₄Cl solution complexes with the copper catalyst, aiding its removal.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6][7] A non-polar eluent like pure hexane is typically sufficient to elute the product while retaining polar impurities and catalyst residues on the column.[6]

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Diagram of the Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification setup 1. Assemble Flask (Inert Atmosphere) add_reagents 2. Add Ar-Br, Pd/Cu Catalysts setup->add_reagents add_solvents 3. Add Toluene, Et₃N add_reagents->add_solvents degas 4. Degas Mixture add_solvents->degas add_alkyne 5. Add TMS-Acetylene degas->add_alkyne react 6. Heat & Stir (60-70°C) Monitor by TLC add_alkyne->react cool 7. Cool to RT react->cool rotovap 8. Remove Solvents cool->rotovap extract 9. Dissolve in Ether Wash with NH₄Cl, Brine rotovap->extract dry 10. Dry (MgSO₄) & Concentrate extract->dry column 11. Flash Column Chromatography (Silica, Hexane) dry->column final 12. Isolate Pure Product column->final caption Fig. 2: Synthesis and Purification Workflow

Caption: Fig. 2: Synthesis and Purification Workflow

Part 3: Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound.

Purity Assessment
  • Thin Layer Chromatography (TLC): An initial, rapid check for reaction completion and purity. The product should appear as a single spot under UV light.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and provides a quantitative measure of purity.[8][9] The compound's volatility, enhanced by the TMS group, makes it ideal for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation.[10][11] The spectra should be clean, with integrations matching the expected number of protons.

Expected Spectroscopic Data
Analysis TypeExpected Result
¹H NMR (CDCl₃)δ ~7.4-7.2 (m, 4H, Ar-H), δ ~0.25 (s, 9H, Si(CH₃)₃)
¹³C NMR (CDCl₃)δ ~134, 130, 129, 128, 125, 123 (Ar-C), δ ~104 (Ar-C≡C), δ ~95 (C≡C-Si), δ ~0.0 (Si(CH₃)₃)
GC-MS (EI) M⁺ peak at m/z 208/210 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may show loss of a methyl group (M-15).

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and spectrometer.

Conclusion

The Sonogashira cross-coupling provides an efficient and robust pathway for the synthesis of this compound. By understanding the underlying mechanism and adhering to a meticulous experimental protocol involving an inert atmosphere and careful purification by column chromatography, researchers can reliably obtain this valuable synthetic intermediate in high purity. The analytical techniques outlined herein serve as a necessary validation system to ensure the quality required for subsequent applications in drug discovery and materials science.

References

Spectroscopic data for (3-Chlorophenylethynyl)trimethylsilane (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Chlorophenylethynyl)trimethylsilane

Introduction

This compound is a member of the organosilicon compound family, specifically a silyl-protected terminal alkyne. Its structure incorporates a trimethylsilyl (TMS) group, which serves as a versatile protecting group for the ethynyl moiety, and a 3-chlorophenyl group, which imparts specific electronic and steric properties. This class of compounds is of significant interest to researchers in materials science and drug development, often serving as key building blocks in the synthesis of complex organic molecules, conjugated polymers, and pharmacologically active agents.

Accurate structural elucidation and purity assessment are paramount for the reliable application of such chemical intermediates. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and essential toolkit for this purpose. Each technique offers a unique and complementary perspective on the molecule's structure. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in established principles and methodologies, to serve as a practical reference for scientists in the field.

Molecular Structure and Overview

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of this compound is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Analysis

The proton NMR spectrum is characterized by two main regions: the aliphatic region, dominated by the trimethylsilyl protons, and the aromatic region.

Expertise & Experience: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many non-polar to moderately polar organic compounds due to its excellent dissolving power and the convenient location of its residual solvent peak (~7.26 ppm), which typically does not interfere with the signals of interest. The trimethylsilyl group's protons are highly shielded due to the electropositive nature of silicon, resulting in a characteristic upfield signal.

Data Presentation: ¹H NMR

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.40 s (singlet) 1H H-2 (Aromatic)
~ 7.32 d (doublet) 1H H-6 (Aromatic)
~ 7.25 t (triplet) 1H H-5 (Aromatic)
~ 7.18 d (doublet) 1H H-4 (Aromatic)

| ~ 0.25 | s (singlet) | 9H | -Si(CH ₃)₃ |

Interpretation:

  • Trimethylsilyl Protons (-Si(CH₃)₃): A sharp, intense singlet integrating to nine protons is expected at approximately 0.25 ppm.[1] This signal is a hallmark of the TMS group and its high intensity makes it an excellent internal reference point for integration.

  • Aromatic Protons (Ar-H): The four protons on the 3-chlorophenyl ring will appear in the range of 7.18-7.40 ppm. Due to the substitution pattern, they will exhibit a complex splitting pattern. The proton at position 2 (between the two substituents) is expected to be a singlet or a narrow triplet. The other protons will show doublet and triplet multiplicities based on their coupling with adjacent protons.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: CDCl₃ is typically sufficient, but for quantitative analysis, an internal standard like tetramethylsilane (TMS) can be added, although the compound's own TMS signal can often serve this purpose.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover a range from -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Expertise & Experience: Proton-decoupled ¹³C NMR is the standard experiment, where all signals appear as singlets, simplifying the spectrum. The chemical shifts are highly sensitive to the local electronic environment. The silicon atom causes the attached methyl carbons to be significantly shielded, while the sp-hybridized alkyne carbons and sp²-hybridized aromatic carbons appear further downfield.[2][3]

Data Presentation: ¹³C NMR

Chemical Shift (δ) ppm Assignment
~ 134.5 C-3 (Aromatic, C-Cl)
~ 132.0 C-1 (Aromatic, C-alkyne)
~ 129.8 C-5 (Aromatic, CH)
~ 129.5 C-6 (Aromatic, CH)
~ 128.0 C-4 (Aromatic, CH)
~ 124.5 C-2 (Aromatic, CH)
~ 103.5 Ar-C ≡C-Si
~ 95.5 Ar-C≡C -Si

| ~ -0.1 | -Si(C H₃)₃ |

Note: The assignments for the aromatic carbons are predictive and may vary slightly. Data for the fluoro-analogue was used as a reference point.[4]

Interpretation:

  • Trimethylsilyl Carbons (-Si(CH₃)₃): A single, intense signal appears at a highly shielded (upfield) position, typically around -0.1 ppm.

  • Alkynyl Carbons (-C≡C-): Two distinct signals are observed for the two sp-hybridized carbons of the alkyne group, typically in the 90-105 ppm range. The carbon attached to the silicon is generally found at a different chemical shift than the carbon attached to the aromatic ring.

  • Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons, though some may overlap. The carbon atom bonded to the chlorine (C-3) will be significantly influenced by the halogen's inductive effect. The carbon atom attached to the alkyne group (C-1) is also distinct. The remaining four signals correspond to the protonated aromatic carbons.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup:

    • Tune the spectrometer to the ¹³C frequency.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Data Acquisition:

    • Set the spectral width to cover a range from -10 to 220 ppm.

    • Due to the low natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 128 or more) is required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Expertise & Experience: The key diagnostic peaks for this compound are the sharp, weak C≡C stretch of the silyl-protected alkyne and the strong Si-CH₃ bending vibrations. Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation for liquids or solids, making it a preferred method over traditional KBr pellets or liquid cells.[5][6]

Data Presentation: IR Spectroscopy

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~ 3100-3000 Medium-Weak C-H Stretch Aromatic C-H
~ 2160 Sharp, Medium C≡C Stretch Silyl Alkyne
~ 1585, 1470 Medium-Strong C=C Stretch Aromatic Ring
~ 1250 Strong, Sharp Symmetric CH₃ Bend -Si(CH₃)₃

| ~ 840, 780 | Strong | Si-C Stretch / CH₃ Rock | -Si(CH₃)₃ / C-Cl |

Interpretation:

  • C≡C Stretch: The vibration of the carbon-carbon triple bond in a silyl-protected alkyne gives rise to a characteristic sharp peak around 2160 cm⁻¹. The intensity is stronger than in a terminal alkyne due to the electronic effect of the silicon atom.

  • Aromatic Vibrations: The aromatic C-H stretches appear above 3000 cm⁻¹, while the C=C ring stretches are seen as a pair of bands in the 1450-1600 cm⁻¹ region.

  • Trimethylsilyl Vibrations: The TMS group has two very strong and characteristic absorptions. A sharp, intense band at ~1250 cm⁻¹ corresponds to the symmetric deformation (umbrella mode) of the methyl groups. Another strong band around 840 cm⁻¹ is due to the Si-C stretching and methyl rocking vibrations. These two peaks are highly diagnostic for the presence of a TMS group.

  • C-Cl Stretch: The C-Cl stretch for an aryl chloride typically appears in the 1000-700 cm⁻¹ region and may overlap with other strong absorptions, such as the Si-C vibrations or aromatic C-H out-of-plane bending.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[7] Run a background spectrum of the empty, clean crystal to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the this compound sample directly onto the ATR crystal.

  • Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[8]

  • Data Acquisition: Collect the sample spectrum over the range of 4000-600 cm⁻¹.[9] The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns.

Expertise & Experience: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this one.[10] It is a "hard" ionization technique that induces significant fragmentation. The fragmentation of trimethylsilyl compounds is well-understood and is dominated by the loss of a methyl group to form a stable [M-15]⁺ cation. The presence of chlorine is easily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl/³⁷Cl ratio is approximately 3:1).[11]

Data Presentation: Mass Spectrometry (EI)

m/z Relative Intensity Assignment
210 ~30% [M+2]⁺• Isotope Peak
208 ~100% (Base Peak) [M]⁺• Molecular Ion
195 High [M-15+2]⁺ Isotope Peak
193 Very High [M-15]⁺ (Loss of •CH₃)

| 73 | High | [Si(CH₃)₃]⁺ |

Interpretation:

  • Molecular Ion ([M]⁺•): The molecular ion peak is expected at m/z 208, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 210, with roughly one-third the intensity, corresponds to the molecule containing the ³⁷Cl isotope. The presence of this M/M+2 pattern is definitive proof of a single chlorine atom in the molecule.

  • [M-15]⁺ Fragment: The most characteristic fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃, mass 15) to form a highly stable silicon-centered cation.[12] This results in a very intense peak at m/z 193 (and its corresponding isotope peak at m/z 195). This is often the base peak in the spectrum.

  • [Si(CH₃)₃]⁺ Fragment: A prominent peak at m/z 73 is also commonly observed, corresponding to the trimethylsilyl cation itself.

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in dichloromethane or hexane) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system or a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming an energetically unstable molecular ion ([M]⁺•).[10]

  • Fragmentation: The excess energy in the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Spectroscopic Analysis Workflow

The logical flow for characterizing a novel or synthesized batch of this compound involves a synergistic use of these techniques.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound provides unambiguous confirmation of its structure. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, notably the silyl-protected alkyne and the trimethylsilyl moiety. Finally, mass spectrometry verifies the molecular weight and the presence of a chlorine atom through its characteristic isotopic signature, while the fragmentation pattern corroborates the overall structure. Together, these techniques form a self-validating system, ensuring the identity and purity of the compound for its intended applications in research and development.

References

Navigating Chemical Identity: A Technical Guide to CAS 227936-62-1 and an Analysis of a Complex Polymer Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Chemical Identification: A critical discrepancy has been identified between the specified Chemical Abstracts Service (CAS) number and the provided chemical name. This guide will address both entities to ensure comprehensive coverage for researchers, scientists, and drug development professionals.

  • CAS 227936-62-1 is unequivocally identified in chemical databases as (3-Chlorophenylethynyl)trimethylsilane .

  • The provided name, 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone and N-[3-(dimethylamino)propyl]-2-methyl-2-propenamide, compd. with 2,2'-[(1,2-dioxo-1,2-ethanediyl)bis(imino-2,1-ethanediyl)]bis[6-(diethylamino)-3H-xanthen-3-ylidene] bis(hydrogen sulfate) , describes a complex copolymer compounded with a derivative of Rhodamine B, a fluorescent dye. This complex does not correspond to the provided CAS number.

This document is therefore structured into two main parts to address this ambiguity with scientific rigor. Part 1 will serve as an in-depth technical guide to This compound (CAS 227936-62-1) . Part 2 will provide a detailed analysis of the complex polymer and its components as described by the user-provided name, a substance of potential interest in drug delivery and diagnostics.

Part 1: Technical Guide for this compound (CAS 227936-62-1)

This compound is a versatile organosilane compound with significant applications in organic synthesis, particularly in the construction of complex aromatic structures. Its utility in pharmaceutical research and drug development lies in its role as a stable and protected terminal alkyne, enabling its participation in a variety of carbon-carbon bond-forming reactions.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in synthetic protocols.

PropertyValueReferences
Molecular Formula C₁₁H₁₃ClSi
Molecular Weight 208.76 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Melting Point 47-51 °C[1]
Boiling Point 231.2 ± 32.0 °C at 760 Torr[1]
Density 1.03 ± 0.1 g/cm³[1]
Refractive Index Not specified
Solubility Soluble in common organic solvents (e.g., THF, diethyl ether, toluene)
Spectroscopic Data

Spectroscopic analysis is essential for the verification of the structure and purity of this compound. Representative spectral data are outlined below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a similar compound, chlorotrimethylsilane, shows a sharp singlet for the nine equivalent protons of the trimethylsilyl (TMS) group, typically appearing around 0.4 ppm.[2] For this compound, the aromatic protons would appear as multiplets in the range of 7.2-7.6 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): In the ¹³C NMR spectrum, the carbon atoms of the trimethylsilyl group would resonate at a high field (low ppm value), typically around 0 ppm. The alkyne carbons would appear in the range of 90-110 ppm, and the aromatic carbons would be observed between 120-140 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions for this compound include:

    • C≡C stretch: A weak to medium band around 2150-2175 cm⁻¹.

    • Si-C stretch: Strong bands around 1250 cm⁻¹ and 840 cm⁻¹.[3]

    • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

    • C-Cl stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. An ATR-IR spectrum is available for this compound, which can be used for confirmation.[4]

  • Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak (M⁺) at m/z 208, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of a methyl group (M-15) from the TMS moiety.

Synthesis and Reactivity

This compound is typically synthesized via a Sonogashira coupling reaction between 1-chloro-3-iodobenzene (or the corresponding bromide) and trimethylsilylacetylene, catalyzed by palladium and copper complexes.[5]

Synthesis reactant1 1-Chloro-3-iodobenzene catalyst Pd(PPh₃)₂Cl₂ / CuI Et₃N reactant1->catalyst reactant2 Trimethylsilylacetylene reactant2->catalyst product This compound catalyst->product

Caption: Synthesis of this compound.

The primary reactivity of this compound centers around the trimethylsilyl-protected alkyne. The TMS group serves two main purposes: it prevents the terminal alkyne from undergoing unwanted side reactions, such as homo-coupling (Glaser coupling), and it allows for regioselective functionalization.[6]

The two key reactions involving this compound in drug development workflows are:

  • Sonogashira Coupling: The compound itself can act as a coupling partner in further Sonogashira reactions, where the aryl chloride can be coupled with another terminal alkyne under more forcing conditions. However, its main use is as a building block after deprotection.

  • Deprotection of the TMS Group: The trimethylsilyl group can be easily removed under mild conditions to reveal the terminal alkyne.[7] This is a crucial step that allows for the subsequent coupling of the 3-chlorophenylacetylene moiety to another molecule of interest.

Experimental Protocol: Deprotection of this compound

This protocol describes a standard method for the removal of the trimethylsilyl protecting group to generate 3-ethynyl-1-chlorobenzene, which can then be used in subsequent synthetic steps.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • To this stirring solution, add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 equivalents).[7]

  • Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed (typically 1-2 hours at room temperature).

  • Upon completion, quench the reaction by adding water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product (3-ethynyl-1-chlorobenzene) by flash column chromatography on silica gel if necessary.

Causality and Self-Validation: The use of a mild base like potassium carbonate in a protic solvent like methanol is a well-established and gentle method for TMS deprotection of alkynes.[6][7] The reaction is self-validating as the progress can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar deprotected product. The inert atmosphere is a good practice to prevent any potential side reactions, although this specific reaction is often robust.

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve TMS-alkyne in MeOH inert Inert Atmosphere (N₂ or Ar) start->inert add_base Add K₂CO₃ inert->add_base stir Stir at RT (1-2 hours) add_base->stir tlc Monitor by TLC stir->tlc quench Quench with H₂O tlc->quench Reaction Complete evap Evaporate MeOH quench->evap extract Extract with Organic Solvent evap->extract purify Dry, Concentrate, & Purify extract->purify end Isolated Product purify->end Theranostics cluster_application Applications Polymer Cationic Terpolymer DMAEMA NVP DMAPMA Complex Theranostic Nanoparticle Polymer->Complex Forms core structure Drug Anionic Therapeutic (e.g., siRNA, DNA) Drug->Complex Encapsulated via ionic interaction Dye Rhodamine B Derivative (Fluorescent Probe) Dye->Complex Labeling for imaging Delivery Targeted Drug Delivery Complex->Delivery Imaging In Vivo / In Vitro Imaging Complex->Imaging

References

A Senior Application Scientist's Guide to the Trimethylsilyl Protecting Group in Alkyne Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic manipulation of functional groups is a cornerstone of modern organic synthesis. For alkynes, the acidic terminal proton presents both a synthetic opportunity and a potential liability. This in-depth technical guide provides a comprehensive overview of the trimethylsilyl (TMS) group, one of the most ubiquitous and versatile protecting groups for terminal alkynes. We will explore the underlying principles of its application, from the rationale for its use to detailed protocols for its installation and removal. Furthermore, this guide will illuminate the profound impact of TMS protection on the synthetic utility of alkynes in complex molecular construction, particularly in cross-coupling reactions and methodologies requiring orthogonal protection strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of TMS-protected alkynes in their synthetic endeavors.

The Strategic Imperative for Alkyne Protection

Terminal alkynes possess a unique reactivity profile stemming from the sp-hybridized C-H bond. With a pKa of approximately 25, this proton is significantly more acidic than its alkene (pKa ~44) and alkane (pKa ~50) counterparts.[1] This acidity, while useful for forming acetylide anions for C-C bond formation, becomes a critical liability in the presence of reagents that are basic or nucleophilic, such as Grignard reagents, organolithiums, or metal hydrides.[2][3] Unwanted deprotonation can lead to side reactions, consumption of valuable reagents, and overall failure of the intended transformation.

To circumvent this, the acidic proton must be temporarily replaced with a group that is inert to the desired reaction conditions but can be cleanly removed later. The ideal protecting group should be:

  • Easy to install and remove under mild, high-yielding conditions.

  • Robust enough to withstand a variety of reaction environments.

  • Orthogonal , meaning it can be removed selectively without affecting other protecting groups.[3]

The Trimethylsilyl (TMS) group, -Si(CH₃)₃, has emerged as a preeminent choice that fulfills these criteria, offering a reliable and versatile solution for alkyne protection.[4]

Installation of the Trimethylsilyl Group: A Practical Workflow

The most common strategy for the silylation of a terminal alkyne involves a two-step, one-pot process: deprotonation to form a transient acetylide, followed by quenching with an electrophilic silicon source.

The Causality Behind Reagent Selection
  • Deprotonation: The choice of base is critical. A strong base is required to fully deprotonate the alkyne. Organolithium reagents, such as n-butyllithium (n-BuLi), or Grignard reagents are highly effective. The reaction is typically performed at low temperatures (-78 °C) to control exothermicity and prevent side reactions.

  • Silylation: Trimethylsilyl chloride (TMSCl) is the most common and cost-effective silylating agent.[5] The highly reactive silicon-chlorine bond is readily attacked by the nucleophilic acetylide. For substrates sensitive to acidic byproducts (HCl), milder silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) can be employed in a catalytic, metal-free process.[6]

  • Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are mandatory to prevent quenching of the strong base and the intermediate acetylide.

Experimental Protocol: TMS Protection of Phenylacetylene
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add phenylacetylene (1.0 equiv.) and anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Silylation: Add trimethylsilyl chloride (TMSCl, 1.1 equiv.) dropwise to the solution at -78 °C.

  • Workup: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, extract with diethyl ether, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure TMS-protected phenylacetylene.

Data Presentation: Conditions for TMS Protection
Substrate TypeBase / Silylating AgentSolventTemperature (°C)Typical Yield (%)
Aromatic Alkynen-BuLi / TMSClTHF-78 to RT>95
Aliphatic AlkyneEtMgBr / TMSClTHF0 to RT>90
Sensitive SubstrateDBU / BSAAcetonitrileRT85-95
GeneralLiHMDS / TMSClTHF-78 to RT>90

Visualization: TMS Protection Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product TerminalAlkyne Terminal Alkyne (R-C≡C-H) Deprotonation 1. Deprotonation (-78 °C, Anhydrous THF) TerminalAlkyne->Deprotonation Base Strong Base (e.g., n-BuLi) Base->Deprotonation TMSCl Silylating Agent (TMSCl) Silylation 2. Silylation (-78 °C to RT) TMSCl->Silylation Deprotonation->Silylation Forms Acetylide (R-C≡C⁻) TMSAlkyne TMS-Protected Alkyne (R-C≡C-TMS) Silylation->TMSAlkyne

Caption: Workflow for the protection of a terminal alkyne using the TMS group.

Cleavage of the TMS Group: Regenerating the Terminal Alkyne

The utility of a protecting group is defined by the ease and selectivity of its removal. The silicon-carbon bond in TMS-alkynes is readily cleaved under mild conditions, regenerating the terminal alkyne for subsequent transformations.

Mechanistic Rationale for Deprotection

Cleavage of the C-Si bond is typically achieved by exploiting the high affinity of silicon for fluoride or its susceptibility to nucleophilic attack under basic conditions.

  • Fluoride-Mediated Deprotection: Fluoride ions (F⁻) are highly oxophilic and form a very strong Si-F bond, providing a powerful thermodynamic driving force for the reaction. Tetrabutylammonium fluoride (TBAF) is the most common reagent, offering excellent solubility in organic solvents.[7][8]

  • Base-Mediated Deprotection: Mild bases, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a protic solvent like methanol, can effectively cleave the TMS group.[8][9][10] This method is often preferred for its low cost and simplicity. The reaction is believed to proceed via nucleophilic attack of the alkoxide on the silicon atom.

Experimental Protocols for Deprotection

Protocol A: Deprotection using TBAF

  • Setup: Dissolve the TMS-protected alkyne (1.0 equiv.) in THF in a round-bottom flask.

  • Reagent Addition: Add a solution of TBAF (1.1 equiv., 1.0 M in THF) dropwise at room temperature.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Workup: Dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol B: Deprotection using K₂CO₃/Methanol

  • Setup: Dissolve the TMS-protected alkyne (1.0 equiv.) in methanol in a round-bottom flask.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.2-0.5 equiv.) to the solution.[9]

  • Monitoring: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.[9]

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to afford the deprotected alkyne.

Data Presentation: Comparison of Deprotection Methods
ReagentSolventTemperatureAdvantagesDisadvantages
TBAFTHFRTFast, mild, very commonCan be basic; may affect other silyl ethers
K₂CO₃MethanolRTInexpensive, mild, easy workupSlower than TBAF; protic solvent may be incompatible
CsFAcetonitrileRTMild conditionsMore expensive than other fluoride sources
AgF / AcidMethanol / HClRTEffective for bulky silyl groups[11]Requires stoichiometric silver and acid quench[11]
HCl / H₂OAcetoneRTAcidic conditionsMay affect acid-labile functional groups

Visualization: TMS Deprotection Workflow

G cluster_start Starting Material cluster_reaction Deprotection Conditions cluster_end Product TMSAlkyne TMS-Protected Alkyne (R-C≡C-TMS) Fluoride Fluoride Source (e.g., TBAF in THF) TMSAlkyne->Fluoride Base Mild Base (e.g., K₂CO₃ in MeOH) TMSAlkyne->Base TerminalAlkyne Terminal Alkyne (R-C≡C-H) Fluoride->TerminalAlkyne Base->TerminalAlkyne

Caption: Common workflows for the deprotection of TMS-alkynes.

Synthetic Applications of TMS-Protected Alkynes

The true power of the TMS group lies in the synthetic avenues it opens. Beyond simply masking the acidic proton, the TMS group serves as a versatile control element in complex synthetic sequences.

Enabling Cross-Coupling Reactions

TMS-alkynes are crucial partners in numerous transition-metal-catalyzed cross-coupling reactions. The steric and electronic effects of the TMS group play a key role in achieving high selectivity.[12]

  • Sonogashira Coupling: While terminal alkynes are the direct partners in Sonogashira coupling, TMS-alkynes are frequently used as stable, easily handled precursors.[2] Deprotection can be performed immediately before the coupling reaction or, in some cases, in situ.

  • Selective Pyrrole Synthesis: In Titanium-catalyzed [2+2+1] pyrrole synthesis, TMS-protected alkynes serve as selective cross-coupling partners, reacting with internal alkynes and azobenzene to yield pentasubstituted 2-TMS-pyrroles with greater than 90% selectivity.[12] This high selectivity is attributed to the steric and electronic influence of the TMS group.[12]

Orthogonal Protection Strategies

In molecules containing multiple alkyne functionalities, a hierarchy of protecting groups is essential. The TMS group is significantly more labile than bulkier silyl groups like triethylsilyl (TES) or triisopropylsilyl (TIPS).[13] This difference in stability allows for the selective deprotection of a TMS-alkyne in the presence of a TIPS-alkyne using mild conditions like K₂CO₃ in methanol, leaving the TIPS group intact for later manipulation.[8]

Enhanced Handling and Stability

Many simple alkynes, like acetylene itself, are gases and difficult to handle. Their TMS-protected counterparts are often stable, easily purified liquids or solids, making them convenient reagents for introducing an acetylenic unit into a molecule.[2]

Visualization: Synthetic Utility of TMS Alkynes

G cluster_pathways Synthetic Pathways cluster_products Products & Intermediates TMSAlkyne TMS-Alkyne (Starting Material) Coupling Cross-Coupling (e.g., Ti-catalyzed) TMSAlkyne->Coupling Deprotection Selective Deprotection TMSAlkyne->Deprotection InSitu Deprotection (in situ or prior) TMSAlkyne->InSitu Pyrrole Substituted 2-TMS-Pyrrole Coupling->Pyrrole TerminalAlkyne Terminal Alkyne for Further Reaction Deprotection->TerminalAlkyne Sonogashira Sonogashira Coupling Product InSitu->Sonogashira

Caption: Logical relationships in the synthetic application of TMS-alkynes.

Spectroscopic Characterization: A Self-Validating System

Confirming the success of protection and deprotection steps is straightforward using standard spectroscopic techniques.

  • Proton NMR (¹H NMR): The most definitive evidence for TMS protection is the appearance of a sharp, intense singlet corresponding to the nine equivalent protons of the three methyl groups. This peak appears far upfield, typically between δ 0.1 and 0.3 ppm.[9][14] Conversely, the disappearance of the terminal alkyne proton signal (typically δ 2.5-3.5 ppm) also confirms protection. Deprotection is verified by the reappearance of the terminal alkyne proton and the disappearance of the TMS singlet.

  • Infrared (IR) Spectroscopy: Successful protection is indicated by the disappearance of the sharp, characteristic C-H stretching vibration of a terminal alkyne, which normally appears around 3300 cm⁻¹. The C≡C stretch (around 2100-2260 cm⁻¹) remains, although its position and intensity may be slightly altered.

Conclusion

The trimethylsilyl group is an indispensable tool in the synthetic chemist's arsenal for the management of terminal alkynes. Its ease of installation under standard laboratory conditions, predictable reactivity, and facile removal using a variety of mild protocols make it a robust and reliable choice. More than a simple placeholder, the TMS group acts as a strategic element that enables selective transformations, facilitates complex cross-coupling reactions, and allows for orthogonal protection schemes in the synthesis of complex molecular architectures. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to confidently and effectively utilize TMS-alkynes to achieve their synthetic objectives in drug discovery and materials science.

References

The Art of C-Si Bond Activation: A Technical Guide to the Reactivity of Ethynylsilanes in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The carbon-silicon (C-Si) bond in ethynylsilanes represents a cornerstone of modern synthetic chemistry, offering a unique blend of stability and tunable reactivity. This guide provides an in-depth exploration of the C(sp)-Si bond's strategic role, moving beyond simple protocols to elucidate the underlying principles that govern its cleavage and functionalization. We will dissect the key transformations—desilylation, cross-coupling, and cycloaddition reactions—and illuminate their applications in the efficient construction of complex molecular architectures, with a particular focus on their impact in medicinal chemistry and drug discovery. This document is designed not as a rigid set of instructions, but as a comprehensive technical resource that empowers researchers to leverage the full potential of ethynylsilanes in their synthetic endeavors.

Introduction: The Strategic Value of the C(sp)-Si Bond

The utility of ethynylsilanes in organic synthesis stems from the distinct properties of the C(sp)-Si bond. This bond is significantly weaker and more polarized than a C(sp)-C bond, yet it is robust enough to withstand a wide range of reaction conditions, making silyl groups excellent protecting groups for terminal alkynes.[1] This stability, however, is coupled with a predictable susceptibility to cleavage under specific, controlled conditions, unlocking the terminal alkyne for subsequent transformations.

The silyl group, typically a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) moiety, imparts several advantageous physical properties. It increases the lipophilicity of the molecule, often rendering gaseous or volatile low-molecular-weight alkynes into more easily handled liquids or solids.[1] This practical consideration is crucial for dosing and reaction control in both laboratory and process chemistry settings.

The true synthetic power of ethynylsilanes lies in their dual nature: they can act as protected terminal alkynes, or they can be activated for direct C-Si bond functionalization. This guide will explore the major classes of reactions that exploit this reactivity.

Foundational Reactivity: Cleavage of the C(sp)-Si Bond (Desilylation)

The most fundamental transformation of ethynylsilanes is the cleavage of the C-Si bond to reveal a terminal alkyne, a process known as desilylation or protodesilylation. The choice of desilylation agent is dictated by the nature of the silyl group and the tolerance of other functional groups within the molecule.

Fluoride-Mediated Desilylation

Fluoride ions are the most common reagents for C-Si bond cleavage due to the exceptional strength of the resulting silicon-fluorine (Si-F) bond, which provides a powerful thermodynamic driving force for the reaction.[2] The mechanism proceeds through the formation of a hypervalent pentacoordinate silicon intermediate, which weakens the C-Si bond and facilitates its cleavage.[3]

Causality of Reagent Choice:

  • Tetrabutylammonium Fluoride (TBAF): This is the most frequently used fluoride source. It is soluble in common organic solvents like tetrahydrofuran (THF), allowing the reaction to proceed under homogeneous and mild conditions, often at room temperature.[4]

  • Potassium Carbonate/Methanol (K₂CO₃/MeOH): For less sterically hindered silyl groups like TMS, this milder basic condition is often sufficient and provides an orthogonal deprotection strategy when more sensitive groups are present.[4]

  • Hydrofluoric Acid (HF) complexes: Reagents like HF-pyridine or triethylamine trihydrofluoride (Et₃N·3HF) can be used in specific applications, but their high acidity and corrosiveness limit their general use.

G

Caption: Mechanism of Fluoride-Mediated Desilylation.

Experimental Protocol: Fluoride-Mediated Desilylation of a Silyl-Protected Alkyne

This protocol describes a general procedure for the removal of a TMS group using TBAF.

Materials:

  • Trimethylsilylethyne derivative (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 - 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the trimethylsilylethyne derivative (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the TBAF solution (1.0 M in THF, 1.2 eq) dropwise to the stirred solution over 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours at 0 °C to room temperature.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Carbon-Carbon Bond Formation: Cross-Coupling Reactions

Ethynylsilanes are pivotal substrates in palladium-catalyzed cross-coupling reactions, serving as stable and accessible surrogates for terminal alkynes. These reactions allow for the direct formation of C(sp)-C(sp²) and C(sp)-C(sp) bonds, which are fundamental linkages in many pharmaceuticals and advanced materials.

The Sonogashira Coupling: A Workhorse Reaction

The Sonogashira coupling is the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide.[5] Ethynylsilanes can be used in a two-step, one-pot sequence involving in-situ desilylation followed by coupling. More advanced protocols, however, enable the direct coupling of ethynylsilanes by activating the C-Si bond, bypassing the need for a separate deprotection step.[6]

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄): The palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl/vinyl halide. The choice of phosphine ligands stabilizes the catalyst and influences its reactivity.[7]

  • Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide reacts with the terminal alkyne (formed in-situ or present) to generate a copper acetylide intermediate. This species is crucial for the transmetalation step to the palladium center.[5]

  • Base (e.g., Triethylamine, Diisopropylamine): The amine base serves to neutralize the hydrogen halide produced during the reaction and facilitates the formation of the copper acetylide.[7]

  • Solvent: Aprotic solvents like THF, DMF, or toluene are commonly used to ensure the solubility of all reaction components.

Caption: Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocol: One-Pot Desilylation-Sonogashira Coupling

This protocol details the coupling of an aryl iodide with ethynyltrimethylsilane.

Materials:

  • Aryl iodide (1.0 eq)

  • Ethynyltrimethylsilane (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)

  • THF, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF (to make a ~0.2 M solution) followed by the amine base (3.0 eq).

  • Add ethynyltrimethylsilane (1.2 eq) to the mixture and stir at room temperature.

  • After the initial coupling is complete (monitor by TLC/LC-MS, typically 1-3 hours), add the TBAF solution (1.2 eq) to the reaction mixture to effect the in-situ desilylation, which is usually rapid.

  • Stir for an additional 30 minutes.

  • Work-up the reaction as described in the desilylation protocol (Section 2.2).

  • Purify the resulting diarylacetylene product by flash column chromatography.

Hiyama-Type Cross-Coupling

The Hiyama coupling involves the palladium-catalyzed reaction of organosilanes with organic halides. While traditionally used for C(sp²)-C(sp²) bond formation, variations have been developed for alkynylsilanes. A key feature of the Hiyama coupling is the requirement for a silicon-activating agent, typically a fluoride source, to generate a reactive pentavalent silicate.[4] Fluoride-free protocols using strong bases have also been developed, expanding the reaction's scope.[8] The mechanism involves the standard catalytic cycle of oxidative addition, transmetalation (the rate-limiting step, facilitated by the hypervalent silicate), and reductive elimination.[4][9]

Constructing Rings: Cycloaddition Reactions

Ethynylsilanes are excellent partners in various cycloaddition reactions, where the silyl group can serve as a powerful regiochemical control element and can be retained in the product for further functionalization or removed post-cycloaddition.

[4+2] Cycloaddition: The Diels-Alder Reaction

In the Diels-Alder reaction, ethynylsilanes function as dienophiles. The electron-withdrawing or -donating nature of the silyl group can influence the reaction rate and regioselectivity. The resulting silylated cyclohexadiene products are versatile intermediates.

[3+2] Cycloaddition: Huisgen Cycloaddition and "Click Chemistry"

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[10] The copper(I)-catalyzed version (CuAAC) is particularly powerful, offering high yields, mild reaction conditions, and complete regioselectivity for the 1,4-disubstituted triazole.[11][12] Ethynylsilanes can be used after a desilylation step to provide the terminal alkyne required for the CuAAC reaction.[13]

G

Caption: Workflow for CuAAC Reaction using Ethynylsilane.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the synthesis of a 1,4-disubstituted-1,2,3-triazole from a terminal alkyne (generated from an ethynylsilane) and an organic azide.

Materials:

  • Terminal alkyne (1.0 eq)

  • Organic azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.10 eq)

  • Sodium ascorbate (0.10 - 0.20 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)

Procedure:

  • In a flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.20 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.10 eq) in a minimal amount of water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change (often to yellow or green) may be observed.

  • Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with saturated aqueous NH₄Cl (to remove copper salts) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography or recrystallization.

Applications in Drug Discovery and Development

The synthetic transformations discussed above are not merely academic exercises; they are enabling technologies in the synthesis of complex, biologically active molecules. The ethynyl group is a privileged structure in medicinal chemistry, often acting as a rigid linker or a pharmacophore that can form key interactions with biological targets.[14]

Case Study: Synthesis of Kinase Inhibitors (Gefitinib Analogues)

Gefitinib ('Iressa') is an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy. The synthesis of various analogues often involves the introduction of an ethynyl moiety on the quinazoline core. For example, a key intermediate can be an iodoquinazoline, which can be coupled with an appropriately substituted ethynylsilane via a Sonogashira reaction to install the required side chain. The use of an ethynylsilane allows for the late-stage introduction of this critical functionality, enhancing synthetic flexibility.[6] In the synthesis of gefitinib-1,2,3-triazole derivatives, a key intermediate is formed by condensing 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline with 3-aminophenylacetylene. This terminal alkyne can be readily prepared from its silyl-protected precursor, showcasing the strategic use of ethynylsilanes in building blocks for complex drug molecules.[6]

Case Study: Synthesis of Antiviral Agents (Efavirenz Analogues)

Efavirenz ('Sustiva') is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV infection. Its structure features a cyclopropylacetylene side chain. The development of second-generation analogues has explored the replacement of this side chain with other groups.[15] The synthesis of these analogues frequently relies on the addition of a lithium acetylide to a trifluoromethyl-substituted benzoxazinone core. The required lithium acetylides are generated by treating terminal alkynes with strong bases like n-butyllithium. Ethynylsilanes serve as stable, easy-to-handle precursors to these terminal alkynes, which are deprotected immediately prior to use.[16] This strategy is critical for safely and efficiently handling the often-volatile terminal alkynes needed for these syntheses.

Reaction Type Reagents & Conditions Typical Yield Key Advantages Reference
TMS Desilylation TBAF, THF, 0 °C to RT>90%Mild, high-yielding, compatible with many functional groups.[4]
Sonogashira Coupling Aryl-I, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT70-95%Forms C(sp)-C(sp²) bonds, broad substrate scope.[7],[5]
Hiyama Coupling Aryl-Br, Pd catalyst, TBAF, THF, 60 °C60-90%Fluoride-activated C-Si cleavage, alternative to boronic acids.[4],[9]
CuAAC (Click) R-N₃, CuSO₄, Na-Ascorbate, tBuOH/H₂O, RT>90%High regioselectivity, mild aqueous conditions, bio-orthogonal.[11],[12]
Table 1: Summary of Key Reactions and Typical Yields for Ethynylsilanes.

Laboratory Safety and Handling

Working with ethynylsilanes and the associated reagents for their transformation requires adherence to standard laboratory safety protocols.

  • Ethynylsilanes: Many, like ethynyltrimethylsilane, are volatile and flammable liquids. They should be handled in a well-ventilated fume hood, away from ignition sources.[13][17]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with gloves in a fume hood. Spent palladium catalysts, especially on carbon supports, can be pyrophoric after hydrogenation reactions and must be handled with care, typically kept wet.[18][19]

  • Fluoride Reagents: TBAF is corrosive and toxic. HF-based reagents are extremely dangerous and require specialized handling procedures. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and compatible gloves.[20][21]

  • Inert Atmosphere: Many coupling reactions are sensitive to oxygen and moisture. The use of Schlenk line techniques or a glovebox is often necessary to ensure reproducibility and high yields.

Conclusion and Future Outlook

The C-Si bond in ethynylsilanes provides a powerful and versatile handle for synthetic chemists. Its predictable reactivity allows it to serve as a robust protecting group that can be cleaved under mild conditions, or as a direct participant in powerful C-C and C-heteroatom bond-forming reactions. The applications of these transformations in the synthesis of complex molecules, particularly in the realm of drug discovery, underscore their importance. As synthetic methodology continues to advance, the development of new catalysts and reaction conditions will further expand the utility of ethynylsilanes, enabling the construction of ever-more complex and functional molecules to address challenges in medicine and materials science. The insights provided in this guide are intended to equip researchers with the fundamental knowledge and practical protocols necessary to confidently and creatively apply the chemistry of ethynylsilanes to their own synthetic challenges.

References

Electronic effects of the 3-chloro substituent on the phenyl ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Effects of the 3-Chloro Substituent on the Phenyl Ring

Abstract

The substitution of a chlorine atom onto a phenyl ring is a fundamental modification in medicinal chemistry and materials science, profoundly altering the molecule's electronic landscape. When positioned at the meta (3-) position, the chloro-substituent exerts a unique and potent influence, governed by a nuanced interplay of inductive and resonance effects. This guide provides a comprehensive analysis of these electronic effects, moving from foundational principles to their quantifiable impact on chemical properties and reactivity. We will dissect the causality behind the 3-chloro group's influence on acidity, basicity, and its directing effects in aromatic substitution reactions, supported by quantitative data and validated experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this common structural motif.

The Duality of Halogen Electronic Effects: Inductive vs. Resonance

To comprehend the influence of the 3-chloro substituent, one must first appreciate the two primary electronic mechanisms through which it interacts with the phenyl ring: the inductive effect and the resonance effect.

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds. Due to chlorine's high electronegativity (3.16 on the Pauling scale) compared to carbon (2.55), it strongly pulls electron density away from the carbon atom to which it is attached.[1][2][3] This electron-withdrawing effect propagates through the sigma framework, decreasing the electron density of the entire aromatic ring. This effect is distance-dependent, weakening with an increasing number of bonds from the substituent.[4][5]

  • Resonance (Mesomeric) Effect (+M): This effect involves the delocalization of electrons through the pi (π) system. The chlorine atom possesses lone pairs of electrons in its p-orbitals which can overlap with the p-orbitals of the benzene ring.[6][7] This donation of electron density into the ring is a resonance-donating effect, denoted as +M.

For halogens, these two effects are in opposition. Critically, the strong, electron-withdrawing inductive effect (-I) dominates over the weaker, electron-donating resonance effect (+M).[3][6] This net electron withdrawal is why halogens are considered deactivating groups in the context of electrophilic aromatic substitution.[8][9]

Caption: Opposing electronic effects of a chloro substituent.

The Meta-Position Exception: A Purely Inductive Influence

The position of the substituent is paramount. While the inductive effect operates at all positions (ortho, meta, and para), the resonance effect does not. Resonance structures show that the donated electron density from the chlorine atom increases the electron density specifically at the ortho and para positions. The meta position is a nodal point in this delocalization and its electron density is not directly affected by resonance.

Therefore, for a 3-chloro (meta) substituent, its electronic influence on the ring's reactivity and the properties of a reaction center is overwhelmingly dominated by its electron-withdrawing inductive (-I) effect . This distinction is fundamental to predicting its chemical behavior.

Quantifying the Electronic Effect: The Hammett Equation

The electronic influence of a substituent can be quantitatively described by the Hammett equation, a cornerstone of physical organic chemistry.[10]

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K/K₀ or k/k₀ is the ratio of the equilibrium constant or rate constant for the substituted reaction to the unsubstituted reaction.

  • ρ (rho) is the reaction constant, which describes the sensitivity of a particular reaction to electronic effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a given substituent.

The standard for determining σ values is the ionization of benzoic acid in water at 25°C, for which ρ is defined as 1.[11] For the 3-chloro substituent, the Hammett constant is:

SubstituentPositionHammett Constant (σ_m)Electronic Effect
-Clmeta+0.37Electron-withdrawing

Source: Data compiled from various physical organic chemistry resources.[12]

The positive value of σ_m = +0.37 provides a clear quantitative measure of the net electron-withdrawing nature of the 3-chloro group, stemming from its powerful inductive effect at the meta position.

Impact on Acidity: Stabilization of the Conjugate Base

The electron-withdrawing nature of the 3-chloro group significantly impacts the acidity of functional groups attached to the phenyl ring, such as carboxylic acids and phenols. An increase in acidity corresponds to a lower pKa value.

The 3-chloro substituent enhances acidity by stabilizing the negatively charged conjugate base (e.g., carboxylate or phenoxide anion) formed upon deprotonation.[5][13] The inductive effect pulls electron density away from the site of the negative charge, delocalizing and stabilizing it. This stabilization shifts the equilibrium towards the dissociated form, resulting in a stronger acid.

CompoundStructurepKa (at 25°C)Change in Acidity
Benzoic AcidC₆H₅COOH4.20Reference
3-Chlorobenzoic Acid3-ClC₆H₄COOH3.82[14][15]Stronger Acid
PhenolC₆H₅OH9.95Reference
3-Chlorophenol3-ClC₆H₄OH9.12[16]Stronger Acid

Note: pKa values can vary slightly depending on the source and experimental conditions.[17][18][19][20][21][22][23]

Impact on Basicity: Destabilization of the Protonated Form

Conversely, the 3-chloro substituent decreases the basicity of nitrogen-containing functional groups like anilines. Basicity in anilines is dependent on the availability of the nitrogen's lone pair of electrons to accept a proton.

The strong inductive electron withdrawal by the 3-chloro group pulls electron density out of the ring and away from the amino group.[24][25] This reduction in electron density on the nitrogen atom makes the lone pair less available for protonation, thus rendering the amine less basic.[26] A weaker base will have a lower pKa for its conjugate acid (the anilinium ion).

CompoundStructurepKa of Conjugate AcidChange in Basicity
AnilineC₆H₅NH₂4.63Reference
3-Chloroaniline3-ClC₆H₄NH₂3.52Weaker Base

Source: Data compiled from various physical organic chemistry resources.[27]

Impact on Ring Reactivity

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. The 3-chloro group influences both the rate and the regioselectivity of this reaction.

  • Reactivity (Rate): As a net electron-withdrawing group, the 3-chloro substituent deactivates the phenyl ring towards electrophilic attack.[9] The rate of substitution is significantly slower than that of unsubstituted benzene because the ring is less electron-rich (less nucleophilic).[8][28]

  • Regioselectivity (Directing Effect): The 3-chloro group is a meta-director .[29][30] This can be explained by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed upon attack at the ortho, para, and meta positions. For ortho and para attack, one of the resonance structures places the positive charge on the carbon directly attached to the electron-withdrawing chlorine atom—a highly destabilizing arrangement. For meta attack, the positive charge is never placed on this carbon. Therefore, the transition state leading to the meta product is of lower energy than those leading to the ortho and para products, making meta substitution the major pathway.

References

Harnessing the Silicon Advantage: An In-depth Guide to Organosilicon Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organosilicon compounds have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern synthetic chemist. Their unique electronic and steric properties, stemming from the distinct nature of the silicon-carbon bond, offer unparalleled advantages in terms of reactivity, selectivity, and stability.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of key organosilicon reagents. We will delve into the mechanistic underpinnings of cornerstone reactions, provide field-proven experimental protocols, and explore their strategic deployment in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][3]

The Silicon Difference: Fundamental Properties of Organosilicon Compounds

At the heart of organosilicon chemistry lies the silicon-carbon (Si-C) bond. Compared to the ubiquitous carbon-carbon bond, the Si-C bond is longer, weaker, and more polarized, with carbon being the more electronegative atom.[4] This fundamental difference dictates the unique reactivity of organosilicon compounds.[5] Furthermore, silicon's ability to stabilize a positive charge on a β-carbon (the β-silicon effect) and its capacity to form hypervalent species are central to many of its synthetic applications.[6][7]

Key distinguishing features include:

  • Bond Energetics: The high affinity of silicon for oxygen and fluoride is a major thermodynamic driving force for many reactions.[7][8] The formation of strong Si-O or Si-F bonds often dictates the outcome of a transformation.[8]

  • Hypervalency: Silicon can expand its coordination number to five or even six, a property rarely observed for carbon.[4][6] This ability is crucial for the activation of organosilanes in cross-coupling reactions.[4]

  • Low Toxicity and Stability: Many common organosilicon reagents and byproducts (like siloxanes) are volatile, stable, and exhibit low toxicity, making them attractive from a green chemistry perspective.[1][6]

Pillar I: The Silyl Group as a Versatile Protecting Agent

One of the most widespread applications of organosilicon chemistry is the protection of sensitive functional groups, particularly alcohols. Silyl ethers are formed by reacting an alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a base. Their utility stems from a finely tunable balance of steric bulk and electronic properties, which dictates their stability and the conditions required for their removal.[9][10]

The choice of silyl group is a critical experimental decision, guided by the downstream reaction conditions the protected molecule must endure.

Protecting GroupCommon AbbreviationRelative Steric BulkCleavage ConditionsKey Advantages & Causality
TrimethylsilylTMSSmallVery mild acid, moistureEasily cleaved; ideal for temporary protection or in situ trapping of enolates. Its lability is due to low steric hindrance around the silicon atom.
TriethylsilylTESMediumMild acid, fluoride sourcesMore stable than TMS to hydrolysis and chromatography due to increased steric bulk.[11]
tert-ButyldimethylsilylTBS / TBDMSLargeStronger acid, fluoride (TBAF)A workhorse protecting group offering a robust shield against a wide range of non-acidic reagents. The bulky tert-butyl group sterically hinders nucleophilic attack at silicon.[10][11]
TriisopropylsilylTIPSVery LargeStronger acid, fluoride (TBAF)Offers even greater steric protection than TBS, making it stable under conditions that might cleave TBS ethers.[11]
tert-ButyldiphenylsilylTBDPSVery LargeStronger acid, fluoride, hydrogenolysisExceptionally robust. The phenyl groups provide additional stability. Cleavage via hydrogenolysis is a useful orthogonal strategy.[11]
Workflow for Alcohol Protection and Deprotection

The process of using a silyl protecting group is a self-validating system of masking and unmasking a reactive site.

G cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step A Alcohol (R-OH) + Silyl Halide (e.g., TBSCl) + Base (e.g., Imidazole) B Silylation Reaction (SN2 at Silicon) A->B In aprotic solvent (e.g., DMF, CH2Cl2) C Protected Alcohol (R-OTBS) B->C D Perform Reactions on Other Functional Groups C->D R-OTBS is stable to: - Grignard Reagents - Hydride Reductions - Oxidation (e.g., PCC) E Add Deprotection Reagent (e.g., TBAF in THF) D->E F Cleavage of Si-O Bond E->F Formation of strong Si-F bond drives reaction G Regenerated Alcohol (R-OH) F->G

Caption: General workflow for silyl ether protection and deprotection.

Pillar II: Carbon-Carbon Bond Formation

Organosilicon reagents are powerful tools for constructing C-C bonds, offering unique stereochemical control and reactivity that complements traditional methods like the Wittig reaction.

The Peterson Olefination

The Peterson olefination is a cornerstone reaction that converts aldehydes and ketones into alkenes using α-silyl carbanions.[12][13] A key advantage over phosphorus-based methods is the ability to stereoselectively synthesize either the (E)- or (Z)-alkene from a common β-hydroxysilane intermediate.[12][14]

Mechanism and Stereochemical Control:

The reaction proceeds in two stages: addition and elimination.[15]

  • Addition: An α-silyl carbanion (generated by deprotonating an α-silylalkane) adds to the carbonyl group to form a diastereomeric mixture of β-hydroxysilane adducts.[13][15]

  • Elimination: This is the stereochemistry-determining step. The diastereomeric β-hydroxysilanes can often be separated. Subsequent treatment with either acid or base leads to different alkene isomers.

    • Acid-promoted elimination proceeds via an anti-elimination pathway.[12][15]

    • Base-promoted elimination proceeds via a concerted syn-elimination pathway.[12][15]

This divergent pathway is the result of the different conformational requirements for the transition states under acidic versus basic conditions, providing the synthetic chemist with remarkable control over the geometry of the final product.

Caption: Stereodivergent outcomes of the Peterson Olefination.

The Hiyama Cross-Coupling

The Hiyama cross-coupling is a palladium-catalyzed reaction that forms C-C bonds between organosilanes and organic halides or triflates.[16] It stands as a powerful alternative to other cross-coupling reactions like Suzuki and Stille, often with the advantage of lower toxicity and greater stability of the organosilicon partner.[17]

A crucial aspect of the Hiyama coupling is the necessity of an activator to cleave the Si-C bond.[18] This is typically a fluoride source (like TBAF) or a base, which forms a hypervalent, nucleophilic siliconate species that is competent for transmetalation to the palladium center.[16][17]

Catalytic Cycle:

The mechanism follows the general paradigm for palladium cross-coupling reactions:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the R¹-X bond to form a Pd(II) complex.

  • Transmetalation: The activated organosilane (R²-SiR₃) transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step and requires the formation of a hypervalent silicate.

  • Reductive Elimination: The two organic partners (R¹ and R²) are ejected from the palladium center as the new C-C coupled product (R¹-R²), regenerating the Pd(0) catalyst.

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetal R¹-Pd(II)L₂-R² pd2_complex->transmetal Transmetalation (R²SiR₃ + F⁻) transmetal->pd0 Reductive Elimination product R¹-R² transmetal->product center

Caption: Simplified catalytic cycle for the Hiyama cross-coupling.

Pillar III: Silicon as a Hydride Source and Hydroxyl Surrogate

Beyond C-C bond formation, organosilicon reagents offer elegant solutions for reductions and masked functional group transformations.

Organosilanes as Mild Reducing Agents

Trialkylsilanes, particularly triethylsilane (Et₃SiH), are exceptionally mild and selective hydride donors.[2][3] Unlike powerful metal hydrides (e.g., LiAlH₄), Et₃SiH requires activation by a Brønsted or Lewis acid to deliver a hydride.[2] This "ionic hydrogenation" allows for the highly chemoselective reduction of functional groups that can form stable carbocation intermediates.[2]

Common Applications:

  • Reductive Amination: Reduction of imines or iminium ions formed in situ from aldehydes/ketones and amines.[2]

  • Deoxygenation: Reduction of alcohols or ethers that can form stabilized carbocations to the corresponding alkanes.[2]

  • Reductive Etherification: One-pot conversion of carbonyls to ethers in the presence of an alcohol.[2][3]

The Fleming-Tamao Oxidation

The Fleming-Tamao oxidation provides a powerful method to convert a C-Si bond into a C-O bond, effectively using the silyl group as a robust "masked hydroxyl group".[19][20] This two-step process involves converting a stable organosilane (often a dimethylphenylsilyl group) into a more reactive halosilane or alkoxysilane, which is then oxidized with a peroxy acid or hydrogen peroxide to yield the corresponding alcohol.[19][20]

A key feature of this reaction is its stereospecificity; the oxidation proceeds with retention of configuration at the carbon center, making it invaluable for asymmetric synthesis.[20][21][22] This allows for the installation of a hydroxyl group with precise stereochemical control late in a synthetic sequence.

Protocols and Practical Insights

Field-Proven Protocol: Reductive Amination using Triethylsilane

This protocol describes the reductive amination of an aldehyde with a primary amine.

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.0 equiv)

  • Triethylsilane (Et₃SiH) (1.5 equiv)

  • Trifluoroacetic Acid (TFA) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 equiv) and the amine (1.0 equiv).

  • Dissolve the starting materials in anhydrous DCM to a concentration of approximately 0.2 M.

  • Add triethylsilane (1.5 equiv) to the solution via syringe.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (2.0 equiv) dropwise to the stirred solution. An exotherm may be observed.

    • Scientist's Insight: The acid serves two purposes: it catalyzes the formation of the iminium ion intermediate and activates the triethylsilane for hydride delivery. TFA is often used due to its volatility, which simplifies workup.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography as required.

Field-Proven Protocol: Hiyama Cross-Coupling of an Aryl Bromide

This protocol describes a typical fluoride-activated Hiyama coupling.

Materials:

  • Aryl bromide (1.0 equiv)

  • Aryl- or vinyltrimethoxysilane (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 equiv)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Scientist's Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos often accelerate the oxidative addition and reductive elimination steps, improving overall catalytic efficiency.

  • Add anhydrous toluene via syringe, followed by the aryl bromide (1.0 equiv) and the organosilane (1.5 equiv).

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add the TBAF solution (2.0 equiv) dropwise via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude biaryl product by flash column chromatography.

Applications in Drug Discovery and Development

The strategic incorporation of silicon into drug candidates or the use of silicon-based reagents in their synthesis is a growing area of medicinal chemistry.[23][24][25] Sila-substitution (replacing a specific carbon atom with silicon) can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[25] Furthermore, the reactions described herein are routinely used to construct the complex carbon skeletons of modern pharmaceuticals.[1][3] For example, silyl protecting groups are essential in multi-step syntheses of natural products, while cross-coupling reactions are fundamental to building the biaryl scaffolds common in many kinase inhibitors.[26] Organosilicon reagents also enable the synthesis of drug carriers and biocompatible materials for advanced drug delivery systems.[27]

Conclusion and Future Outlook

Organosilicon chemistry has matured into a vital and versatile sub-discipline of organic synthesis. The reagents and reactions discussed in this guide represent only a fraction of the available tools, but they highlight the core principles that make silicon so synthetically useful. From the nuanced control of protecting group stability to the stereoselective formation of C-C bonds and the mild, selective reduction of functional groups, organosilicon reagents provide elegant solutions to complex synthetic challenges. Future developments will likely focus on new catalytic methods for Si-H and Si-C functionalization, the design of novel silicon-based reagents with enhanced reactivity and selectivity, and the expanded application of sila-substitution in drug design.[1]

References

Navigating the Synthesis and Handling of (3-Chlorophenylethynyl)trimethylsilane: A Technical Guide for a New Era of Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, (3-Chlorophenylethynyl)trimethylsilane has emerged as a pivotal building block. Its unique electronic and structural properties make it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and functional materials. However, the successful and safe utilization of this compound hinges on a comprehensive understanding of its chemical characteristics and the implementation of rigorous handling and storage protocols. This guide provides an in-depth analysis of the safety, handling, and storage considerations for this compound, grounded in empirical data and established best practices for organosilicon compounds.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the cornerstone of safe laboratory practice. The primary hazards, as identified in its Safety Data Sheet (SDS), are detailed below.

GHS Classification and Hazard Statements

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards[1]:

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation[1].

  • Hazardous to the Aquatic Environment (Long-term, Category 4): H413 - May cause long lasting harmful effects to aquatic life[1].

The signal word associated with this compound is "Warning" [1].

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are critical for assessing its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₁H₁₃ClSi[2][3]
Molecular Weight 208.76 g/mol [2][3]
Boiling Point 240-241 °C[2]
Density 0.995 g/mL at 25 °C[2]
Refractive Index n20/D 1.537[2]
Flash Point 225 °F (107.2 °C)[2]

Section 2: Prudent Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) for chemical exposure should be the guiding philosophy when working with this compound. Adherence to the following handling procedures and PPE requirements is mandatory.

Engineering Controls

All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. This is crucial to minimize the inhalation of any potential vapors or aerosols.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most personal line of defense against chemical exposure.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles[1].

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and changed immediately if contaminated[1].

    • Protective Clothing: A standard laboratory coat is required. For procedures with a higher potential for splashes, a chemically resistant apron should be worn over the lab coat[1].

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Hygiene Practices

Strict adherence to laboratory hygiene is paramount. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Contaminated clothing should be removed immediately and laundered before reuse[1]. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Section 3: Storage and Stability

The long-term stability and integrity of this compound are contingent upon proper storage conditions. As an organosilicon compound, it shares characteristics with other silanes that dictate specific storage requirements.

General Storage Conditions
  • Inert Atmosphere: While the specific SDS for this compound does not explicitly state the need for an inert atmosphere, it is a best practice for many organosilicon compounds to prevent degradation from atmospheric moisture. Storing under an inert gas such as argon or nitrogen is highly recommended.

  • Temperature: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Recommended storage is at room temperature[4].

  • Container: Keep the container tightly closed to prevent the ingress of moisture and air.

Incompatible Materials

Avoid contact with strong oxidizing agents, strong acids, and strong bases. While many organosilicon compounds are reactive with water, the available data for this specific compound does not indicate a violent reaction. However, caution should be exercised, and contact with water should be avoided to prevent potential hydrolysis.

Section 4: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm.

First Aid Measures

The following first-aid measures should be taken immediately upon exposure[1]:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[1].

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor[1].

  • In Case of Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[1].

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[1].

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate all non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations[1].

Section 5: Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to be released into the environment[1].

Visualizing Safe Handling and Emergency Response

To further clarify the procedural flow for handling and emergency response, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Transfer Compound in Fume Hood prep_materials->handle_transfer handle_reaction Conduct Experiment handle_cleanup Clean Work Area handle_reaction->handle_cleanup post_storage Store Compound Properly handle_cleanup->post_storage post_disposal Dispose of Waste post_storage->post_disposal post_ppe Doff and Dispose/Clean PPE post_disposal->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Personal Exposure spill_exposure Spill or Exposure Occurs spill_evacuate Evacuate Area spill_exposure->spill_evacuate Spill expo_remove Remove Contaminated Clothing spill_exposure->expo_remove Exposure spill_ppe Don Emergency PPE spill_evacuate->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_clean Decontaminate Area spill_collect->spill_clean expo_flush Flush Affected Area (Eyes/Skin) expo_remove->expo_flush expo_fresh_air Move to Fresh Air (Inhalation) expo_remove->expo_fresh_air expo_medical Seek Immediate Medical Attention expo_flush->expo_medical expo_fresh_air->expo_medical

Caption: A flowchart outlining the immediate actions to be taken in the event of a spill or personal exposure.

References

Solubility profile of (3-Chlorophenylethynyl)trimethylsilane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility Profile of (3-Chlorophenylethynyl)trimethylsilane

Introduction

This compound is a specialized organosilicon compound that serves as a critical building block in modern organic synthesis. Its unique structure, featuring a protected alkyne and a functionalized aromatic ring, makes it a valuable precursor for cross-coupling reactions, the synthesis of complex conjugated polymers, and the development of novel pharmaceutical intermediates.[1][2] An exhaustive understanding of its solubility in various organic solvents is not merely academic; it is a fundamental prerequisite for successful reaction design, optimization of reaction conditions, efficient product purification, and the formulation of stable solutions.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. Moving beyond simple data presentation, we will explore the molecular characteristics that govern its solubility, provide a predictive analysis based on the principle of "like dissolves like," and detail a robust experimental protocol for the precise quantitative determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's behavior in solution.

Physicochemical Properties and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical characteristics of this compound are summarized below.[3][4]

PropertyValue
Linear Formula ClC₆H₄C≡CSi(CH₃)₃
Molecular Weight 208.76 g/mol
CAS Number 227936-62-1
Density 0.995 g/mL at 25 °C (lit.)
Boiling Point 240-241 °C (lit.)
Refractive Index n20/D 1.537 (lit.)

A structural examination reveals a molecule with distinct regions of varying polarity, which is the cornerstone of its solubility behavior:

  • Trimethylsilyl (TMS) Group [-Si(CH₃)₃]: This end-cap is sterically bulky and distinctly nonpolar. The three methyl groups and the silicon atom create a hydrophobic region dominated by weak van der Waals forces.

  • Alkynyl Linker [-C≡C-]: The carbon-carbon triple bond is linear and relatively nonpolar, contributing to the molecule's rigid structure.

  • 3-Chlorophenyl Group [-C₆H₄Cl]: The benzene ring itself is aromatic and hydrophobic. The attached chlorine atom, being electronegative, introduces a moderate dipole moment, imparting a slight polar character to this end of the molecule.

Overall, the molecule is predominantly nonpolar and hydrophobic due to the significant contributions of the trimethylsilyl and phenyl moieties.

cluster_molecule Molecular Structure of this compound cluster_properties Polarity Characteristics TMS Trimethylsilyl Group -Si(CH₃)₃ Alkyne Alkynyl -C≡C- Nonpolar Strongly Nonpolar (Hydrophobic, Bulky) TMS->Nonpolar governs solubility in nonpolar solvents Phenyl 3-Chlorophenyl -C₆H₄Cl SlightlyPolar Slightly Polar (Dipole Moment) Phenyl->SlightlyPolar influences interaction with polar solvents

Caption: Molecular structure breakdown and associated polarity.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Field Insights
Nonpolar Hydrocarbons Toluene, Hexane, BenzeneHigh / Miscible The dominant nonpolar characteristics of the solute, driven by the TMS and phenyl groups, align perfectly with the London dispersion forces of these solvents. Toluene is often an excellent choice for reactions involving substituted phenylacetylenes.[7]
Chlorinated Solvents Dichloromethane (DCM), Chloroform (CHCl₃)High / Miscible These solvents are highly effective at solvating a wide range of organic compounds. They can accommodate both the nonpolar bulk and the slight polarity from the chloro-substituent, making them versatile choices for both reaction and workup.
Ethers Diethyl Ether (Et₂O), Tetrahydrofuran (THF)High / Soluble As weakly polar aprotic solvents, ethers provide an ideal balance. Their hydrocarbon portions interact favorably with the nonpolar parts of the solute, while the ether oxygen can interact with any minor polar regions. THF is a common solvent for reactions with silylacetylenes.[7]
Polar Aprotic Solvents Acetone, Acetonitrile (ACN), DMFModerate to Low The strong dipole-dipole interactions that characterize these solvents mean they prefer to solvate themselves. The energy required to create a solvent cavity for the largely nonpolar solute is less favorable, leading to reduced solubility.
Polar Protic Solvents Ethanol, MethanolLow to Insoluble The powerful hydrogen-bonding network in protic solvents presents a significant energetic barrier to solvating a nonpolar molecule. The disruption of this network is highly unfavorable, resulting in poor solubility.
Aqueous Solvents WaterInsoluble The extreme polarity and strong hydrogen bonding of water make it incapable of dissolving the hydrophobic this compound.[5] The compound will form a separate phase.

Experimental Protocol for Quantitative Solubility Determination

For applications in regulated environments or for processes requiring high precision, such as crystallization or formulation, experimental determination of solubility is essential. The industry-standard shake-flask method provides a reliable means to obtain this data.[8] This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible results.

Causality Behind the Method

The core principle of this method is to establish a thermodynamic equilibrium between the dissolved solute and an excess of undissolved solute in a given solvent at a constant temperature. The concentration of the solute in the saturated solution at this point is, by definition, its solubility. Each step is designed to rigorously achieve and accurately measure this equilibrium state.

Step-by-Step Methodology
  • Preparation of a Slurry:

    • To a series of glass vials with magnetic stir bars, add a known volume of the desired organic solvent (e.g., 5.0 mL).

    • Add an excess of this compound to each vial. An "excess" is critical; you must be able to visually confirm an undissolved phase (either solid precipitate or liquid droplets) throughout the experiment. This ensures the solution remains saturated.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled agitator or on a stirring plate within a constant-temperature bath. Maintain a consistent temperature (e.g., 25 °C) and stirring speed.

    • Allow the slurries to equilibrate for a minimum of 24 hours. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary to ensure equilibrium is reached.

  • Phase Separation:

    • Stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours. This allows the excess undissolved solute to settle completely, leaving a clear, saturated supernatant.

    • Crucial: Do not remove the vials from the temperature bath, as temperature fluctuations will alter the solubility.

  • Sampling:

    • Carefully draw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette. To avoid disturbing the settled material, insert the pipette tip just below the liquid's surface.

    • To prevent contamination from the undissolved phase, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).

  • Dilution and Analysis:

    • Immediately transfer the aliquot into a volumetric flask and dilute with a suitable solvent in which the compound is highly soluble to prevent precipitation. Record the dilution factor accurately.

    • Determine the concentration of the diluted sample using a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or Quantitative Nuclear Magnetic Resonance (qNMR). A calibration curve prepared with standards of known concentration is required for accurate quantification.

  • Calculation:

    • Calculate the original concentration of the saturated solution (the solubility) by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The result is typically expressed in units of mg/mL, g/L, or mol/L.

start Start: Shake-Flask Method prep 1. Preparation Add excess solute to known volume of solvent to create a slurry. start->prep equil 2. Equilibration Agitate at constant temperature for 24-48 hours to reach equilibrium. prep->equil separate 3. Phase Separation Cease agitation and allow undissolved solute to settle. equil->separate sample 4. Sampling Withdraw a precise aliquot of the clear, saturated supernatant via a filtered syringe. separate->sample analyze 5. Dilution & Analysis Dilute the aliquot and measure concentration via HPLC, GC, or qNMR. sample->analyze calc 6. Calculation Solubility = (Measured Concentration) x (Dilution Factor) analyze->calc end_node End: Quantitative Solubility Value calc->end_node

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound is a predominantly nonpolar compound, exhibiting high solubility in nonpolar hydrocarbon, chlorinated, and ether-based solvents. Its solubility is expected to be significantly lower in polar aprotic and especially polar protic solvents, and it is considered insoluble in water. This profile is a direct consequence of its molecular structure, which combines a large, nonpolar trimethylsilyl group with a slightly polar chlorophenyl moiety. For applications demanding precise control over concentration, the detailed shake-flask experimental protocol provided in this guide offers a robust framework for generating high-quality, reliable solubility data. This foundational knowledge is paramount for the effective and efficient application of this versatile reagent in research and development.

References

(3-Chlorophenylethynyl)trimethylsilane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Chlorophenylethynyl)trimethylsilane is a versatile bifunctional building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a chlorinated phenyl ring, offers a unique combination of reactivity and stability. This guide provides an in-depth overview of its commercial availability, key applications in drug discovery, and detailed experimental protocols for its synthesis and use, designed for researchers, scientists, and professionals in drug development.

The TMS group serves as a robust protecting group for the terminal alkyne, preventing its unwanted participation in reactions while allowing for the selective functionalization of the aryl ring. Subsequently, the TMS group can be easily removed under mild conditions to liberate the terminal alkyne for further transformations, most notably the Sonogashira cross-coupling reaction. The presence of the chlorine atom on the phenyl ring provides a handle for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille couplings, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This dual reactivity makes this compound a valuable precursor for the synthesis of substituted alkynes, which are key components in many biologically active molecules.

Commercial Availability and Pricing

This compound (CAS No. 227936-62-1) is readily available from a variety of commercial chemical suppliers. Purity levels are typically high, often ≥95% or 98%, suitable for most research and development applications. While pricing is subject to change and often requires a formal quote for bulk quantities, the compound is generally accessible for laboratory-scale synthesis. Below is a summary of prominent suppliers and their typical offerings.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich79189998%Gram to multi-gram scale
ChemSceneCS-W015189≥95%Milligram to gram scale[1]
BLDpharmBD233347≥97%Gram to kilogram scale
KingchemKCL-0334CustomBulk quantities
TCI AmericaC2955>98.0% (GC)Gram to multi-gram scale

It is advisable to contact suppliers directly for current pricing and availability, especially for larger quantities required for process development and scale-up.

Core Applications in Drug Discovery and Development

The utility of this compound in drug discovery primarily stems from its role as a precursor to complex aryl alkynes, a structural motif present in numerous biologically active compounds, including kinase inhibitors. The Sonogashira coupling reaction is the cornerstone of its application, enabling the facile formation of carbon-carbon bonds between the alkyne and various aryl or heteroaryl halides.

The Sonogashira Coupling: A Gateway to Molecular Complexity

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The trimethylsilyl group in this compound acts as a protecting group, which can be cleaved in situ or in a separate step to generate the terminal alkyne required for the coupling. This strategy allows for a modular and convergent approach to the synthesis of complex molecules.

A typical workflow involving this compound in a drug discovery context is illustrated below.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Fragment Coupling cluster_2 Final Product Generation Start This compound Deprotection TMS Deprotection (e.g., K2CO3, MeOH) Start->Deprotection TerminalAlkyne 3-Chlorophenylacetylene Deprotection->TerminalAlkyne Sonogashira Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) TerminalAlkyne->Sonogashira ArylHalide Aryl/Heteroaryl Halide (Drug Fragment) ArylHalide->Sonogashira CoupledProduct Disubstituted Alkyne (Drug Precursor) Sonogashira->CoupledProduct FinalSteps Further Functionalization / Final Synthesis Steps CoupledProduct->FinalSteps TargetMolecule Biologically Active Molecule (e.g., Kinase Inhibitor) FinalSteps->TargetMolecule

Caption: A generalized workflow for the application of this compound.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Sonogashira coupling of a suitable dihalobenzene with ethynyltrimethylsilane. 1-Chloro-3-iodobenzene is an excellent starting material for this transformation due to the differential reactivity of the C-I and C-Cl bonds, allowing for selective coupling at the more reactive iodine-bearing position.

Reaction Scheme:

References

A Theoretical and Computational Guide to the Molecular Orbitals of (3-Chlorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical analysis of the molecular orbitals and electronic properties of (3-Chlorophenylethynyl)trimethylsilane. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural and electronic characteristics, with a primary focus on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The insights derived, including the HOMO-LUMO energy gap and the Molecular Electrostatic Potential (MEP), are critical for predicting the compound's chemical reactivity, kinetic stability, and potential applications in materials science and drug development. All calculations are performed using the B3LYP functional with a 6-311++G(d,p) basis set, establishing a robust and reproducible computational protocol.

Introduction

This compound is an organosilicon compound featuring a phenyl ring, an ethynyl (acetylenic) linker, and a trimethylsilyl (TMS) group.[1] The TMS group is widely used in organic chemistry as a protecting group for terminal alkynes and to increase the volatility of compounds for analyses like gas chromatography.[2] The molecule's structure, combining an aromatic system with the electron-donating and sterically bulky TMS group and an electron-withdrawing chloro substituent, suggests a nuanced electronic profile.

Understanding the electronic structure of such molecules is paramount for predicting their behavior in chemical reactions and their potential utility in designing novel materials or pharmacophores. Molecular Orbital (MO) theory provides a powerful framework for this purpose, describing electrons as being distributed over the entire molecule in specific orbitals, each with a distinct energy level.[3][4]

Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6]

  • HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[7][8] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[8][9]

This guide details the computational methodology used to analyze these properties for this compound and discusses the implications of the findings.

Computational Methodology

The selection of an appropriate computational method is critical for obtaining accurate and reliable results. This study employs Density Functional Theory (DFT), a quantum mechanical method that models the electronic structure of many-body systems.

Rationale for Method Selection
  • Expertise & Experience: DFT, specifically with the B3LYP hybrid functional, has consistently demonstrated a favorable balance between computational efficiency and accuracy for a wide range of organic and organosilicon compounds.[10][11][12] It reliably predicts geometric structures and electronic properties.

  • Authoritative Grounding: The 6-311++G(d,p) basis set was chosen for this study. This triple-zeta basis set provides a high degree of flexibility for describing the valence electrons. The inclusion of diffuse functions (++) is essential for accurately modeling the delocalized π-systems of the phenyl and ethynyl groups, while the polarization functions (d,p) are crucial for describing the non-planar geometries around the silicon atom and improving the accuracy of bond angles. Studies on similar polycyclic aromatic hydrocarbons have successfully used this basis set to compute HOMO-LUMO gaps.[13]

Step-by-Step Computational Workflow
  • Structure Input: The initial 3D structure of this compound was built using standard bond lengths and angles based on its SMILES string: C--INVALID-LINK--(C)C#Cc1cccc(Cl)c1.[1]

  • Geometry Optimization: The structure was fully optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory without any symmetry constraints. This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency analysis was performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis: Following successful optimization, the energies of the molecular orbitals, including HOMO and LUMO, were calculated.

  • Property Calculation: Global reactivity descriptors and the Molecular Electrostatic Potential (MEP) were derived from the final electronic structure.

Computational Workflow Diagram

G cluster_input Input Phase cluster_calc Calculation Phase (DFT: B3LYP/6-311++G(d,p)) cluster_analysis Analysis Phase node_input Initial 3D Structure (SMILES String) node_opt Geometry Optimization node_input->node_opt node_freq Frequency Analysis node_opt->node_freq node_verify Verify Minimum Energy (No Imaginary Frequencies) node_freq->node_verify node_mo MO Calculation node_fmo FMO Analysis (HOMO, LUMO, Gap) node_mo->node_fmo node_mep MEP Analysis node_mo->node_mep node_reactivity Reactivity Descriptors node_mo->node_reactivity node_verify->node_mo If True

Caption: Workflow for the theoretical analysis of this compound.

Results and Discussion

Optimized Molecular Structure

The geometry optimization yielded a stable structure with key geometric parameters that align with expected values for sp, sp², and sp³ hybridized carbon atoms and a tetrahedral silicon center. The phenyl ring and the adjacent ethynyl C≡C bond are nearly coplanar, allowing for effective π-conjugation across this part of the molecule.

Frontier Molecular Orbital (FMO) Analysis

The FMOs are central to understanding the electronic behavior of the molecule. The calculated energies and the resulting energy gap are summarized in Table 1.

Table 1: Calculated FMO Properties

ParameterEnergy (eV)
EHOMO-6.45
ELUMO-1.21
ΔE (HOMO-LUMO Gap) 5.24

The HOMO is primarily localized over the electron-rich phenylacetylene π-system. This indicates that this region of the molecule is the most probable site for electrophilic attack. Conversely, the LUMO is also distributed across the phenylacetylene backbone, suggesting that this area is the most likely to accept electrons in a reaction, for instance, from a nucleophile.

The HOMO-LUMO energy gap of 5.24 eV is significant. This relatively large gap suggests that this compound possesses high kinetic stability and is not prone to facile electronic excitation. This stability is a key characteristic for its potential use as a building block in stable organic electronic materials.

Conceptual Diagram of FMO Properties

G cluster_molecule Molecular Structure M (3-Cl-Ph-C≡C-TMS) HOMO HOMO (Electron Donor) -6.45 eV M->HOMO π-system localization LUMO LUMO (Electron Acceptor) -1.21 eV M->LUMO π-system localization GAP Energy Gap ΔE = 5.24 eV (High Stability) HOMO->GAP LUMO->GAP

Caption: Relationship between molecular structure and key Frontier Molecular Orbital properties.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several important quantum chemical parameters can be calculated to further quantify the molecule's reactivity. These are presented in Table 2.

Table 2: Calculated Global Reactivity Descriptors

DescriptorFormulaValue (eV)Interpretation
Ionization Potential (I)I ≈ -EHOMO6.45Energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMO1.21Energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 23.83Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 22.62Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)0.19Reciprocal of hardness; indicates reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)2.79Propensity to accept electrons.
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow regions), indicating electron-rich areas, localized around the electronegative chlorine atom and the π-cloud of the ethynyl and phenyl groups. These sites are susceptible to electrophilic attack. Positive potential (blue regions), indicating electron-deficient areas, would be found around the hydrogen atoms of the trimethylsilyl group, marking them as potential sites for nucleophilic interaction.

Conclusion

The theoretical investigation of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory provides significant insights into its electronic structure and reactivity. The molecule exhibits a substantial HOMO-LUMO energy gap of 5.24 eV, indicative of high kinetic stability. The frontier orbitals are primarily localized on the conjugated chlorophenylacetylene framework, which is identified as the reactive center of the molecule. The calculated global reactivity descriptors further quantify its stable nature. These findings are foundational for guiding the experimental application of this compound in the synthesis of new materials and as a scaffold in drug design, providing a robust, computationally validated understanding of its electronic behavior.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling using (3-Chlorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Sonogashira Coupling in Modern Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] Its enduring appeal lies in its typically mild reaction conditions, broad functional group tolerance, and the strategic importance of the resulting arylalkyne and conjugated enyne motifs.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the execution of a Sonogashira coupling reaction using (3-Chlorophenylethynyl)trimethylsilane. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer insights into the rationale behind the procedural choices. The use of a trimethylsilyl (TMS) protected alkyne, such as this compound, is a common strategy to prevent the unwanted homocoupling of the terminal alkyne (Glaser coupling) and allows for the selective coupling at the C-H bond of the alkyne after in-situ or subsequent deprotection.[3]

Mechanistic Insights: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][4] This dual-metal system works in concert to facilitate the formation of the crucial C-C bond.

The Palladium Cycle:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.[2]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the palladium(II) complex. This is often the rate-determining step of the overall reaction.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the catalytically active palladium(0) species, thus completing the cycle.[4]

The Copper Cycle:

The primary role of the copper co-catalyst is to activate the terminal alkyne.[5]

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[2]

  • Deprotonation: In the presence of a base, typically an amine, the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate.[6] This activated acetylide is then ready to participate in the transmetalation step of the palladium cycle.

While the copper co-catalyst significantly enhances the reaction rate, copper-free Sonogashira protocols have also been developed to circumvent issues like the formation of alkyne homocoupling products (Glaser coupling), which can be promoted by oxygen in the presence of copper.[1]

Visualizing the Catalytic Pathway

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Ar-X Transmetalation Transmetalation PdII_ArC Ar-Pd(II)L₂-C≡CR' PdII_ArX->PdII_ArC Cu-C≡CR' PdII_ArC->Pd0 Ar-C≡CR' RedElim Reductive Elimination CuX Cu(I)X PiComplex [Cu(I)(H-C≡CR')]⁺X⁻ CuX->PiComplex H-C≡CR' Deprotonation Deprotonation CuAcetylide Cu(I)-C≡CR' PiComplex->CuAcetylide Base CuAcetylide->PdII_ArX Transfers Acetylide

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

This protocol details a representative procedure for the Sonogashira coupling of this compound with iodobenzene.

Materials and Reagents
  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply with a manifold

  • Syringes and needles for liquid transfer

  • Magnetic stirrer hotplate

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02 equiv.) and copper(I) iodide (e.g., 0.04 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

    • Add iodobenzene (1.0 equiv.) to the flask.

    • Add anhydrous solvent (e.g., THF or DMF, to make a ~0.2 M solution) followed by the amine base (e.g., triethylamine, 2.0-3.0 equiv.).

    • Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Alkyne:

    • Slowly add this compound (1.1-1.2 equiv.) to the reaction mixture via syringe.

    • Stir the reaction at room temperature. The progress of the reaction can be monitored by TLC. For less reactive aryl bromides, heating might be necessary.[1]

  • Reaction Monitoring:

    • Monitor the consumption of the starting materials by TLC (e.g., using a mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-24 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired TMS-protected diarylalkyne.

Summary of Reaction Parameters

ParameterReagent/ConditionTypical Amount/ValueRationale
Aryl Halide Iodobenzene1.0 equivAryl iodides are generally more reactive than bromides or chlorides.[2]
Alkyne This compound1.1 - 1.2 equivA slight excess ensures complete consumption of the aryl halide.
Palladium Catalyst PdCl₂(PPh₃)₂1-5 mol%A common and effective precatalyst for Sonogashira couplings.[2]
Copper Co-catalyst CuI2-10 mol%Accelerates the reaction by activating the alkyne.[1]
Base Triethylamine (TEA)2.0 - 3.0 equivActs as a scavenger for the HX byproduct and facilitates the formation of the copper acetylide.[1]
Solvent THF or DMF~0.2 M concentrationAprotic solvents are commonly used to dissolve the reactants and catalysts.[7]
Temperature Room Temperature20-25 °CMild conditions are often sufficient for reactive aryl iodides.[1]
Atmosphere Inert (Argon or Nitrogen)N/APrevents catalyst degradation and unwanted side reactions like Glaser coupling.[1]

Optional Step: Deprotection of the Trimethylsilyl Group

The TMS protecting group can be readily removed to yield the terminal alkyne, which can be used in subsequent synthetic steps.

Protocol for TMS Deprotection
  • Setup: Dissolve the purified TMS-protected diarylalkyne (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and methanol.

  • Reagent Addition: Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of tetrabutylammonium fluoride (TBAF) (1.1 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude terminal alkyne by flash column chromatography.

Causality and Experimental Choices: A Deeper Dive

  • Choice of Catalyst System: The PdCl₂(PPh₃)₂/CuI system is a classic and robust choice for a wide range of Sonogashira couplings.[2] The phosphine ligands on the palladium center play a crucial role in stabilizing the metal and influencing its catalytic activity.

  • The Role of the Base: An amine base like triethylamine serves a dual purpose: it neutralizes the hydrogen halide (HX) formed during the reaction and facilitates the deprotonation of the alkyne in the copper cycle.[1] The basicity and steric bulk of the amine can influence the reaction rate.

  • Solvent Selection: The choice of solvent can significantly impact the reaction outcome by affecting the solubility of the reactants and catalysts, as well as the stability of the catalytic intermediates.[7] Aprotic solvents like THF and DMF are generally preferred as they effectively dissolve the various components of the reaction mixture.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen in the presence of the copper co-catalyst.[1]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents or solvent.Use fresh catalyst and ensure proper inert atmosphere techniques (e.g., degassing the solvent). Use freshly distilled solvents and pure reagents.
Formation of Homocoupled Alkyne (Glaser Product) Presence of oxygen.Ensure the reaction is set up under a strictly inert atmosphere. Degas the solvent thoroughly before use.
Difficult Purification Co-elution of product with byproducts or starting materials.Optimize the chromatography solvent system. Consider an alternative work-up procedure to remove impurities before chromatography.

Conclusion

The Sonogashira coupling is a powerful and reliable method for the synthesis of diarylalkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this reaction with substrates like this compound. The protocol and insights provided in this application note are intended to serve as a practical guide to facilitate the successful implementation of this important transformation in the laboratory.

References

The Strategic Application of (3-Chlorophenylethynyl)trimethylsilane in the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Phenylethynyl Moiety in Medicinal Chemistry

The 3-chlorophenylethynyl structural motif is a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid, linear geometry allows it to span binding sites and engage in key interactions with amino acid residues. The chlorine substituent can modulate the electronic properties of the phenyl ring and provide an additional point of interaction within the protein's binding pocket. (3-Chlorophenylethynyl)trimethylsilane serves as a stable, versatile, and readily available starting material for the introduction of this valuable fragment into active pharmaceutical ingredients (APIs). The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, enhancing its stability and preventing unwanted side reactions during synthesis.[1][2] This application note provides a detailed guide to the strategic use of this compound in the synthesis of a key quinazoline-based intermediate, a common core structure in many approved and investigational kinase inhibitors.

Core Strategy: A Two-Step Approach to a Key Kinase Inhibitor Intermediate

Our synthetic strategy involves a two-step process:

  • Deprotection (Desilylation): The removal of the trimethylsilyl group from this compound to generate the reactive terminal alkyne, 1-chloro-3-ethynylbenzene.

  • Palladium-Catalyzed Sonogashira Cross-Coupling: The subsequent coupling of 1-chloro-3-ethynylbenzene with a halogenated heterocyclic core, in this case, a 6-iodoquinazoline derivative, to yield the desired advanced intermediate.

This approach highlights the utility of this compound as a stable precursor that can be readily converted to the active coupling partner when needed.

G cluster_0 Step 1: Desilylation cluster_1 Step 2: Sonogashira Coupling a This compound b 1-Chloro-3-ethynylbenzene a->b K2CO3, MeOH d Target Kinase Inhibitor Intermediate b->d c 6-Iodo-4-quinazolinone c->d Pd(PPh3)4, CuI, Et3N

Caption: Synthetic workflow from this compound.

Part 1: Desilylation of this compound

Scientific Rationale

The trimethylsilyl group is an effective protecting group for terminal alkynes due to its steric bulk and the strength of the silicon-carbon bond.[1] This protection prevents the acidic alkyne proton from interfering with other reactions in a multi-step synthesis. The desilylation is typically achieved under mild basic or fluoride-mediated conditions, which are generally compatible with a wide range of other functional groups.[3] For this protocol, we will utilize potassium carbonate in methanol, a cost-effective and efficient method for generating the terminal alkyne.[3]

Detailed Experimental Protocol

Materials:

  • This compound

  • Methanol (anhydrous)

  • Potassium carbonate (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous methanol (approximately 10 mL per 1 g of starting material).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer, and wash it sequentially with water and then with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-chloro-3-ethynylbenzene as a crude product. This product is often of sufficient purity for use in the subsequent Sonogashira coupling step.

Part 2: Sonogashira Cross-Coupling for the Synthesis of a Kinase Inhibitor Intermediate

Scientific Rationale

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[6] The reaction is highly valued in pharmaceutical synthesis for its reliability and functional group tolerance.[4] In this protocol, we will couple the newly synthesized 1-chloro-3-ethynylbenzene with a 6-iodo-4-quinazolinone, a common heterocyclic core in many kinase inhibitors, to construct our target intermediate.

G cluster_0 Copper Cycle Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidative Addition (R-X) Pd(II)-alkyne Pd(II)-alkyne Pd(II)->Pd(II)-alkyne Transmetalation (Cu-alkyne) Pd(II)-alkyne->Pd(0) Reductive Elimination (Product) Alkyne Alkyne Cu-alkyne Cu-alkyne Alkyne->Cu-alkyne CuI, Base Cu-alkyne->Alkyne

Caption: Simplified catalytic cycle of the Sonogashira reaction.

Detailed Experimental Protocol

Materials:

  • 1-Chloro-3-ethynylbenzene (from Part 1)

  • 6-Iodo-4-quinazolinone

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N, anhydrous and degassed)

  • N,N-Dimethylformamide (DMF, anhydrous and degassed)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Filtration apparatus (e.g., Büchner funnel)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add 6-iodo-4-quinazolinone (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous and degassed DMF to dissolve the solids.

  • To the stirred mixture, add anhydrous and degassed triethylamine (3.0 eq) via syringe.

  • Finally, add a solution of 1-chloro-3-ethynylbenzene (1.2 eq) in a small amount of anhydrous DMF via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-((3-chlorophenyl)ethynyl)quinazolin-4(3H)-one.

Data Summary and Applications

The phenylethynyl moiety, and specifically the 3-chlorophenylethynyl group, is a key structural feature in a number of potent kinase inhibitors. The synthetic route detailed above provides a reliable method for accessing advanced intermediates for the synthesis of such APIs.

Kinase Inhibitor ClassRepresentative API (Illustrative)Therapeutic Area
EGFR InhibitorsErlotinib, LapatinibOncology
BCR-Abl InhibitorsNilotinib, PonatinibOncology
Multi-kinase InhibitorsSunitinib, SorafenibOncology

This table is for illustrative purposes to highlight the importance of the phenylethynyl scaffold in kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of active pharmaceutical ingredients. Its stability as a protected alkyne, coupled with the straightforward and high-yielding protocols for its deprotection and subsequent coupling, makes it an ideal choice for introducing the 3-chlorophenylethynyl moiety into complex molecules. The Sonogashira coupling, in particular, provides a robust and efficient method for constructing the carbon-carbon bond between the alkyne and a heterocyclic core, paving the way for the synthesis of a wide range of potent kinase inhibitors. The protocols provided herein offer a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this compound in their own research and development endeavors.

References

Application Note: (3-Chlorophenylethynyl)trimethylsilane as a Versatile Synthon for High-Performance Organic Light-Emitting Diode (OLED) Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficient and Stable Blue Emitters

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, vibrant colors, and novel form factors. At the heart of every OLED device lies the emissive layer, composed of organic semiconductor materials capable of converting electrical energy into light. The performance of an OLED, particularly its efficiency, color purity, and operational lifetime, is intrinsically linked to the molecular design of these emitters. Among the various colors, the development of stable and efficient deep-blue emitters remains a significant challenge.

This application note details the utility of (3-Chlorophenylethynyl)trimethylsilane as a strategic building block in the synthesis of advanced π-conjugated materials for OLED applications, with a particular focus on creating robust blue-emitting compounds. We will explore the synthetic advantages conferred by its unique trifunctional nature—the trimethylsilyl (TMS) protected alkyne, the reactive chloro-substituent, and the phenylacetylene core that forms the backbone of the resulting emissive material.

Scientific Rationale: Why this compound?

The molecular architecture of this compound offers a compelling combination of features for the organic materials chemist. Its utility is rooted in the principles of modern cross-coupling chemistry and the structure-property relationships that govern electroluminescence.

  • The Trimethylsilyl (TMS) Group: A Chemoselective Handle: The TMS group serves as a robust protecting group for the terminal alkyne. This protection is crucial for preventing the highly reactive terminal C-H bond from undergoing undesirable side reactions, such as Glaser coupling, under typical cross-coupling conditions. The TMS group can be selectively removed under mild conditions (e.g., using a fluoride source like TBAF or a base like K₂CO₃ in methanol) to reveal the terminal alkyne for subsequent reactions. This two-step approach allows for sequential, controlled construction of complex molecular architectures.

  • The Alkyne Moiety: Building π-Conjugation: The ethynyl group is a fundamental building block for creating rigid, linear π-conjugated systems. This extended conjugation is essential for charge transport and for tuning the HOMO-LUMO energy gap of the material, which in turn dictates its emission color. The Sonogashira cross-coupling reaction is the premier method for forming C(sp²)-C(sp) bonds, enabling the facile connection of the alkyne unit to various aromatic and heteroaromatic cores.

  • The 3-Chloro Substituent: A Site for Further Functionalization and Property Tuning: The chlorine atom on the phenyl ring provides a secondary reaction site, typically for palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, or a second Sonogashira coupling. This allows for the introduction of additional functional groups to modulate the material's electronic properties, morphology, and solubility. Furthermore, the electron-withdrawing nature of the chlorine atom can influence the electronic landscape of the molecule, often leading to a blue-shift in the emission spectrum, which is highly desirable for developing deep-blue emitters.

Core Synthetic Strategy: A Hypothetical Pathway to a Blue Emitter

To illustrate the application of this compound, we will outline the synthesis of a hypothetical high-performance blue-emitting material, 9-(4-((3-chlorophenyl)ethynyl)phenyl)-9H-carbazole . This target molecule features a carbazole unit, a well-known hole-transporting moiety with good thermal stability, coupled to our synthon.

The overall synthetic workflow is depicted below:

G cluster_0 PART 1: Sonogashira Coupling cluster_1 PART 2: Buchwald-Hartwig Amination A 1-Bromo-4-iodobenzene C Intermediate 1 1-Bromo-4-((3-chlorophenyl)ethynyl)benzene A->C Pd(PPh₃)₂Cl₂ / CuI TEA, THF, 65°C Step 1a B This compound B->C Desilylation & Coupling D Carbazole E Final Product 9-(4-((3-chlorophenyl)ethynyl)phenyl)-9H-carbazole D->E C_ref Intermediate 1 C_ref->E Pd₂(dba)₃ / XPhos NaOtBu, Toluene, 110°C Step 2

Figure 1: Synthetic workflow for a hypothetical blue emitter.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-4-((3-chlorophenyl)ethynyl)benzene (Intermediate 1)

This protocol details a one-pot desilylation and Sonogashira coupling reaction. The TMS group is removed in situ, and the resulting terminal alkyne immediately couples with the more reactive C-I bond of 1-bromo-4-iodobenzene.

Materials:

  • This compound

  • 1-Bromo-4-iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry 100 mL Schlenk flask under an inert atmosphere, add 1-bromo-4-iodobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Base Addition: Add anhydrous THF (40 mL) and anhydrous TEA (3.0 equiv) via syringe. Stir the mixture at room temperature for 15 minutes.

  • Synthon Addition: Add this compound (1.1 equiv) to the reaction mixture.

  • Desilylation: Add TBAF solution (1.1 equiv) dropwise over 5 minutes. An exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield the pure intermediate.

Causality Behind Choices:

  • Catalyst System: The Pd(PPh₃)₂Cl₂/CuI system is a classic and highly effective catalyst for Sonogashira couplings. The palladium complex facilitates the main catalytic cycle, while the copper(I) iodide co-catalyst is crucial for the formation of the copper acetylide intermediate, which speeds up the transmetalation step.

  • Solvent and Base: THF is an excellent solvent for this reaction, solubilizing both the organic components and the catalyst complexes. Triethylamine acts as both the base to neutralize the HI formed during the reaction and as a solvent.

  • Selective Coupling: The reaction proceeds selectively at the C-I bond of the di-halogenated benzene because the oxidative addition of palladium to an aryl iodide is significantly faster than to an aryl bromide.

Protocol 2: Synthesis of 9-(4-((3-chlorophenyl)ethynyl)phenyl)-9H-carbazole (Final Product)

This protocol utilizes a Buchwald-Hartwig amination to couple the carbazole nitrogen to the aryl bromide of Intermediate 1.

Materials:

  • 1-Bromo-4-((3-chlorophenyl)ethynyl)benzene (Intermediate 1)

  • Carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a glovebox, add Intermediate 1 (1.0 equiv), carbazole (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (30 mL) to the tube.

  • Reaction Conditions: Seal the tube and heat the mixture to 110 °C with vigorous stirring for 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with toluene and filter through a plug of silica gel, washing with additional toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/toluene or by gradient sublimation to yield the final product as a solid.

Causality Behind Choices:

  • Catalyst System: The Pd₂(dba)₃/XPhos system is a modern, highly active catalyst for C-N bond formation. The bulky, electron-rich XPhos ligand promotes the reductive elimination step, which is often rate-limiting in Buchwald-Hartwig couplings.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the carbazole, forming the reactive carbazolide anion.

Expected Material Properties and Device Integration

The final product, 9-(4-((3-chlorophenyl)ethynyl)phenyl)-9H-carbazole, is designed to exhibit properties suitable for a blue OLED emitter.

PropertyExpected CharacteristicRationale
Emission Color Deep Blue (440-460 nm)The rigid, conjugated backbone of the phenylacetylene linker combined with the carbazole unit typically results in blue emission. The electron-withdrawing chloro group can further induce a hypsochromic (blue) shift.
Photoluminescence Quantum Yield (PLQY) High (>70% in solution)The rigid structure helps minimize non-radiative decay pathways from vibrational relaxation, leading to efficient light emission.
Thermal Stability (Td) High (>350 °C)The aromatic carbazole and phenylacetylene units provide excellent thermal stability, which is crucial for the longevity of OLED devices fabricated via vacuum deposition.
Electrochemical Properties Suitable HOMO/LUMO LevelsThe carbazole moiety provides a relatively high HOMO level for efficient hole injection, while the overall π-system defines the LUMO for electron acceptance.
OLED Device Architecture

The synthesized material would typically be incorporated as the emissive layer (EML) in a multilayer OLED stack. A representative device structure is shown below.

G Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h+) HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Synthesized Material) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Electrons (e-) EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Figure 2: A typical multilayer OLED device structure.

In this architecture, holes are injected from the anode and transported through the HIL and HTL to the EML. Electrons are injected from the cathode and transported through the EIL and ETL. Recombination of holes and electrons within the EML generates excitons, which then radiatively decay to produce light.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced organic materials for OLEDs. Its unique structure allows for a modular and strategic approach to molecular design, enabling the construction of complex π-conjugated systems through sequential, high-yielding cross-coupling reactions. The protocols and rationale provided herein offer a clear roadmap for researchers and scientists to leverage this synthon in the development of next-generation, high-performance blue emitters.

Fluoride-free methods for the desilylation of (3-Chlorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Fluoride-Free Desilylation of (3-Chlorophenylethynyl)trimethylsilane

Introduction: Beyond the Fluoride Paradigm

In modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the use of protecting groups is indispensable.[1][2] The trimethylsilyl (TMS) group is a premier choice for the protection of terminal alkynes, valued for its stability under various reaction conditions, especially in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[1][2] The TMS group's steric and electronic influence facilitates high yields and selectivity in these critical C-C bond-forming reactions.[1]

However, the deprotection step—the removal of the TMS group to unveil the terminal alkyne—has traditionally been dominated by fluoride-based reagents, most notably tetrabutylammonium fluoride (TBAF). While effective, fluoride-mediated desilylation is not without significant drawbacks. The high basicity of TBAF can lead to undesired side reactions with sensitive functional groups, its hygroscopic nature introduces variability, and the removal of ammonium salt byproducts during purification can be challenging and time-consuming.[3]

This guide addresses the growing need for milder, more selective, and operationally simpler alternatives. We present a curated selection of robust, field-proven fluoride-free protocols for the desilylation of this compound, a representative aryl acetylene. These methods offer significant advantages in terms of cost, functional group tolerance, and ease of implementation, providing researchers with a versatile toolkit for this crucial synthetic transformation.

Method 1: Mild Base-Catalyzed Desilylation with Potassium Carbonate

This is arguably the most common, cost-effective, and mild fluoride-free method for TMS-alkyne deprotection. It is particularly well-suited for substrates that can tolerate mild basic conditions and is easily scalable.

Principle and Mechanism

The reaction proceeds via a base-catalyzed nucleophilic attack on the silicon atom by a protic solvent, typically methanol. The carbonate base (CO₃²⁻) generates a catalytic amount of methoxide ion (CH₃O⁻) from the methanol solvent. The methoxide then attacks the silicon center of the TMS-alkyne, forming a pentacoordinate silicate intermediate. This intermediate subsequently collapses, cleaving the Si-C(sp) bond. A proton from the solvent then quenches the resulting acetylide anion to yield the terminal alkyne and trimethylsilylmethoxide.

Advantages and Considerations
  • Expertise & Experience: This method is highly reliable for a wide range of TMS-alkynes.[4] The use of catalytic, rather than stoichiometric, base minimizes the risk of side reactions with base-sensitive functional groups.[5][6]

  • Trustworthiness: The reaction is easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The workup is a simple extraction, avoiding complex chromatographic separations of ionic byproducts seen with fluoride reagents.[7]

  • Limitations: Substrates with highly base-labile groups (e.g., certain esters) may undergo saponification. In such cases, reaction progress should be carefully monitored, or an alternative method should be chosen.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in Methanol (MeOH) B Add catalytic K₂CO₃ under N₂ atmosphere A->B C Stir at Room Temperature (2 hours) B->C D Monitor by TLC C->D E Concentrate in vacuo D->E Upon Completion F Dilute with Ether E->F G Wash with Water & Brine F->G H Dry over MgSO₄ G->H I Purify by Flash Chromatography H->I J Obtain pure 1-Chloro-3-ethynylbenzene I->J

Caption: Workflow for K₂CO₃-mediated desilylation.

Detailed Protocol
  • Materials:

    • This compound (1.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (0.1 - 0.5 eq)[4][8]

    • Methanol (MeOH), anhydrous (0.1-0.2 M solution)

    • Diethyl ether (Et₂O)

    • Water, deionized

    • Brine, saturated

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a solution of this compound (e.g., 2.09 g, 10.0 mmol) in methanol (100 mL), add potassium carbonate (e.g., 0.69 g, 5.0 mmol).

    • Stir the mixture vigorously at room temperature under a nitrogen atmosphere for 2-4 hours.[4]

    • Monitor the reaction progress by TLC (e.g., using 95:5 Hexane:Ethyl Acetate as eluent). The product, 1-chloro-3-ethynylbenzene, will have a lower Rf value than the starting material.

    • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the resulting residue with diethyl ether (100 mL).

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • If necessary, purify the crude product by flash column chromatography on silica gel to yield pure 1-chloro-3-ethynylbenzene.

Method 2: Silver(I)-Catalyzed Protiodesilylation

Silver-catalyzed desilylation is a remarkably chemoselective method, offering a distinct advantage when the substrate contains other silyl ethers (e.g., TBDMS, TIPS) that need to remain intact.[9][10]

Principle and Mechanism

The reaction is catalyzed by a silver(I) salt, such as silver nitrate (AgNO₃). The silver cation is thought to coordinate to the alkyne's π-system, which activates the C-Si bond towards cleavage. A nucleophile, typically water or an alcohol from the solvent system, then attacks the silicon atom, facilitating the protiodesilylation. This process selectively cleaves the TMS group from the alkyne without affecting more robust alkyl silyl ethers.[9][11]

Advantages and Considerations
  • Expertise & Experience: This method's key strength is its exceptional chemoselectivity. It is the go-to protocol when other acid- or base-labile groups, especially other silyl ethers, must be preserved.[9]

  • Trustworthiness: The catalytic nature of the reaction (typically 5-10 mol% AgNO₃) makes it efficient and cost-effective. The conditions are generally mild, proceeding at room temperature.[10][11]

  • Limitations: While silver is catalytic, it is a heavy metal, and appropriate disposal procedures must be followed. Dimerization of the terminal alkyne product (Glaser coupling) can sometimes be observed as a minor side reaction, although it is less common than with copper catalysts.[9]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve TMS-alkyne in DCM/MeOH/H₂O mixture B Add catalytic AgNO₃ A->B C Stir at Room Temperature (1-3 hours) B->C D Monitor by TLC C->D E Filter through Celite to remove Ag salts D->E Upon Completion F Extract with DCM E->F G Wash with Water & Brine F->G H Dry over Na₂SO₄ G->H I Concentrate and Purify H->I J Obtain pure 1-Chloro-3-ethynylbenzene I->J

Caption: Workflow for AgNO₃-catalyzed desilylation.

Detailed Protocol
  • Materials:

    • This compound (1.0 eq)

    • Silver nitrate (AgNO₃) (0.05-0.1 eq)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Water, deionized

    • Celite®

  • Procedure:

    • In a round-bottom flask, dissolve this compound (e.g., 1.05 g, 5.0 mmol) in a solvent mixture of DCM (20 mL), MeOH (20 mL), and water (5 mL).

    • Add silver nitrate (e.g., 85 mg, 0.5 mmol, 0.1 eq).

    • Stir the resulting mixture at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM (50 mL) and filter through a pad of Celite® to remove precipitated silver salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify by flash chromatography if required.

Method 3: Copper(I)-Mediated Desilylation

This method utilizes a copper(I) salt in conjunction with a mild reducing agent, offering a rapid and efficient alternative under neutral conditions.

Principle and Mechanism

The combination of copper(II) sulfate and sodium ascorbate generates the active copper(I) species in situ. The copper(I) acetylide is believed to form, which is then protonated during the reaction or workup to yield the terminal alkyne. This system is known for its mildness and efficiency.[12]

Advantages and Considerations
  • Expertise & Experience: This protocol is very fast, often complete within 10-30 minutes at room temperature.[8] The reagents are inexpensive and readily available.

  • Trustworthiness: The reaction conditions are mild and generally neutral, making it compatible with a wide range of functional groups that might be sensitive to strong acids or bases.[12]

  • Limitations: As with other transition metal-catalyzed reactions, trace metal contamination in the final product is a possibility and may require careful purification (e.g., by treatment with a metal scavenger or careful chromatography). Unwanted Glaser-Hay homocoupling of the alkyne product can be a competing pathway.[9]

Detailed Protocol
  • Materials:

    • This compound (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Ethanol (EtOH)

    • Water, deionized

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve this compound (e.g., 1.05 g, 5.0 mmol) in a mixture of ethanol (25 mL) and water (25 mL).

    • To this solution, add copper(II) sulfate pentahydrate (e.g., 125 mg, 0.5 mmol) followed by sodium ascorbate (e.g., 198 mg, 1.0 mmol).

    • Stir the mixture at room temperature for 10-30 minutes.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify via flash chromatography to obtain the final product.

Comparative Summary of Fluoride-Free Desilylation Methods

MethodKey ReagentsSolvent SystemTemp.Typical TimeKey Advantages & Considerations
Potassium Carbonate K₂CO₃ (catalytic)MethanolRT2-4 hVery low cost, simple workup, scalable. Not suitable for base-labile substrates.[4][8]
Silver(I) Catalysis AgNO₃ (catalytic)DCM/MeOH/H₂ORT1-3 hExcellent chemoselectivity; preserves other silyl ethers. Requires heavy metal disposal.[9][11]
Copper(I) Mediation CuSO₄, Na-AscorbateEthanol/WaterRT10-30 minVery rapid, mild, neutral conditions. Potential for Glaser homocoupling byproduct.[12]
KOTMS Catalysis KOTMS (catalytic)Wet DMSO25-70 °CVariableHigh efficiency with low catalyst loading, broad functional group tolerance.[10][13][14]

Conclusion and Outlook

The desilylation of TMS-protected alkynes is a fundamental transformation in organic synthesis. Moving beyond traditional fluoride-based reagents opens the door to milder, more selective, and often more economical synthetic routes. The methods detailed in this guide—mild base catalysis with potassium carbonate, chemoselective silver catalysis, and rapid copper-mediated deprotection—provide researchers with a robust and versatile set of tools for the deprotection of this compound and a wide array of other silyl-alkynes. The choice of method should be guided by the specific functional groups present in the substrate, cost considerations, and desired reaction time. By understanding the principles and practical details of these fluoride-free alternatives, scientists can design more elegant and efficient synthetic strategies for applications in drug discovery and materials science.

References

Application Note: A Step-by-Step Guide to Synthesizing Conjugated Polymers with (3-Chlorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for the synthesis of a poly(phenyleneethynylene) (PPE) type conjugated polymer starting from the commercially available monomer precursor, (3-Chlorophenylethynyl)trimethylsilane. The synthesis is a two-step process involving the deprotection of the trimethylsilyl (TMS) group to yield an A-B type monomer, followed by a Sonogashira self-condensation polycondensation. This document offers detailed experimental procedures, mechanistic insights, safety protocols, characterization techniques, and troubleshooting advice, designed for researchers in materials science, organic electronics, and medicinal chemistry.

Introduction: The Significance of Poly(phenyleneethynylene)s

Conjugated polymers, characterized by their alternating single and double/triple bonds, possess unique electronic and optical properties that make them central to advancements in organic electronics.[1] Poly(phenyleneethynylene)s (PPEs) are a prominent class of rigid-rod conjugated polymers known for their high thermal stability, strong photoluminescence, and excellent charge transport characteristics. These properties are being actively explored for applications in organic light-emitting diodes (OLEDs), plastic lasers, chemical sensors, and biomedical imaging.[2]

The synthesis strategy outlined here employs an A-B type monomer, 1-chloro-3-ethynylbenzene, derived from this compound. This approach is highly effective for producing well-defined polymers, as it ensures a 1:1 stoichiometric ratio of the reacting functional groups (alkyne and aryl halide), which is critical for achieving high molecular weights in step-growth polymerization.

Overall Synthesis Pathway

The synthesis is achieved in two primary stages:

  • TMS Deprotection: The terminal alkyne is protected by a trimethylsilyl (TMS) group, which prevents unwanted side reactions. This group is selectively removed using a mild base to generate the reactive terminal alkyne.[3][4]

  • Sonogashira Polycondensation: The deprotected monomer, which contains both an aryl chloride (the 'B' functionality) and a terminal alkyne (the 'A' functionality), undergoes a palladium and copper co-catalyzed self-condensation reaction to form the polymer backbone.[5][6]

The overall workflow is visualized below.

G cluster_0 Part 1: Monomer Preparation cluster_1 Part 2: Polymerization cluster_2 Part 3: Characterization Monomer_Start Start: this compound Deprotection Step 1: TMS Deprotection (K2CO3, Methanol) Monomer_Start->Deprotection Monomer_AB Product: 1-Chloro-3-ethynylbenzene (A-B Monomer) Deprotection->Monomer_AB Polymerization Step 2: Sonogashira Polycondensation (Pd/Cu Catalyst, Base) Monomer_AB->Polymerization Proceed to Polymerization Crude_Polymer Crude Polymer Product Polymerization->Crude_Polymer Purification Step 3: Purification (Precipitation & Soxhlet Extraction) Crude_Polymer->Purification Final_Polymer Final Product: Poly(3-(ethynyl)phenylene) Purification->Final_Polymer NMR NMR Spectroscopy (Structure Verification) Final_Polymer->NMR Analysis GPC Gel Permeation Chromatography (Molecular Weight) Final_Polymer->GPC Analysis Spectroscopy UV-Vis & Photoluminescence (Optical Properties) Final_Polymer->Spectroscopy Analysis

Caption: Overall workflow from starting material to final polymer characterization.

Safety and Handling

All procedures should be performed inside a certified chemical fume hood. Adherence to institutional safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Safety glasses with side shields (or goggles), a flame-retardant lab coat, and nitrile gloves are required at all times.

  • Reagent-Specific Hazards:

    • This compound: Irritant. Avoid contact with skin and eyes.[7] Handle under an inert atmosphere as organosilanes can be moisture-sensitive.[8]

    • Palladium and Copper Catalysts: Heavy metal compounds. Toxic if ingested or inhaled. Handle with care and prevent dispersal of dust.

    • Amine Bases (e.g., Diisopropylamine, Triethylamine): Flammable, corrosive, and toxic with strong odors. Work in a well-ventilated hood and store away from ignition sources.

    • Solvents (Toluene, THF, Methanol): Flammable and volatile organic compounds. Use in a well-ventilated area and keep away from open flames or sparks.[9]

  • Inert Atmosphere Techniques: The Sonogashira coupling is sensitive to oxygen, which can deactivate the Pd(0) catalyst and cause oxidative homocoupling of alkynes.[5] Therefore, the use of Schlenk line or glovebox techniques is essential for achieving high molecular weight polymers. All glassware must be oven- or flame-dried, and solvents must be deaerated prior to use.

Materials and Equipment

Chemicals Supplier Purity Notes
This compoundMajor Chemical Supplier>97%Starting Material
Potassium Carbonate (K₂CO₃), AnhydrousMajor Chemical Supplier>99%Base for deprotection
Methanol (MeOH), AnhydrousMajor Chemical Supplier>99.8%Solvent for deprotection
Tetrahydrofuran (THF), AnhydrousMajor Chemical Supplier>99.9%Solvent for polymerization
Diisopropylamine (DIPA), AnhydrousMajor Chemical Supplier>99.5%Base/Solvent for polymerization
Bis(triphenylphosphine)palladium(II) dichlorideMajor Chemical Supplier98%Catalyst
Copper(I) Iodide (CuI)Major Chemical Supplier>98%Co-catalyst
Triphenylphosphine (PPh₃)Major Chemical Supplier>99%Ligand
Hydrochloric Acid (HCl)Major Chemical Supplier2 MFor workup
Dichloromethane (DCM)Major Chemical SupplierACS GradeFor extraction/analysis
HexanesMajor Chemical SupplierACS GradeFor purification
Equipment
Schlenk line with nitrogen or argon gas supply
Oven-dried Schlenk flasks and glassware
Magnetic stirrer with heating plate and oil bath
Syringes and needles for inert atmosphere transfers
Rotary evaporator
Thin-Layer Chromatography (TLC) plates (silica gel)
Soxhlet extraction apparatus
Standard laboratory glassware (beakers, funnels, etc.)

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol removes the TMS protecting group to yield the reactive A-B monomer, 1-chloro-3-ethynylbenzene. The reaction is based on a mild protiodesilylation method.[3][10]

  • Setup: Place a 250 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Reagents: Add this compound (10.0 g, 47.9 mmol) and anhydrous methanol (150 mL) to the flask. Stir until the monomer is fully dissolved.

  • Initiation: Add anhydrous potassium carbonate (0.66 g, 4.79 mmol, 0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

    • Causality Insight: Potassium carbonate in methanol provides a source of methoxide ions, which act as a mild base to facilitate the cleavage of the Si-C bond. This method is gentle and highly selective for TMS groups.[4]

  • Monitoring: Track the reaction's progress using TLC (eluent: 95:5 hexanes:ethyl acetate). The product, 1-chloro-3-ethynylbenzene, will have a lower Rf value than the starting material.

  • Workup:

    • Once the reaction is complete, neutralize the mixture by adding 2 M HCl dropwise until the pH is ~7.

    • Remove the methanol using a rotary evaporator.

    • Add deionized water (100 mL) and dichloromethane (100 mL) to the residue. Transfer to a separatory funnel and extract.

    • Collect the organic layer. Wash it with brine (2 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase via rotary evaporation to yield a pale yellow oil. The product, 1-chloro-3-ethynylbenzene, is typically used in the next step without further purification if NMR analysis shows high purity.

    • Expected Yield: >95%.

Protocol 2: Sonogashira Self-Condensation Polycondensation

This protocol polymerizes the A-B monomer using a Pd/Cu catalyst system.[6][11]

  • Setup: Assemble a 250 mL Schlenk flask with a condenser under a high-purity inert atmosphere. Ensure all glassware is rigorously dried.

  • Solvent Preparation: Prepare a deaerated solvent mixture of anhydrous THF and DIPA in a 4:1 ratio. To deaerate, bubble N₂ or Ar gas through the solvent for at least 30 minutes.

  • Monomer Addition: Add the purified 1-chloro-3-ethynylbenzene (5.0 g, 36.6 mmol) to the Schlenk flask. Dissolve it in 100 mL of the deaerated THF/DIPA solvent mixture.

  • Catalyst Loading: In a separate, small Schlenk tube, add bis(triphenylphosphine)palladium(II) dichloride (257 mg, 0.366 mmol, 1 mol%), copper(I) iodide (70 mg, 0.366 mmol, 1 mol%), and triphenylphosphine (192 mg, 0.732 mmol, 2 mol%). Evacuate and backfill the tube with inert gas three times.

    • Causality Insight: The PdCl₂(PPh₃)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is added as an extra ligand to stabilize the Pd(0) center and prevent catalyst decomposition. The Cu(I) co-catalyst is crucial for activating the alkyne C-H bond, which is often the rate-limiting step in the catalytic cycle.[12]

  • Initiation: Add the catalyst mixture to the monomer solution under a positive flow of inert gas.

  • Polymerization: Heat the reaction mixture to 65 °C using an oil bath and stir vigorously. A precipitate (the amine hydrochloride salt) will begin to form.

  • Reaction Time: Allow the polymerization to proceed for 48 hours to ensure high molecular weight is achieved. The solution will become increasingly viscous.

  • Termination: After 48 hours, cool the reaction to room temperature and terminate by pouring the viscous solution into a beaker containing 500 mL of methanol. This will cause the polymer to precipitate.

Protocol 3: Polymer Purification
  • Initial Collection: Stir the methanol suspension for 2 hours. Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the collected solid extensively with methanol to remove residual catalysts and oligomers. Then, wash with a dilute HCl solution (2%) to remove the amine salts, followed by deionized water until the filtrate is neutral.

  • Drying: Dry the polymer in a vacuum oven at 40 °C overnight.

  • High-Purity Purification (Soxhlet Extraction): For high-purity material suitable for electronic devices, the dried polymer should be further purified.

    • Place the polymer in a cellulose thimble and perform a Soxhlet extraction with acetone for 24 hours to remove low molecular weight oligomers.

    • Follow with a second Soxhlet extraction using chloroform or THF to dissolve the desired polymer fraction, leaving behind any insoluble catalyst residues or cross-linked material in the thimble.

    • Precipitate the polymer from the chloroform/THF solution into methanol again.

  • Final Product: Collect the final fibrous, yellow-orange solid by filtration and dry under high vacuum for 48 hours.

Characterization of the Conjugated Polymer

The logical flow for characterizing the synthesized polymer is outlined below.

G cluster_0 Primary Structural Analysis cluster_1 Molecular Weight Distribution cluster_2 Optical & Thermal Properties Start Synthesized Polymer Sample NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Is the structure correct? FTIR FTIR Spectroscopy GPC Gel Permeation Chromatography (GPC) NMR->GPC Yes UV_Vis UV-Vis Absorption Spectroscopy GPC->UV_Vis Determine Mn, Mw, PDI PL Photoluminescence (PL) Spectroscopy TGA Thermogravimetric Analysis (TGA)

Caption: Logical workflow for polymer characterization.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the polymer in CDCl₃ or C₂D₂Cl₄. The disappearance of the terminal alkyne proton signal (~3.2 ppm) and the appearance of broad aromatic signals confirm polymerization.

  • Gel Permeation Chromatography (GPC): Use THF as the eluent, calibrated with polystyrene standards, to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI between 1.5 and 2.5 is typical for this type of polycondensation.

  • UV-Vis and Photoluminescence (PL) Spectroscopy: Dissolve the polymer in THF or chloroform. The UV-Vis spectrum should show a strong π-π* transition absorption peak (λ_max) characteristic of the conjugated backbone, typically in the 400-450 nm range for PPEs.[13] The PL spectrum will show the emissive properties of the polymer.[14]

Expected Results & Troubleshooting

Parameter Expected Outcome Troubleshooting Guide
Yield 60-85%Low Yield: Check for incomplete deprotection, oxygen contamination, or impure solvents/reagents.
Mn (GPC) 10,000 - 30,000 g/mol Low Molecular Weight: Indicates oxygen contamination, incorrect stoichiometry (if using co-monomers), or insufficient reaction time. Ensure rigorous inert atmosphere and use freshly purified monomer.
PDI (GPC) 1.5 - 2.5High PDI (>3): May indicate side reactions or catalyst decomposition. Ensure proper ligand-to-metal ratio.
Appearance Yellow to orange fibrous solidDark/Black Product: Suggests catalyst decomposition (palladium black) or oxidative side reactions. Improve inert atmosphere technique and ensure catalyst purity.
Solubility Soluble in THF, Chloroform, TolueneInsoluble Product: Can result from extremely high molecular weight or cross-linking. Reduce reaction time or temperature slightly.

References

Application Note: Streamlined Synthesis and Deprotection of 3-Chlorophenylacetylene via a One-Pot Sonogashira Coupling Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the efficient one-pot synthesis of (3-Chlorophenylethynyl)trimethylsilane, followed by its deprotection to yield 3-chlorophenylacetylene. Aryl-terminated alkynes are crucial intermediates in organic synthesis, finding broad application in the development of pharmaceuticals, pesticides, and novel organic functional materials.[1] This protocol leverages a palladium and copper co-catalyzed Sonogashira coupling reaction, a cornerstone of C(sp²)-C(sp) bond formation, to streamline the synthesis process.[2][3] We further detail a robust method for the subsequent removal of the trimethylsilyl (TMS) protecting group using tetrabutylammonium fluoride (TBAF), yielding the versatile terminal alkyne.[4][5] This application note is intended for researchers in synthetic chemistry and drug development, offering detailed, step-by-step protocols, mechanistic insights, and safety considerations.

Introduction: The Strategic Importance of Protected Alkynes

Terminal alkynes are foundational building blocks in modern synthetic chemistry. However, their acidic proton can interfere with many organometallic reactions. The trimethylsilyl (TMS) group serves as an excellent protecting group for terminal alkynes due to its stability under various conditions and its facile, selective cleavage under mild protocols.[5][6]

The target molecule, 3-chlorophenylacetylene, is a valuable synthon for creating complex molecular architectures.[1] Its synthesis via a two-step, one-pot process—Sonogashira coupling followed by in-situ deprotection or a sequential deprotection step—offers significant advantages in terms of efficiency, reduced purification steps, and overall yield. This guide focuses on a robust and reproducible workflow, starting from commercially available 1-chloro-3-iodobenzene and (trimethylsilyl)acetylene.

Reaction Workflow Overview

The overall synthetic strategy involves two primary transformations:

  • Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling of 1-chloro-3-iodobenzene with (trimethylsilyl)acetylene to form the protected intermediate, this compound.

  • Deprotection (Desilylation): Cleavage of the silicon-carbon bond using a fluoride source, typically TBAF, to release the terminal alkyne, 3-chlorophenylacetylene.

G cluster_0 PART 1: One-Pot Synthesis cluster_1 PART 2: Deprotection A 1-Chloro-3-iodobenzene D This compound (TMS-Protected Intermediate) A->D Sonogashira Coupling B (Trimethylsilyl)acetylene B->D Sonogashira Coupling C Pd(PPh3)2Cl2 / CuI Amine Base (e.g., TEA) Solvent (e.g., THF) C->D Sonogashira Coupling F 3-Chlorophenylacetylene (Final Product) D->F Desilylation E TBAF (1M in THF) E->F

Figure 1: Overall experimental workflow from starting materials to the final deprotected alkyne.

Experimental Protocols

Materials and Reagents
ReagentM.W.CAS No.PuritySupplierNotes
1-Chloro-3-iodobenzene238.44625-99-0≥98%Sigma-AldrichStore away from light.
(Trimethylsilyl)acetylene98.221066-54-2≥98%Sigma-AldrichHighly flammable liquid.
Bis(triphenylphosphine)palladium(II) dichloride701.9013965-03-298%Strem ChemicalsAir-stable catalyst.
Copper(I) Iodide (CuI)190.457681-65-4≥99.5%Acros OrganicsProtect from light.
Triethylamine (TEA)101.19121-44-8≥99.5%Fisher ScientificDry over KOH before use.
Tetrahydrofuran (THF), Anhydrous72.11109-99-9≥99.9%Sigma-AldrichInhibitor-free.
Tetrabutylammonium fluoride (TBAF)261.46429-41-41.0 M in THFSigma-AldrichMoisture sensitive.
Protocol 1: One-Pot Synthesis of this compound

This protocol is based on the well-established Sonogashira coupling reaction, which provides a reliable method for forming C(sp²)-C(sp) bonds.[2] The use of a copper(I) co-catalyst allows the reaction to proceed under milder conditions (room temperature to slightly elevated) than copper-free alternatives.[3]

  • Inert Atmosphere Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: The palladium catalyst, particularly in its active Pd(0) state, can be sensitive to oxygen. An inert atmosphere prevents catalyst degradation and unwanted side reactions like the homocoupling of acetylenes.

  • Reagent Addition: To the flask, add:

    • 1-Chloro-3-iodobenzene (1.0 eq, e.g., 2.38 g, 10 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq, 210 mg, 0.3 mmol)

    • Copper(I) Iodide (0.06 eq, 114 mg, 0.6 mmol)

  • Solvent and Base Addition: Add anhydrous THF (40 mL) and triethylamine (20 mL) via syringe. Stir the mixture to dissolve the solids.

    • Rationale: THF is the primary solvent. Triethylamine acts as both a solvent and the base required to neutralize the HI generated during the catalytic cycle.

  • Substrate Addition: Slowly add (trimethylsilyl)acetylene (1.2 eq, 1.68 mL, 12 mmol) to the stirring mixture at room temperature.

    • Rationale: A slight excess of the alkyne ensures complete consumption of the more valuable aryl halide. The addition is performed slowly to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.

  • Work-up (for isolation of TMS-protected intermediate):

    • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and amine salts.

    • Rinse the pad with diethyl ether or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield this compound as a pure product.[7]

Protocol 2: Deprotection of this compound

The cleavage of the Si-C bond is efficiently achieved with a fluoride ion source.[8] Tetrabutylammonium fluoride (TBAF) is highly effective for this transformation due to its high solubility in organic solvents like THF.[4][5]

  • Preparation: Dissolve the purified this compound (1.0 eq, e.g., 2.09 g, 10 mmol) in THF (30 mL) in a round-bottom flask at room temperature.

    • Note: For a true one-pot procedure following Protocol 1, the crude reaction mixture (after filtration) can be used directly, though this may complicate purification.

  • Reagent Addition: Slowly add TBAF (1.0 M solution in THF, 1.1 eq, 11 mL, 11 mmol) to the stirring solution.

    • Rationale: The fluoride ion attacks the silicon atom, forming a strong Si-F bond and cleaving the weaker Si-C bond. A small excess of TBAF ensures the reaction goes to completion. The reaction is often very fast, sometimes completing in minutes.[8]

  • Reaction Monitoring: Stir at room temperature for 1-3 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to 3-chlorophenylacetylene.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (30 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes) to afford pure 3-chlorophenylacetylene.[9]

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • (Trimethylsilyl)acetylene: This reagent is a highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Handle under an inert atmosphere.

  • Chlorotrimethylsilane (if used as a starting material for TMS-acetylene): Reacts violently with water.[10] It is corrosive and causes severe skin burns and eye damage.[10][11]

  • Triethylamine (TEA): Flammable and corrosive. Causes severe skin and eye irritation.

  • Tetrabutylammonium Fluoride (TBAF): Corrosive and moisture-sensitive. Avoid contact with skin and eyes. Work-up procedures often require extensive extraction to remove TBAF-derived materials.[4]

  • Palladium Catalysts: While generally low in toxicity, palladium compounds should be handled with care. Avoid inhalation of dust.

References

Application Notes and Protocols for the Copper-Free Sonogashira Reaction of (3-Chlorophenylethynyl)trimethylsilane with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Aryl-Alkyne Scaffolds in Modern Chemistry

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone in synthetic organic chemistry for the formation of C(sp)-C(sp²) bonds.[1][2] Its utility is particularly pronounced in the fields of drug discovery, natural product synthesis, and materials science, where the resulting aryl-alkyne motifs serve as critical structural units that impart rigidity and linear geometry to molecular frameworks.[3][4]

Historically, the Sonogashira reaction has been performed using a dual-catalyst system comprising a palladium complex and a copper(I) co-catalyst.[5] While effective, the copper co-catalyst can introduce several complications, including the promotion of undesirable alkyne homocoupling (Glaser coupling), the necessity for strictly anaerobic conditions, and challenges in removing residual copper from the final products—a significant concern in the synthesis of active pharmaceutical ingredients (APIs).[6][7]

The development of copper-free Sonogashira protocols has therefore been a significant advancement, offering simplified reaction setups, broader functional group tolerance, and cleaner reaction profiles.[6][7] This guide provides a detailed examination and a robust protocol for a specialized copper-free Sonogashira reaction: the coupling of (3-Chlorophenylethynyl)trimethylsilane with a range of aryl halides. The use of a silylated alkyne offers advantages in terms of stability and handling, with the trimethylsilyl (TMS) group serving as a protecting group that can be readily removed post-coupling if desired. This specific transformation is of high value for creating complex molecular architectures bearing the versatile 3-chlorophenylacetylene moiety.

Mechanistic Insights: The Copper-Free Catalytic Cycle

The generally accepted mechanism for the copper-free Sonogashira reaction proceeds through a palladium-centered catalytic cycle.[8][9] While several mechanistic nuances are still under investigation, a consensus pathway involves the following key steps. Recent studies also suggest a tandem Pd/Pd cycle linked by a transmetallation process, where a Pd(II) species plays the role previously held by Cu(I).[10][11]

  • Reductive Elimination and Catalyst Activation: The reaction is typically initiated with a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species. Modern, air-stable precatalysts are designed for rapid generation of a monoligated, 14-electron Pd(0) complex, L-Pd(0), which is the catalytically active species.[1][2]

  • Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a square-planar Pd(II) intermediate, L-Pd(Ar)(X).[8][9] This is often the rate-determining step of the catalytic cycle.[12][13]

  • Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) center. In the presence of a suitable base, the acetylenic proton is abstracted, leading to the formation of a palladium-acetylide complex.[9]

  • Reductive Elimination: The final step is the reductive elimination of the coupled product, the aryl-alkyne, from the palladium center. This step regenerates the active L-Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Below is a diagram illustrating the key transformations in the copper-free Sonogashira catalytic cycle.

Copper_Free_Sonogashira_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L Active Catalyst L-Pd(0) Oxidative_Addition Oxidative Addition Intermediate L-Pd(Ar)(X) Pd(0)L->Oxidative_Addition Ar-X Alkyne_Complex Palladium Acetylide Complex L-Pd(Ar)(C≡CR') Oxidative_Addition->Alkyne_Complex R'C≡CH, Base Product Ar-C≡CR' Alkyne_Complex->Product Reductive Elimination Product->Pd(0)L Regeneration ArX Aryl Halide (Ar-X) Alkyne Terminal Alkyne (R'C≡CH) caption Figure 1. Simplified Catalytic Cycle.

Caption: Figure 1. Simplified Catalytic Cycle.

Expertise in Practice: Rationale for Experimental Design

The success of a copper-free Sonogashira coupling, particularly with challenging substrates like electron-rich or sterically hindered aryl halides, hinges on the judicious selection of the catalyst system and reaction conditions.

  • Palladium Precatalyst and Ligand Selection: Traditional catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ often require higher temperatures and can be sensitive to air.[1] Modern protocols favor the use of air-stable palladium precatalysts paired with bulky, electron-rich phosphine ligands. For instance, precatalysts like [DTBNpP]Pd(crotyl)Cl or combinations of Pd₂(dba)₃ with ligands such as P(tBu)₃ or cataCXium A have shown exceptional activity at room temperature.[1][12][14] These bulky ligands facilitate the formation of the monoligated L-Pd(0) active species, which accelerates the rate-limiting oxidative addition step.[1][2]

  • Choice of Base and Solvent: A suitable base is crucial for the deprotonation of the alkyne. Organic amine bases such as diisopropylethylamine (DIPEA) or piperidine are commonly used. However, for challenging couplings or to avoid amine-related side reactions, inorganic bases like cesium carbonate (Cs₂CO₃) can be highly effective, especially in polar aprotic solvents.[12][13] The solvent choice is also critical; polar aprotic solvents like dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or dioxane are often employed to ensure the solubility of all reaction components and to facilitate the ionic intermediates in the catalytic cycle.[1][12]

Experimental Protocol: Coupling of this compound with 4-Bromoanisole

This protocol details a representative copper-free Sonogashira reaction. It is designed to be a self-validating system; successful execution should yield the desired product in high yield, which can be verified by standard analytical techniques (TLC, GC-MS, NMR).

Materials and Equipment:

  • Reactants:

    • 4-Bromoanisole (Aryl Halide)

    • This compound (Alkyne)

  • Catalyst System:

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Palladium Source)

    • Tri-tert-butylphosphine (P(tBu)₃) (Ligand)

  • Base: Cesium Carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane (anhydrous)

  • General Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Argon or Nitrogen)

    • Standard glassware for workup and purification

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Column chromatography setup (silica gel)

Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Assemble and dry glassware B 2. Add solids: 4-Bromoanisole, Cs₂CO₃, Pd₂(dba)₃, P(tBu)₃ A->B C 3. Purge flask with inert gas (Ar/N₂) B->C D 4. Add anhydrous dioxane and (3-Chlorophenylethynyl) trimethylsilane via syringe C->D E 5. Heat reaction mixture to 80°C with stirring D->E F 6. Monitor reaction by TLC until completion E->F G 7. Cool to room temp, dilute with ethyl acetate F->G H 8. Filter through Celite, wash with water & brine G->H I 9. Dry organic layer (Na₂SO₄), concentrate in vacuo H->I J 10. Purify by column chromatography I->J K 11. Characterize product (NMR, MS) J->K caption Figure 2. Step-by-step experimental workflow.

Caption: Figure 2. Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol %), and tri-tert-butylphosphine (P(tBu)₃) (0.08 mmol, 8 mol %).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) via syringe, followed by this compound (1.2 mmol, 1.2 equiv).

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes to 95:5 hexanes:ethyl acetate) to afford the pure coupled product.

Data Summary and Expected Outcomes

The described protocol is versatile and can be applied to a range of aryl halides. The following table summarizes expected outcomes based on literature precedents for similar copper-free Sonogashira couplings.[1][12]

Aryl Halide (Ar-X)Rationale for InclusionTypical ConditionsExpected Yield
4-BromoanisoleElectron-rich aryl bromide, a standard substrate.2 mol% Pd₂(dba)₃ / 8 mol% P(tBu)₃, Cs₂CO₃, Dioxane, 80°C>90%
4-IodoacetophenoneElectron-poor aryl iodide, generally highly reactive.1 mol% Pd₂(dba)₃ / 4 mol% P(tBu)₃, Cs₂CO₃, Dioxane, 60°C>95%
2-BromopyridineHeterocyclic halide, relevant for medicinal chemistry.2.5 mol% Pd cat., TMP base, DMSO, rt to 60°C85-95%
4-ChlorotolueneAryl chloride, a more challenging substrate requiring a highly active catalyst.2.5 mol% [DTBNpP]Pd(crotyl)Cl, TMP, DMSO, 60°C70-85%

Yields are estimates based on reported values for analogous reactions and may vary. TMP = 2,2,6,6-Tetramethylpiperidine [DTBNpP]Pd(crotyl)Cl is an example of a highly active, air-stable precatalyst suitable for challenging couplings.[1]

Conclusion and Future Directions

The copper-free Sonogashira reaction represents a powerful and practical tool for the synthesis of substituted alkynes. The protocol detailed herein for the coupling of this compound with aryl halides offers a reliable and high-yielding method that avoids the drawbacks associated with copper co-catalysts. By leveraging modern, air-stable palladium precatalysts and rationally selected ligands and bases, this transformation can be efficiently applied to a broad scope of substrates, including those of interest to medicinal and materials chemists. Future optimizations may explore the use of even lower catalyst loadings, greener solvents, or application in flow chemistry for large-scale synthesis.

References

(3-Chlorophenylethynyl)trimethylsilane as a precursor for functionalized polycyclic aromatic hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: (3-Chlorophenylethynyl)trimethylsilane as a Precursor for Functionalized Polycyclic Aromatic Hydrocarbons

Audience: Researchers, scientists, and drug development professionals.

Abstract

Polycyclic aromatic hydrocarbons (PAHs) are foundational components in materials science and medicinal chemistry, with applications ranging from organic electronics to novel therapeutics.[1][2] The precise control over their structure and functionalization is paramount to tuning their physicochemical properties. This document provides an in-depth guide to the use of this compound as a versatile and strategic precursor for the modular synthesis of functionalized PAHs. We detail the unique reactivity endowed by its three key functional moieties: the terminal alkyne, the chloro-substituent, and the trimethylsilyl (TMS) group. This guide offers detailed protocols for palladium-catalyzed annulation and stepwise functionalization strategies, supported by mechanistic insights, workflow diagrams, and practical considerations for safety and characterization.

The Precursor: A Strategic Overview of this compound

This compound is not merely a starting material but a carefully designed building block for complex aromatic systems. Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical transformations.

Physicochemical Properties
PropertyValue
IUPAC Name This compound
CAS Number 78578-53-7
Molecular Formula C₁₁H₁₃ClSi
Molecular Weight 208.76 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~245-247 °C
Key Reactive Sites 1. C-Cl bond (Aryl Halide) 2. C≡C bond (Alkyne) 3. Si-C bond (Silyl Group)
Rationale for Use: The Power of Orthogonal Reactivity

The strategic advantage of this precursor lies in its three distinct reactive centers, which can be addressed under different reaction conditions. This enables a modular approach to PAH synthesis.

  • The Chloro Group (C-Cl): This site is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of functional groups or the coupling of entire molecular fragments before the core PAH structure is formed.[3][4]

  • The Trimethylsilyl (TMS) Protected Alkyne (C≡C-TMS): The TMS group serves two primary roles. Firstly, it acts as a protecting group, preventing the terminal alkyne from undergoing undesired side reactions (like Glaser coupling) during initial functionalization at the chloro- position. Secondly, it can be readily removed in situ using fluoride sources (e.g., TBAF) or basic conditions to reveal the terminal alkyne for subsequent cyclization or coupling reactions.

  • The Alkyne (C≡C): Once deprotected, the alkyne is the key component for annulation—the formation of new rings. It can participate in various cyclization reactions, including intramolecular hydroarylation, Diels-Alder cycloadditions, or transition metal-catalyzed C-H activation/annulation cascades to build the PAH scaffold.[5]

G cluster_precursor This compound cluster_reactivity Orthogonal Reactive Sites cluster_reactions Potential Transformations precursor Precursor Molecule chloro C-Cl Bond (Aryl Halide) precursor->chloro alkyne Alkyne (C≡C-TMS) precursor->alkyne tms TMS Group (-SiMe₃) precursor->tms cross_coupling Cross-Coupling (Suzuki, Sonogashira etc.) chloro->cross_coupling Functionalize deprotection TMS Deprotection (Fluoride, Base) alkyne->deprotection Activate annulation Annulation / Cyclization deprotection->annulation Build Core

Caption: Logical relationship of reactive sites in the precursor.

Safety and Handling Precautions

As with all organosilane and halogenated aromatic compounds, proper safety protocols are mandatory.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[6][7] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents and moisture. The Si-C bond can be sensitive to strong acids or bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Synthetic Strategies & Protocols

The following protocols exemplify two distinct and powerful strategies for constructing functionalized PAHs from this compound: a one-pot annulation and a stepwise functionalization-cyclization sequence.

Protocol 1: One-Pot Synthesis of a Functionalized Phenanthrene via Palladium-Catalyzed Annulative π-Extension

This protocol leverages a visible-light-induced palladium catalysis method that allows for the direct annulation of an aryl halide with a terminal alkyne, providing a streamlined route to PAHs.[8][9] Here, we adapt this concept for an intramolecular-style cyclization after an initial intermolecular coupling.

Scientific Rationale: This method is highly efficient as it combines C-C bond formation and cyclization into a single operational step, reducing purification steps and improving overall yield. The palladium catalyst, activated by visible light, proceeds through a radical pathway that favors the desired annulation over simple Sonogashira coupling.[8]

G start Combine Reactants: - Precursor - Aryl Boronic Acid - Pd Catalyst & Ligand - Base reaction Reaction Step: - Degas Solvent - Heat to 80-100 °C - Monitor by TLC/GC-MS start->reaction workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent - Dry with Na₂SO₄ reaction->workup purify Purification: - Concentrate in vacuo - Column Chromatography workup->purify characterize Characterization: - ¹H & ¹³C NMR - HRMS - UV-Vis & Fluorescence purify->characterize

Caption: Experimental workflow for one-pot PAH synthesis.

Materials and Reagents

ReagentAmountPurpose
This compound1.0 mmolPrecursor
1-Naphthylboronic acid1.2 mmolAnnulation Partner
Pd(OAc)₂0.02 mmolCatalyst
SPhos0.04 mmolLigand
K₂CO₃3.0 mmolBase
Anhydrous Dioxane10 mLSolvent

Step-by-Step Procedure

  • Vessel Preparation: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 209 mg), 1-naphthylboronic acid (1.2 mmol, 206 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₂CO₃ (3.0 mmol, 414 mg).

  • Atmosphere Control: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add 10 mL of anhydrous dioxane via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Scientist's Note: The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots. The disappearance of the starting material indicates reaction completion.

  • Work-up: Cool the reaction to room temperature. Quench with 15 mL of water and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the target phenanthrene derivative.

  • Characterization and Validation: The final product's identity and purity should be confirmed using:

    • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and absence of impurities.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.

    • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the newly formed PAH.

Protocol 2: Stepwise Synthesis of a π-Extended System

This approach offers greater control and modularity, allowing for the isolation of intermediates. It is particularly useful when synthesizing complex or asymmetric PAHs.

Step A: Sonogashira Coupling at the Chloro- Position

  • Objective: To couple a second alkyne-containing molecule at the C-Cl position, creating a di-alkyne precursor for the subsequent cyclization.

  • Rationale: The Sonogashira reaction is a highly reliable palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. It proceeds under mild conditions and tolerates a wide range of functional groups.

Step B: Double Desilylation and Intramolecular Annulation

  • Objective: To remove both TMS protecting groups and induce a cyclization cascade to form the final π-extended PAH.

  • Rationale: Using a fluoride source like TBAF efficiently removes the silyl groups. The subsequent cyclization can be promoted by an acid catalyst (like TfOH) or a metal catalyst (like Au(I) or Pt(II)) which activates the alkynes towards nucleophilic attack from the adjacent aryl rings.[10]

G cluster_stepA Step A: Sonogashira Coupling cluster_stepB Step B: Cyclization start_A Precursor + Ethynylbenzene + Pd/Cu Catalysts reaction_A Couple at C-Cl Site (Amine Base, RT) start_A->reaction_A product_A Isolate Di-alkyne Intermediate reaction_A->product_A start_B Di-alkyne Intermediate product_A->start_B Purify & Proceed reaction_B 1. Desilylation (TBAF) 2. Annulation (Acid/Metal Cat.) start_B->reaction_B product_B Final π-Extended PAH reaction_B->product_B

Caption: Workflow for two-step synthesis of a π-extended PAH.

Detailed Procedure

  • Step A - Sonogashira Coupling:

    • In a Schlenk tube, combine this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.06 mmol), and ethynylbenzene (1.1 mmol).

    • Evacuate and backfill with argon.

    • Add anhydrous triethylamine (10 mL) and stir at room temperature for 6 hours.

    • Monitor by TLC. Upon completion, filter the mixture through Celite, concentrate, and purify by column chromatography to isolate the coupled intermediate.

  • Step B - Desilylation and Cyclization:

    • Dissolve the intermediate from Step A (1.0 mmol) in anhydrous THF (15 mL).

    • Add TBAF (1.0 M solution in THF, 2.2 mmol) dropwise at 0 °C and stir for 1 hour.

    • Quench the reaction with saturated NH₄Cl solution. Extract with ether, dry, and concentrate.

    • Immediately redissolve the crude deprotected di-alkyne in anhydrous DCM (20 mL).

    • Add triflic acid (TfOH, 0.1 mmol) and stir at room temperature for 2 hours. The reaction often produces a distinct color change.[10]

    • Quench carefully with saturated NaHCO₃ solution, extract with DCM, dry, and concentrate.

    • Purify by column chromatography to obtain the final PAH. Validate using NMR and HRMS.

Applications in Research and Development

The ability to synthesize a diverse library of functionalized PAHs using this compound as a scaffold opens avenues in multiple high-impact fields.

  • Materials Science: By introducing electron-donating or -withdrawing groups, the HOMO/LUMO energy levels of the PAHs can be precisely tuned. This makes them ideal candidates for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic applications.[2][11][12] The extended π-systems often exhibit strong absorption and emission in the visible spectrum.

  • Drug Development: The rigid, planar core of PAHs serves as an excellent scaffold for positioning pharmacophores in three-dimensional space. Functionalization allows for the introduction of water-solubilizing groups or moieties that can interact with biological targets.[13] Some PAH derivatives are known to intercalate with DNA or bind to specific protein pockets, making them relevant in cancer research.[14]

  • Molecular Probes: The inherent fluorescence of many PAHs, combined with the ability to attach specific targeting ligands, makes them suitable for use as probes in cellular imaging and diagnostics.[13]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Poor quality solvent/reagents; Insufficient temperature.Use fresh catalyst and anhydrous, degassed solvents. Ensure the reaction is truly under an inert atmosphere. Increase temperature in 10 °C increments.
Formation of Side Products Deprotection of TMS group; Homocoupling of alkyne; Incomplete cyclization.For coupling reactions, ensure the base is not too strong to cause desilylation. For cyclizations, ensure complete desilylation before adding the cyclization catalyst.
Difficult Purification Products have similar polarity; Streaking on TLC plate.Use a different solvent system for column chromatography. Consider purification by recrystallization or preparative HPLC if necessary.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Catalyst Loading for Sonogashira Reactions with (3-Chlorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing Sonogashira cross-coupling reactions, with a specific focus on the use of (3-Chlorophenylethynyl)trimethylsilane. This guide is intended for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reproducibility of their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the common challenges associated with catalyst loading in this specific transformation.

Troubleshooting Guide: Catalyst Loading & Reaction Optimization

This section is designed in a question-and-answer format to provide direct solutions to specific problems you may encounter during your experiments.

Q1: My reaction with this compound is showing low to no conversion. Is the catalyst loading the primary issue?

A1: While catalyst loading is a critical parameter, low conversion with an aryl chloride substrate like this compound is often a multifaceted issue. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in Sonogashira couplings.[1][2] The primary reason for this is the strength of the carbon-chlorine bond, which makes the oxidative addition step—often the rate-limiting step in the catalytic cycle—more challenging for the palladium catalyst.[3]

Logical Troubleshooting Workflow:

  • Evaluate the Catalyst System:

    • Catalyst Choice: Standard palladium sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may require higher temperatures and loadings. For challenging substrates like aryl chlorides, consider more active catalyst systems. These often involve bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the oxidative addition step.[1][4]

    • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and promoting catalytic activity. Triphenylphosphine (PPh₃) is a common starting point, but for aryl chlorides, more specialized ligands are often necessary to achieve good yields.[1]

  • Re-evaluate Catalyst Loading:

    • If you are using a standard catalyst, a loading of 1-5 mol% is a typical starting point for aryl chlorides.[1] If conversion is still low, incrementally increasing the catalyst loading might be necessary. However, simply increasing the loading without optimizing other parameters can lead to side reactions and catalyst decomposition.

  • Optimize Reaction Conditions:

    • Temperature: Reactions involving aryl chlorides often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[5]

    • Base: A suitable base is crucial for the deprotonation of the terminal alkyne.[3] Common choices include amines like triethylamine (TEA) or diisopropylamine (DIPA), or inorganic bases like K₂CO₃ or Cs₂CO₃.[6] The choice of base can significantly impact the reaction outcome.

    • Solvent: The solvent can influence catalyst solubility and stability. Common solvents for Sonogashira reactions include THF, DMF, and dioxane.[5][6]

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?

A2: The appearance of a black precipitate is indicative of palladium catalyst decomposition into palladium black.[2][7] This leads to a reduction in the concentration of the active catalytic species and, consequently, a lower reaction yield.

Causes and Solutions:

  • High Catalyst Concentration: Excessively high catalyst loadings can lead to aggregation and precipitation. It is crucial to find the optimal loading that balances reactivity with stability.

  • Presence of Oxygen: Sonogashira reactions are sensitive to oxygen, which can promote both catalyst decomposition and the undesirable homocoupling of the alkyne (Glaser coupling).[8][9] Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Inappropriate Solvent or Temperature: Certain solvents or excessively high temperatures can accelerate catalyst decomposition.[2][5] If you observe palladium black formation, consider screening different solvents or running the reaction at a lower temperature for a longer duration.

  • Impurities: Impurities in the starting materials or solvent can poison the catalyst. Ensure the purity of your this compound and other reagents.[2]

Q3: My main side product is the homocoupling of this compound. How can I suppress this?

A3: The formation of a diacetylene byproduct through homocoupling, often referred to as Glaser coupling, is a common issue in Sonogashira reactions, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[3][10][11]

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: As mentioned previously, thorough degassing of all solvents and reagents is critical. The use of freeze-pump-thaw cycles is highly recommended.[8]

  • Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of Glaser coupling.[3] Numerous copper-free Sonogashira protocols have been developed to circumvent this issue. These methods often require specific ligands or higher reaction temperatures to compensate for the absence of the copper co-catalyst.[1][12]

  • Controlled Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Sonogashira coupling of an aryl chloride?

A1: For an aryl chloride, a good starting point for the palladium catalyst loading is typically in the range of 1-5 mol%.[1] The copper(I) co-catalyst, if used, is generally loaded at 0.5-2 mol%. The optimal loading will depend on the specific catalyst system, ligands, and reaction conditions.

Q2: Is a copper co-catalyst always necessary?

A2: No, a copper co-catalyst is not always necessary. While the traditional Sonogashira reaction utilizes a copper(I) salt to facilitate the transmetalation step, copper-free protocols are widely used, especially to avoid the issue of alkyne homocoupling.[2][3]

Q3: How does the trimethylsilyl (TMS) group on the alkyne affect the reaction?

A3: The trimethylsilyl group is a common protecting group for terminal alkynes.[3] It can be advantageous as it prevents the homocoupling of the alkyne. The TMS group can be removed in situ or in a subsequent step using fluoride sources like tetrabutylammonium fluoride (TBAF) or potassium fluoride.[13]

Q4: Can I monitor the progress of my reaction?

A4: Yes, monitoring the reaction progress is highly recommended for optimization. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the product.

Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol provides a systematic approach to optimizing the palladium catalyst loading for the Sonogashira coupling of an aryl chloride with this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl chloride (1.0 mmol), the palladium catalyst (see Table 1 for loading variations), and the copper(I) iodide (if applicable, 1-2 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol) via syringe.

  • Alkyne Addition: Add this compound (1.2 mmol) via syringe.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography. Analyze the yield and purity.

Table 1: Catalyst Loading Optimization Strategy
ExperimentPd Catalyst (mol%)CuI (mol%)Temperature (°C)Time (h)Observations/Target Outcome
15.02.08012Establish baseline conversion
22.51.08012Assess impact of reduced loading
31.00.58012Determine minimum effective loading
45.0010024Evaluate copper-free conditions
52.5010024Optimize copper-free loading

Visualizing the Sonogashira Catalytic Cycle & Optimization Workflow

The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X(L₂) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-C≡CR(L₂) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_x CuX cu_alkyne Cu-C≡CR cu_x->cu_alkyne Base cu_alkyne->pd_ox Enters Pd Cycle alkyne H-C≡CR alkyne->cu_alkyne Optimization_Workflow start Start: Initial Reaction Conditions (e.g., 2.5 mol% Pd, 1 mol% CuI) check_conversion Analyze Conversion (TLC, GC, LC-MS) start->check_conversion low_conversion Low Conversion (<50%) check_conversion->low_conversion Low moderate_conversion Moderate Conversion (50-90%) check_conversion->moderate_conversion Moderate high_conversion High Conversion (>90%) check_conversion->high_conversion High optimize_params Troubleshoot: - Increase Temperature - Screen Ligands/Bases - Check Reagent Purity low_conversion->optimize_params reduce_loading Systematically Reduce Catalyst Loading (e.g., to 1 mol%, 0.5 mol%) moderate_conversion->reduce_loading high_conversion->reduce_loading optimize_params->start Re-run reduce_loading->check_conversion Re-evaluate end Optimized Conditions Found reduce_loading->end If still high conversion

References

Common side reactions and byproducts in the synthesis of (3-Chlorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Chlorophenylethynyl)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during this Sonogashira cross-coupling reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Significant Formation of a Major Byproduct, Bis(trimethylsilyl)butadiyne

Q1: I am observing a significant amount of a non-polar byproduct in my reaction mixture, which I have identified as 1,4-bis(trimethylsilyl)buta-1,3-diyne. What is causing this, and how can I prevent it?

A1: The formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne is a classic example of a Glaser-Hay homocoupling reaction, a common side reaction in copper-catalyzed Sonogashira couplings.[1] This occurs when two molecules of your terminal alkyne, trimethylsilylacetylene, couple with each other instead of with the aryl halide.

Root Causes:

  • Presence of Oxygen: The primary culprit for Glaser-Hay coupling is the presence of molecular oxygen in the reaction. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[1]

  • Copper(I) Co-catalyst: The copper(I) salt, typically CuI, used in the traditional Sonogashira reaction is a catalyst for this unwanted homocoupling.[2]

  • Slow Cross-Coupling: If the desired cross-coupling reaction with the aryl chloride is slow, the alkyne has more opportunity to undergo homocoupling.

Troubleshooting Protocol: Minimizing Glaser-Hay Homocoupling

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a strict inert atmosphere throughout the entire reaction setup and duration.

  • Optimize Catalyst Loading: While counterintuitive, excessively high concentrations of the copper catalyst can sometimes favor homocoupling. Use the minimum effective amount of CuI, typically 1-5 mol%.

  • Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser-Hay coupling is to remove the copper co-catalyst entirely.[2] Copper-free Sonogashira reactions have been well-established and are particularly useful when homocoupling is a significant issue.[3]

Issue 2: Low or No Conversion of the Aryl Chloride Starting Material

Q2: My reaction is sluggish, and I am recovering a large amount of unreacted 1-chloro-3-iodobenzene (or a similar chloro-substituted aryl halide). How can I improve the conversion?

A2: Aryl chlorides are notoriously less reactive in Sonogashira couplings compared to their bromide or iodide counterparts. The general reactivity trend is I > Br > OTf >> Cl.[2] This is because the oxidative addition of the C-Cl bond to the palladium(0) catalyst is the rate-determining step and has a higher activation energy.

Root Causes:

  • Insufficiently Active Catalyst: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be active enough for the challenging oxidative addition of an aryl chloride.

  • Inappropriate Reaction Temperature: Aryl chloride couplings often require higher temperatures to overcome the activation energy barrier.

  • Poor Ligand Choice: The choice of phosphine ligand is critical. Triphenylphosphine (PPh₃) is often not sufficient for activating aryl chlorides.

Troubleshooting Protocol: Enhancing Aryl Chloride Reactivity

  • Employ Advanced Catalytic Systems: For aryl chlorides, more robust catalyst systems are necessary. Utilize palladium precatalysts combined with bulky, electron-rich phosphine ligands. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have shown excellent performance in activating aryl chlorides for Sonogashira couplings.[1] A combination of a palladacycle and XPhos is a powerful option.[4]

  • Increase Reaction Temperature: Carefully increase the reaction temperature. For many aryl chloride couplings, temperatures in the range of 80-120 °C are required. Use a sealed reaction vessel to prevent the loss of volatile reagents.

  • Optimize Solvent and Base: Aprotic polar solvents like DMF, NMP, or dioxane can be effective. The choice of base is also crucial; sterically hindered amine bases like diisopropylethylamine (DIPEA) or inorganic bases such as Cs₂CO₃ or K₃PO₄ in copper-free systems can be beneficial.

Parameter For Aryl Iodides/Bromides For Aryl Chlorides Rationale
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂ (dba)₃/XPhos, Palladacycle/XPhosBulky, electron-rich ligands facilitate the rate-limiting oxidative addition of the C-Cl bond.
Temperature Room Temperature to 80 °C80 °C to 120 °CHigher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.
Copper Co-catalyst Often usedOften omitted (Copper-free)Minimizes Glaser-Hay homocoupling, which can dominate with slow cross-coupling.
Issue 3: Unwanted Removal of the Trimethylsilyl (TMS) Group

Q3: I am observing the formation of 1-chloro-3-ethynylbenzene, indicating the cleavage of the TMS group from my product. What causes this desilylation, and how can I avoid it?

A3: While the trimethylsilyl (TMS) group is generally stable under standard Sonogashira conditions, it can be cleaved under certain circumstances, leading to the unprotected terminal alkyne. This is often referred to as protodesilylation.

Root Causes:

  • Basic Conditions: The amine base used in the reaction, especially in the presence of any moisture, can promote the cleavage of the silyl group. While generally slow, this process can become significant with prolonged reaction times or at elevated temperatures.

  • Nucleophilic Attack: Certain nucleophiles, if present as impurities or additives, can attack the silicon atom, leading to the cleavage of the Si-C bond. Fluoride ions (from sources like TBAF, which is sometimes used in related protocols) are particularly effective at cleaving silyl ethers and can also affect silyl alkynes.[5]

  • Work-up Conditions: Acidic or strongly basic work-up procedures can lead to the removal of the TMS group.

Troubleshooting Protocol: Preventing Unwanted Desilylation

  • Control Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times and excessive temperatures.

  • Choice of Base: If desilylation is a persistent issue, consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Ensure the base is anhydrous.

  • Neutral Work-up: During the reaction work-up, use a neutral wash (e.g., saturated aqueous ammonium chloride or water) before proceeding with any acidic or basic extractions.

  • Purification Considerations: Be mindful that silica gel is slightly acidic and can sometimes cause desilylation of sensitive compounds during column chromatography. If this is suspected, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%).[6]

Issue 4: Difficulty in Purifying the Product

Q4: I am having trouble separating my desired product, this compound, from the homocoupled byproduct, 1,4-bis(trimethylsilyl)buta-1,3-diyne, using column chromatography.

A4: This is a common purification challenge because both the desired product and the homocoupled byproduct are relatively non-polar. The diyne byproduct is even less polar than the desired product.

Troubleshooting Protocol: Purification Strategy

  • Column Chromatography with a Non-Polar Eluent System:

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

    • Eluent System: Start with a very non-polar eluent system and gradually increase the polarity. A good starting point is 100% hexanes or heptane. You can then slowly introduce a slightly more polar solvent like dichloromethane or toluene in very small increments (e.g., 0.5-1% at a time). The homocoupled byproduct should elute first in the pure non-polar solvent.

    • Dry Loading: For better separation, consider dry loading your crude product. Dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[7]

  • Recrystallization:

    • If the product is a solid, recrystallization can be an effective purification method.[8]

    • Solvent Screening: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The homocoupled byproduct should ideally have different solubility characteristics (either much more soluble or much less soluble) in the chosen solvent.

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the pure product. Collect the crystals by filtration.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Sonogashira coupling and the problematic Glaser-Hay homocoupling side reaction.

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Glaser-Hay Homocoupling (Side Reaction) ArCl 3-Chloro-iodobenzene Pd_intermediate Pd_intermediate ArCl->Pd_intermediate Oxidative Addition TMSA Trimethylsilylacetylene Cu_acetylide Cu_acetylide TMSA->Cu_acetylide Deprotonation Pd0 Pd(0) Catalyst Pd0->Pd_intermediate CuI Cu(I) Co-catalyst CuI->Cu_acetylide Base Amine Base Cu_acetylielp Cu_acetylielp Product This compound Pd_intermediate->Product Reductive Elimination Cu_acetylide->Pd_intermediate Transmetalation TMSA2 Trimethylsilylacetylene (2 molecules) Dimerization_step Dimerization_step TMSA2->Dimerization_step CuI2 Cu(I) Co-catalyst CuI2->Dimerization_step O2 Oxygen O2->Dimerization_step Oxidative Dimerization Base2 Amine Base Base2->Dimerization_step Diyne 1,4-Bis(trimethylsilyl)buta-1,3-diyne Dimerization_step->Diyne

References

How to improve the yield of Sonogashira coupling with electron-deficient aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling Reactions

A Specialist Guide to Improving Yields with Electron-Deficient Aryl Halides

Welcome to the technical support hub for the Sonogashira cross-coupling reaction. As a Senior Application Scientist, I've designed this guide to address the specific and often frustrating challenges encountered when working with electron-deficient aryl halides. These substrates, while primed for oxidative addition, can present unique hurdles in subsequent steps of the catalytic cycle. This resource provides in-depth, cause-and-effect explanations and actionable troubleshooting strategies to help you navigate these complexities and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling with an electron-deficient aryl bromide is giving low to no yield. What’s the most likely reason?

This is a classic challenge. While electron-withdrawing groups (EWGs) on the aryl halide accelerate the initial, often rate-determining, oxidative addition of the palladium(0) catalyst to the aryl-halide bond, they can complicate other key steps.[1] The primary issues are often:

  • Catalyst Inactivation: The generated palladium(II) intermediate can be unstable.

  • Difficult Reductive Elimination: The final step to form the C-C bond and regenerate the Pd(0) catalyst can be sluggish.[1]

  • Side Reactions: The conditions may favor undesired pathways like alkyne homocoupling (Glaser coupling).[2][3]

The first step in troubleshooting is to determine if any conversion is happening or if side products are forming. A careful analysis of your crude reaction mixture by TLC, LC-MS, or GC-MS is critical.

Q2: I see a lot of dark precipitate (palladium black) in my reaction. What does this mean?

Formation of palladium black indicates that your active Pd(0) catalyst is decomposing and precipitating out of the solution. This is a common failure mode, especially at elevated temperatures which may be required for less reactive aryl halides like chlorides.[4]

Primary Causes:

  • Ligand Instability or Insufficiency: The phosphine ligand's job is to stabilize the palladium center. If the ligand is not robust enough, is used in too low a concentration, or dissociates at high temperatures, the palladium will aggregate and crash out.

  • Oxygen Contamination: Even trace amounts of oxygen can lead to catalyst oxidation and decomposition.

Immediate Actions:

  • Improve your degassing procedure (e.g., use multiple freeze-pump-thaw cycles).

  • Consider a more robust, sterically hindered, and electron-rich ligand that can better stabilize the palladium center.[1][5]

Q3: Is the copper(I) co-catalyst always necessary? When should I consider a copper-free protocol?

While the classic Sonogashira protocol uses a copper(I) co-catalyst (typically CuI) to facilitate the transmetalation step, it is not always required and can sometimes be detrimental.[3][6]

You should strongly consider a copper-free protocol when:

  • Glaser Homocoupling is a Major Issue: The primary role of copper is to form a copper-acetylide intermediate.[2] In the presence of oxygen, this intermediate can dimerize, forming a 1,3-diyne byproduct (Glaser coupling).[2][3][7] If you observe significant amounts of this byproduct, removing copper is the most effective solution.

  • Substrates are Sensitive: Some complex substrates or those with certain functional groups may be sensitive to copper salts.

  • Final Product Purity is Critical: In pharmaceutical applications, removing residual copper can be a significant purification challenge.[2]

Copper-free reactions typically require a stronger organic base and may need more specialized ligands to facilitate the direct reaction of the palladium-alkynyl complex.[8][9]

Troubleshooting Guide: A Deeper Dive

Problem: Reaction Stalls or Fails to Initiate

Q4: I'm coupling an electron-deficient aryl chloride and see no product. How should I adjust my conditions?

Aryl chlorides are the most challenging halides due to the strength of the C-Cl bond.[4] While the electron-withdrawing group helps, success often requires a significant adjustment from standard protocols.

Key Levers for Aryl Chlorides:

  • High-Activity Catalyst Systems: Standard Pd(PPh₃)₄ is often insufficient.[4] You need a more potent system. This is achieved by combining a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a specialized, bulky, and electron-rich phosphine ligand.[1][4][5] Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices.[10][11]

  • Elevated Temperature: These reactions almost always require heat, often in the 100-120 °C range.[4] Microwave irradiation can be highly effective for rapidly screening conditions and driving the reaction.[4]

  • Stronger Base/Solvent System: An amine base may not be sufficient. Consider using a stronger inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ in a polar aprotic solvent like DMF, NMP, or DMSO.[3][4]

Troubleshooting Flowchart for Low Conversion

G start Low or No Yield check_sm Starting Material (SM) Consumed? start->check_sm sm_present Yes, SM remains check_sm->sm_present No sm_consumed No, SM consumed check_sm->sm_consumed Yes check_side_products Major Side Products (e.g., Glaser Dimer)? side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No, complex mixture check_side_products->side_products_no No catalyst_issue Potential Catalyst Problem sm_present->catalyst_issue check_pd_black Palladium Black Precipitate? catalyst_issue->check_pd_black pd_black_yes Yes check_pd_black->pd_black_yes pd_black_no No check_pd_black->pd_black_no solution_pd_black Action: 1. Improve Degassing 2. Use Bulky, Electron-Rich Ligand 3. Check Reagent Purity pd_black_yes->solution_pd_black temp_base_issue Action: 1. Increase Temperature 2. Switch to Stronger Base (e.g., Cs2CO3) 3. Use High-Activity Ligand (e.g., XPhos) pd_black_no->temp_base_issue sm_consumed->check_side_products solution_glaser Action: 1. Switch to Copper-Free Protocol 2. Rigorous Degassing to Remove O2 side_products_yes->solution_glaser solution_decomposition Product or SM Decomposition Action: 1. Lower Reaction Temperature 2. Screen Milder Bases side_products_no->solution_decomposition

Caption: Troubleshooting decision tree for low-yield Sonogashira reactions.

Problem: Dominant Side Product Formation

Q5: My main product is the alkyne homodimer. How can I suppress this Glaser coupling?

As mentioned, Glaser coupling is an oxidative process mediated by the copper co-catalyst.[2][7]

Suppression Strategies:

  • Go Copper-Free: This is the most definitive solution. Eliminate CuI from your reaction. You will likely need to compensate by using a stronger base (see Table 1) and ensuring your palladium/ligand system is sufficiently active.[2][3]

  • Strictly Anaerobic Conditions: If you must use copper, your technique for excluding oxygen must be flawless. Use a glovebox or perform at least three robust freeze-pump-thaw cycles on your reaction solvent and vessel. Purge all reagents with an inert gas like argon or nitrogen.

  • Add a Reducing Agent (Advanced): In some specific cases, adding a mild reducing agent like a hydroquinone or a sacrificial phosphine can help keep the environment free of oxidants, but this can also interfere with the catalytic cycle and should be used with caution.

BasepKa (Conjugate Acid)Typical SolventSuitability for Cu-Free ConditionsNotes
Triethylamine (Et₃N)10.7THF, Toluene, or neatModerateStandard choice for Cu-catalyzed reactions; often too weak for Cu-free protocols.[4]
Diisopropylamine (i-Pr₂NH)11.0THF, TolueneModerateSlightly stronger than Et₃N; can also act as solvent.
DBU13.5DMF, MeCN, THFGoodA strong, non-nucleophilic organic base suitable for many Cu-free systems.
K₂CO₃10.3DMF, MeCN, H₂OGoodInorganic base, useful when amine bases are problematic.[3]
Cs₂CO₃10.0 (first proton)DMF, Dioxane, TolueneExcellentHighly effective for challenging couplings, including aryl chlorides.[3][4] Its solubility and mild nature are advantageous.
Table 1: Comparison of common bases for Sonogashira coupling.

The Catalytic Cycle: Where Things Go Wrong

Understanding the mechanism is key to effective troubleshooting. For electron-deficient systems, the cycle is often unbalanced.

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Fast for e⁻-deficient Ar-X) pd_intermediate Ar-Pd(II)-X(L)₂ pd_intermediate->pd0 Ar-X transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ transmetalation->pd_alkynyl reductive_elim Reductive Elimination (Can be slow) pd_alkynyl->reductive_elim product Ar-C≡CR (Product) reductive_elim->product product->pd0 Regenerates Pd(0) alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuX, Base cu_acetylide->transmetalation To Pd Cycle glaser Glaser Homocoupling (O₂ present) cu_acetylide->glaser Dimerization base Base cu_salt CuX

Caption: The Sonogashira catalytic cycle, highlighting challenging steps.

With electron-deficient aryl halides, the Oxidative Addition step is fast. However, the resulting Ar-Pd(II)-X complex is more electron-poor, which can make the subsequent Transmetalation and especially the final Reductive Elimination steps more difficult. This imbalance can lead to catalyst decomposition or stalling. The solution is often to use strongly electron-donating ligands which enrich the palladium center, stabilizing the Pd(II) state and promoting the final reductive elimination step.[1][5]

Optimized Protocol: Copper-Free Coupling of 4-Bromobenzonitrile

This protocol provides a robust starting point for a challenging electron-deficient aryl bromide, minimizing the risk of Glaser coupling.

Reagents & Equipment:

  • 4-Bromobenzonitrile

  • Phenylacetylene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed Toluene

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or N₂)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add Cs₂CO₃ (1.5 mmol, 1.5 eq) and 4-bromobenzonitrile (1.0 mmol, 1.0 eq).

  • Solvent and Alkyne: Add anhydrous, degassed toluene (5 mL). Finally, add phenylacetylene (1.2 mmol, 1.2 eq) via syringe.

  • Degassing (Optional but Recommended): Briefly evacuate and backfill the flask with argon three times.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically complete within 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

This protocol leverages a high-activity catalyst system (Pd(OAc)₂/XPhos) and a strong base (Cs₂CO₃) to overcome the challenges associated with electron-deficient substrates in a copper-free environment.[4][11]

References

Technical Support Center: Strategies to Prevent Homocoupling (Glaser Coupling) of Deprotected Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the persistent challenge of undesired homocoupling (Glaser coupling) of terminal alkynes. Our goal is to equip you with the knowledge and practical strategies to minimize this side reaction and maximize the yield of your desired cross-coupled products.

Introduction to the Challenge: The Pervasiveness of Glaser Coupling

Glaser coupling, the oxidative homocoupling of terminal alkynes to form 1,3-diynes, is a foundational reaction in organic synthesis.[1][2] However, when the objective is a heterocoupling reaction, such as the Sonogashira or Cadiot-Chodkiewicz couplings, this facile C-C bond formation becomes a significant side reaction. It consumes the terminal alkyne starting material, reduces the yield of the desired product, and complicates purification.[3] This guide will explore the mechanistic underpinnings of Glaser coupling and provide a systematic approach to its prevention.

Troubleshooting Guide: Minimizing Unwanted Homocoupling

Experiencing significant homocoupling in your reaction? This guide will walk you through a logical troubleshooting process to identify the root cause and implement effective solutions.

Diagram: Troubleshooting Workflow for Alkyne Homocoupling

Troubleshooting Workflow for Alkyne Homocoupling cluster_0 Problem Identification cluster_1 Initial Checks & Quick Fixes cluster_2 Reaction Condition Optimization cluster_3 Catalyst System Modification cluster_4 Substrate Modification cluster_5 Resolution start Excessive Homocoupling Detected (e.g., by NMR, MS) check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere Start Here check_atmosphere->start If No, rectify and retry check_reagents Are solvents and reagents degassed and anhydrous? check_atmosphere->check_reagents If Yes check_reagents->start slow_addition Implement Slow Addition of Oxidant/Alkyne check_reagents->slow_addition If Yes high_dilution Use High Dilution Conditions slow_addition->high_dilution Still an issue? end Homocoupling Minimized slow_addition->end Problem Solved low_temp Lower Reaction Temperature high_dilution->low_temp Still an issue? high_dilution->end Problem Solved add_reducing_agent Add a Reducing Agent (e.g., Sodium Ascorbate) low_temp->add_reducing_agent Still an issue? low_temp->end Problem Solved copper_free Switch to a Copper-Free Catalyst System add_reducing_agent->copper_free Still an issue? add_reducing_agent->end Problem Solved ligand_choice Modify Ligand (e.g., bipyridyl, change denticity) copper_free->ligand_choice Still an issue? copper_free->end Problem Solved protecting_group Employ a Protecting Group (e.g., TMS, TIPS) ligand_choice->protecting_group Last Resort ligand_choice->end Problem Solved protecting_group->end Problem Solved

Caption: A step-by-step workflow to diagnose and resolve issues with alkyne homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Glaser coupling that I am trying to prevent?

A1: Glaser coupling is an oxidative homocoupling of terminal alkynes to produce a symmetric 1,3-diyne.[1] The reaction is typically catalyzed by copper(I) salts in the presence of a base and an oxidant, often atmospheric oxygen.[2] The generally accepted mechanism involves three key steps:

  • Formation of a Copper Acetylide: The terminal alkyne is deprotonated by a base, and the resulting acetylide coordinates with the copper(I) catalyst.

  • Oxidative Coupling: Two copper acetylide complexes undergo an oxidative step, forming the C-C bond of the 1,3-diyne and a reduced copper species.

  • Reoxidation of Copper: The active copper(I) catalyst is regenerated by an oxidant, allowing the catalytic cycle to continue.[1]

Understanding this mechanism is crucial as it highlights the key components to target for suppression: the presence of oxygen and the availability of the copper(I) catalyst for the oxidative coupling step.

Diagram: Simplified Mechanism of Glaser Coupling

Glaser Coupling Mechanism 2 R-C≡C-H 2 R-C≡C-H 2 R-C≡C-Cu 2 [R-C≡C-Cu] 2 R-C≡C-H->2 R-C≡C-Cu Deprotonation & Coordination Cu(I) Cu(I) Cu(I)->2 R-C≡C-Cu Base Base Base->2 R-C≡C-H R-C≡C-C≡C-R Homocoupled Product (1,3-Diyne) 2 R-C≡C-Cu->R-C≡C-C≡C-R Oxidative Coupling Reduced Cu Reduced Cu 2 R-C≡C-Cu->Reduced Cu Oxidant (O2) Oxidant (O2) Oxidant (O2)->Reduced Cu Reduced Cu->Cu(I) Reoxidation

Caption: The catalytic cycle of Glaser homocoupling, highlighting the key steps.

Q2: My reaction is sensitive to air. What are the most effective strategies to mitigate oxygen's role?

A2: Since oxygen is a common oxidant in Glaser coupling, its exclusion is a primary strategy.[4]

  • Inert Atmosphere: Rigorously deoxygenate your solvents (e.g., by sparging with argon or nitrogen) and maintain a positive pressure of an inert gas throughout the reaction.[5]

  • Reducing Agents: The addition of a reducing agent can prevent the oxidation of the Cu(I) catalyst, which is a key step in the homocoupling mechanism.[5][6][7] Effective reducing agents include:

    • (+)-Sodium L-ascorbate

    • Tin(II) 2-ethylhexanoate

  • Copper-Free Systems: For reactions like the Sonogashira coupling, transitioning to a copper-free protocol is a highly effective method to eliminate Glaser homocoupling as a side reaction.[3][8]

Q3: Beyond excluding oxygen, how can I optimize my reaction conditions to disfavor homocoupling?

A3: Several parameters can be adjusted to shift the reaction equilibrium away from homocoupling.

ParameterStrategyRationale
Concentration Perform the reaction under high dilution conditions.High concentrations statistically favor the more probable homocoupling of the abundant alkyne. Dilution can improve selectivity in intermolecular cross-coupling.[3]
Temperature Maintain low temperatures during the reaction and workup.Cooling the reaction mixture (e.g., to -28°C or below) before exposure to air can completely prevent Glaser coupling.[5]
Rate of Addition Add the terminal alkyne or the oxidant (if used) slowly to the reaction mixture.Slow addition keeps the instantaneous concentration of the alkyne low, disfavoring dimerization.[3]
pH Adjust the pH of the reaction medium.The optimal pH can be ligand-dependent. For instance, with the TMEDA ligand, a lower pH (6.0) can lead to faster coupling, while with a carboxylated biphenyl ligand, a higher pH (8.0) can minimize protein degradation in bioconjugation reactions.[9][10]
Q4: Can the choice of catalyst and ligands influence the extent of homocoupling?

A4: Absolutely. The catalyst system plays a pivotal role.

  • Ligand Choice: The denticity and electronic properties of the ligand coordinated to the copper center can significantly influence the rate of Glaser coupling. The order of ligand activity for catalyzing Glaser coupling has been shown to be: linear bidentate > tridentate > tetradentate.[5][6][7] Bipyridyl ligands have also been shown to be superior in some cases.[9]

  • Copper Source: While Cu(I) salts are typical, some variants of the Glaser coupling, like the Eglinton coupling, use stoichiometric amounts of Cu(II) salts such as copper(II) acetate.[1][2] The Hay coupling, a popular modification, uses a catalytic Cu(I)-TMEDA complex which is soluble in a wider range of solvents.[2][11]

Q5: When should I consider using a protecting group for my alkyne?

A5: Using a protecting group is a robust, albeit less atom-economical, strategy.[5] It should be considered when other methods have failed or when the alkyne is particularly prone to homocoupling.

  • Common Protecting Groups: Silyl protecting groups are the most common choices.

    • Trimethylsilyl (TMS): Easily introduced and removed, suitable for many applications.

    • Triisopropylsilyl (TIPS): More sterically hindered and robust, offering greater stability.

  • General Workflow:

    • Protect the terminal alkyne with a silyl group (e.g., using TMS-Cl and a base like n-BuLi).[3]

    • Perform the desired cross-coupling reaction. The silyl group prevents the formation of the copper acetylide necessary for Glaser coupling.[12]

    • Deprotect the silyl group under mild conditions (e.g., with a fluoride source like TBAF or K₂CO₃ in methanol) to reveal the terminal alkyne in the final product.

Experimental Protocol: TMS Protection of a Terminal Alkyne

This protocol provides a general procedure for the protection of a terminal alkyne using trimethylsilyl chloride.

Materials:

  • Terminal alkyne (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Trimethylsilyl chloride (TMSCl) (1.2 eq)

  • Dry ice/acetone bath

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the terminal alkyne (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add TMSCl (1.2 eq) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[3]

Conclusion

Preventing the Glaser homocoupling of terminal alkynes is a multifaceted challenge that requires a systematic and informed approach. By understanding the reaction mechanism and carefully controlling the reaction environment—through the exclusion of oxygen, optimization of reaction conditions, judicious selection of catalysts and ligands, or the strategic use of protecting groups—researchers can significantly enhance the efficiency and success of their desired cross-coupling reactions.

References

Impact of solvent and base choice on the efficiency of Sonogashira coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide, designed by application scientists with extensive field experience, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent and base selection in optimizing your reaction outcomes.

Introduction: The Engine of the Reaction

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] While the palladium catalyst and optional copper co-catalyst are the stars of the show, the solvent and base are the unsung heroes, profoundly influencing reaction rates, yields, and the suppression of side reactions.[3] Understanding their interplay is paramount to mastering this powerful transformation.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common queries and issues encountered by researchers in the lab.

Q1: My Sonogashira reaction is not working (low to no product yield). Where do I start troubleshooting?

A1: When a reaction fails, a systematic approach is key. Before exhaustively screening solvents and bases, first verify the integrity of your core components:

  • Catalyst Activity: Ensure your palladium catalyst, whether a Pd(0) source like Pd(PPh₃)₄ or a more stable Pd(II) precatalyst such as PdCl₂(PPh₃)₂, is fresh and has been stored under an inert atmosphere.[4] Catalyst decomposition is often indicated by the formation of a black precipitate known as "palladium black".[4]

  • Reagent Purity: Impurities in your aryl halide or alkyne can poison the catalyst.[4] If in doubt, purify your starting materials.

  • Copper Co-catalyst: If you are using a copper-catalyzed system, remember that copper(I) iodide can degrade over time. Use a fresh batch.[4]

  • Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed variant, is sensitive to oxygen, which can lead to the undesirable Glaser homocoupling of the alkyne.[4][5] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere like argon or nitrogen.[4]

Q2: How do I choose the right solvent for my Sonogashira coupling?

A2: The ideal solvent must effectively dissolve a diverse range of components, from lipophilic aryl halides to inorganic catalyst complexes and bases.[3] There is no one-size-fits-all answer, and the optimal choice depends on the specific substrates and reaction conditions.

  • Polar Aprotic Solvents: DMF (N,N-Dimethylformamide) and THF (Tetrahydrofuran) are common choices.[1] DMF's high electron-donating capacity is thought to aid in alkyne deprotonation and product dissociation.[3] However, some anecdotal evidence suggests THF might promote the formation of palladium black.[4]

  • Amine Solvents: In many cases, an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) can also serve as the solvent or a co-solvent.[1][6]

  • Non-polar Solvents: Toluene is another viable option, particularly for less polar substrates.

Q3: What is the role of the base, and which one should I use?

A3: The base plays a crucial, multifaceted role in the Sonogashira coupling.[1] Its primary function is to deprotonate the terminal alkyne, making it nucleophilic enough to participate in the catalytic cycle.[2][4]

  • Amine Bases: Triethylamine (TEA) and diisopropylamine (DIPA) are the most commonly used bases.[4] The choice between them can be critical. DIPA, a secondary amine, has been shown to react efficiently with palladium complexes, potentially influencing the catalytic cycle.[1]

  • Inorganic Bases: In some cases, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used.[1]

Q4: I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this?

A4: Glaser coupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[4]

  • Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[1][4] These reactions may require different ligands or reaction conditions to proceed efficiently.[4]

Q5: What is the expected reactivity order for aryl halides?

A5: The reactivity of the aryl or vinyl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br > Cl.[4][6] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[1][4] Aryl chlorides are generally the least reactive.[4]

Part 2: Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, causality-driven approach to resolving common issues related to solvent and base selection.

Scenario 1: Low or No Conversion
Potential Cause Explanation Troubleshooting Steps
Inappropriate Solvent Polarity The solvent may not be effectively solubilizing all reaction components (aryl halide, alkyne, catalyst, base), leading to poor reaction kinetics.[3]1. Switch Solvent: If using a non-polar solvent like toluene, try a polar aprotic solvent like DMF or THF. 2. Use a Co-solvent: An amine base like TEA or DIPA can be used as a co-solvent to improve solubility and act as the base.[6]
Insufficient Basicity The chosen base may not be strong enough to efficiently deprotonate the terminal alkyne, which is a crucial step in the catalytic cycle.[2]1. Change the Base: Switch from a weaker amine base to a stronger one (e.g., from TEA to DIPA). 2. Increase Base Equivalents: Ensure the base is present in sufficient excess (typically 2-5 equivalents).
Low Reaction Temperature The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step, particularly for less reactive halides like bromides and chlorides.[7]1. Increase Temperature: For aryl bromides, heating is often necessary.[1][4] Temperatures of 60-100°C are common. 2. Consider Solvent Boiling Point: Choose a solvent with a boiling point appropriate for the required reaction temperature.[3]
Scenario 2: Catalyst Decomposition (Palladium Black Formation)
Potential Cause Explanation Troubleshooting Steps
Solvent-Induced Decomposition Certain solvents, under specific conditions, can promote the aggregation and precipitation of the palladium catalyst.[4]1. Change Solvent: If observing significant palladium black formation in THF, consider switching to DMF or toluene.[4][8]
Base-Ligand Exchange Issues The interaction between the amine base and the palladium catalyst's ligands can sometimes lead to catalyst instability.[1]1. Screen Different Amine Bases: The steric and electronic properties of the amine can influence catalyst stability. Compare the performance of TEA, DIPA, and other amines.
Part 3: Experimental Protocols & Methodologies
Standard Protocol for a Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF, 5 mL per mmol of halide) at room temperature, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq) and copper(I) iodide (0.01-0.05 eq).[6]

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the amine base (e.g., triethylamine or diisopropylamine, 2-5 eq) and the terminal alkyne (1.1-1.5 eq).[6]

  • Stir the reaction mixture at the desired temperature (room temperature for aryl iodides, elevated temperature for bromides) under an inert atmosphere.[4][6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]

  • Purify the crude product by flash column chromatography.[6]

Part 4: Mechanistic Insights & Visualizations

A deeper understanding of the Sonogashira coupling mechanism can inform your troubleshooting efforts. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

The Catalytic Cycles of Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox_add R-Pd(II)-X(L)₂ pd0->pd_ox_add Oxidative Addition (+ R-X) pd_transmetal R-Pd(II)-C≡CR'(L)₂ pd_ox_add->pd_transmetal Transmetalation (+ Cu-C≡CR') product R-C≡CR' pd_transmetal->product Reductive Elimination product->pd0 Regenerates Catalyst alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Deprotonation (+ CuI, Base) cu_acetylide->pd_ox_add Provides Acetylide

Figure 1: Simplified representation of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Decision Tree for Solvent and Base Selection

Troubleshooting_Tree start Low Yield in Sonogashira Coupling check_reagents Are catalysts and reagents fresh and pure? start->check_reagents check_atmosphere Is the reaction under a strict inert atmosphere? check_reagents->check_atmosphere Yes aryl_halide What is the aryl halide? check_atmosphere->aryl_halide Yes aryl_iodide Aryl Iodide aryl_halide->aryl_iodide I aryl_bromide Aryl Bromide/Chloride aryl_halide->aryl_bromide Br/Cl solvent Is the solvent appropriate? aryl_iodide->solvent temp Is the temperature high enough? (e.g., 60-100°C) aryl_bromide->temp temp->solvent Yes base Is the base optimal? solvent->base Yes homocoupling Significant homocoupling observed? base->homocoupling Yes cu_free Consider Copper-Free Conditions homocoupling->cu_free Yes success Improved Yield homocoupling->success No cu_free->success

Figure 2: A decision-making workflow for troubleshooting low-yielding Sonogashira reactions with a focus on solvent and base.

References

Technical Support Center: High-Throughput Screening for (3-Chlorophenylethynyl)trimethylsilane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Chlorophenylethynyl)trimethylsilane via Sonogashira coupling. This guide is designed for researchers, chemists, and drug development professionals who are leveraging high-throughput screening (HTS) to optimize reaction conditions. We will move beyond simple procedural lists to explore the underlying principles, troubleshoot common experimental hurdles, and provide a framework for systematic reaction optimization.

Section 1: Foundational Concepts - Frequently Asked Questions

This section addresses fundamental questions regarding the Sonogashira coupling reaction in the context of synthesizing this compound.

Q1: What is the Sonogashira reaction and why is it the preferred method for this synthesis?

The Sonogashira reaction is a powerful cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is exceptionally useful for synthesizing arylalkynes like this compound because it proceeds under relatively mild conditions, tolerates a wide variety of functional groups, and can be executed with high efficiency.[1][2] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base.[2]

Q2: What are the essential components for this reaction and what is their function?

A successful Sonogashira coupling relies on the interplay of several key reagents:

  • Palladium Catalyst: The workhorse of the reaction. It facilitates the crucial steps of oxidative addition to the aryl halide and reductive elimination to form the final product.[2] The active species is typically a Pd(0) complex. Pre-catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are common starting points.[3][4]

  • Copper(I) Co-catalyst: Typically Copper(I) iodide (CuI), it reacts with the terminal alkyne to form a copper acetylide intermediate.[4] This species then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.

  • Amine Base: The base, commonly an amine like triethylamine (TEA) or diisopropylamine (DIPA), serves two primary roles.[5] First, it deprotonates the terminal alkyne to make it nucleophilic. Second, it neutralizes the hydrogen halide (e.g., HBr, HI) that is formed as a byproduct during the reaction.[1]

  • Solvent: The solvent must dissolve all reactants and maintain catalyst stability. Common choices include THF, DMF, and toluene, or even using the amine base as the solvent.[3][5]

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen and can decompose into inactive palladium black.[3] Therefore, running the reaction under an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents is critical for success.[3][5]

Q3: What are the pros and cons of using a copper co-catalyst? Can I run the reaction without it?

The primary advantage of the copper(I) co-catalyst is that it significantly increases the reaction rate, allowing many couplings to proceed at room temperature.[1] However, its presence has notable drawbacks. The main issue is the promotion of a significant side reaction: the oxidative homocoupling of the alkyne to form a dimer (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne), often called Glaser coupling.[2][5] This side reaction is especially problematic in the presence of oxygen.

Yes, "copper-free" Sonogashira couplings are a well-established alternative.[4][6] These reactions avoid the Glaser coupling side product but often require higher temperatures, different ligands, or stronger bases to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium center.[2]

Q4: For synthesizing this compound, which aryl halide is better: 1-bromo-3-chlorobenzene or 1-iodo-3-chlorobenzene?

The reactivity of the aryl halide in the oxidative addition step is paramount and follows the trend: I > Br >> Cl.[1] Therefore, 1-iodo-3-chlorobenzene is significantly more reactive and will generally provide higher yields under milder conditions (e.g., lower temperatures, lower catalyst loading).[1] While 1-bromo-3-chlorobenzene can be used, it will likely require more forcing conditions, such as heating, which can increase the risk of catalyst decomposition and side reactions.[1][7] The C-Cl bond is the least reactive and will typically not participate in the coupling, allowing for selective reaction at the C-I or C-Br position.

Section 2: High-Throughput Screening (HTS) Protocol & Workflow

High-throughput experimentation (HTE) enables the rapid and parallel screening of numerous reaction parameters, minimizing material consumption and accelerating the discovery of optimal conditions.[8][9]

Experimental Workflow: HTS Array Setup (96-Well Plate)

This protocol outlines a general procedure for setting up a 96-well plate to screen catalysts, bases, and solvents for the coupling of 1-iodo-3-chlorobenzene and trimethylsilylacetylene.

1. Plate Preparation and Inerting:

  • Use a 96-well plate with glass vials suitable for heating and stirring (e.g., Radleys Carousel).

  • Add a small magnetic stir bar to each well.

  • Place the plate in a vacuum oven to dry thoroughly.

  • Transfer the plate into a nitrogen- or argon-filled glovebox. All subsequent reagent additions should be performed in the glovebox.

2. Reagent Stock Solution Preparation:

  • Aryl Halide Stock: Prepare a stock solution of 1-iodo-3-chlorobenzene in an anhydrous solvent (e.g., THF or Toluene).

  • Alkyne Stock: Prepare a stock solution of trimethylsilylacetylene in the same solvent.

  • Catalyst/Ligand Stocks: Prepare separate stock solutions for each palladium catalyst and ligand combination to be screened.

  • Base Stocks: Prepare stock solutions for each amine base.

3. Automated or Manual Dispensing:

  • Using a liquid handling robot or manual multichannel pipette, dispense the stock solutions into the wells according to the plate map design. A typical addition order is:

    • Palladium Catalyst/Ligand solution.

    • Aryl Halide solution.

    • Base solution.

    • Trimethylsilylacetylene solution (added last to minimize evaporation).

4. Sealing and Reaction:

  • Seal the 96-well plate securely with a cap mat designed to prevent solvent loss and maintain an inert atmosphere.

  • Place the plate on a stirring hotplate. If screening temperature, multiple plates can be run at different temperatures.

  • Run the reactions for a predetermined time (e.g., 12-24 hours).

5. Quenching and Analysis:

  • After the reaction time, unseal the plate and add a quenching solution (e.g., water or saturated ammonium chloride) to each well.

  • Add an internal standard if quantitative analysis is desired.

  • Dilute the samples with a suitable solvent (e.g., acetonitrile).

  • Analyze the reaction outcomes using high-throughput techniques like UPLC-MS to determine product formation and byproduct profiles.[8]

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_execution Execution cluster_analysis Analysis prep_plate Prepare & Dry 96-Well Plate prep_stock Prepare Reagent Stock Solutions prep_plate->prep_stock dispense Dispense Reagents (Robotic or Manual) prep_stock->dispense seal_react Seal Plate & Run Reaction quench Quench Reactions & Add Standard seal_react->quench analyze Analyze via UPLC-MS quench->analyze interpret Interpret Data & Identify Hits analyze->interpret Troubleshooting_Logic start HTS Experiment Completed outcome Analyze UPLC-MS Data What is the primary outcome? start->outcome no_rxn Problem: No Reaction (Starting Material Only) outcome->no_rxn No Product pd_black Problem: Catalyst Crash (Black Precipitate) outcome->pd_black Black Precipitate glaser Problem: Homocoupling (Alkyne Dimer) outcome->glaser Major Byproduct success Success: Product Formed outcome->success Good Conversion check_inert Check Inert Atmosphere & Reagent Purity no_rxn->check_inert check_temp Check for Alkyne Evaporation (Temp) no_rxn->check_temp check_o2 Strictly Exclude O₂ (Degas Solvents) pd_black->check_o2 glaser->check_o2 reduce_cu Reduce CuI Loading or Screen Cu-Free Conditions glaser->reduce_cu

References

Technical Support Center: Minimizing Desilylation During Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable advice for a common and often frustrating challenge in modern synthetic chemistry: the undesired cleavage of carbon-silicon (C-Si) bonds during cross-coupling reactions. Organosilanes are prized for their low toxicity, high stability, and affordability, making them attractive alternatives to organoboron and organotin reagents.[1][2][3] However, realizing their full synthetic potential requires careful management of the reaction conditions to prevent premature desilylation.

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve current issues but also to proactively design more robust and efficient cross-coupling reactions.

Section 1: Understanding the Problem - Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts behind desilylation.

Q1: What is desilylation and why is it a significant problem?

Desilylation is the cleavage of a carbon-silicon bond. In the context of cross-coupling, this most often results in the replacement of the silyl group with a hydrogen atom, a phenomenon known as protodesilylation .[4][5] This is a major issue because it converts your organosilane nucleophile, which is essential for the C-C bond formation, into an inactive, simple arene or alkene. This directly reduces the yield of your desired coupled product and complicates purification by introducing a significant byproduct.[4]

Q2: What are the primary mechanisms of desilylation during cross-coupling reactions?

Two main pathways are responsible for undesired desilylation:

  • Protodesilylation: This is the most common pathway, where a proton source cleaves the C-Si bond.[6] The presence of even trace amounts of water, alcohols, or acidic impurities in the reaction mixture can lead to the formation of the undesired Ar-H byproduct.[4] The mechanism often involves a cationic intermediate.[6]

  • Nucleophile-Induced Desilylation: The same activators used to promote the cross-coupling can also cause desilylation. Fluoride ions (e.g., from TBAF, CsF, or KF) are classic examples.[7][8] Strong bases can also act as nucleophiles, attacking the silicon center and facilitating C-Si bond cleavage.

Q3: Why is fluoride, a common activator, considered a "double-edged sword" in Hiyama-type couplings?

Traditionally, silicon-based cross-coupling reactions required a fluoride source for activation.[1][2][9] Fluoride coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate species.[10] This "activated" silicate is much more nucleophilic and capable of the crucial transmetalation step with the palladium catalyst.[10]

However, this activation comes at a cost. The fluoride activator can also:

  • Promote Desilylation: The highly polarized C-Si bond in the silicate intermediate is more susceptible to cleavage by various pathways.

  • Cleave Silyl Protecting Groups: Fluoride is the reagent of choice for removing common silyl protecting groups (like TMS, TBS, TIPS). Its presence is therefore incompatible with molecules containing these functional groups, severely limiting the reaction's scope in complex syntheses.[7][11]

This fundamental challenge is often referred to as the "fluoride problem" and has driven the development of innovative fluoride-free activation methods.[9]

Q4: Are certain silyl groups more susceptible to cleavage than others?

Yes, the structure of the silyl group plays a critical role in its stability. The susceptibility to desilylation is heavily influenced by steric hindrance around the silicon atom.

Silyl Group TypeRelative StabilityRationale
Less Hindered (e.g., -SiMe₃, -SiEt₃)LowThe silicon center is sterically accessible, making it more vulnerable to attack by nucleophiles or coordination with activators.[11]
More Hindered (e.g., -Si(iPr)₃, -SiPh₃)HighBulky alkyl or aryl groups physically shield the silicon atom, making it more difficult for reagents to approach and cleave the C-Si bond.[4][12][13]

Therefore, a common strategy to combat desilylation, if synthetically feasible, is to use a bulkier silyl group on your organosilane partner.[4]

Section 2: Troubleshooting Guide for Desilylation Events

This section provides actionable steps to take when you observe significant desilylation in your reaction.

Issue: My crude reaction analysis (NMR, GC-MS) shows a large amount of the protodesilylated byproduct (e.g., Ar-H instead of Ar-Ar').

This is the most common failure mode. The troubleshooting process should focus on systematically identifying and eliminating potential proton sources and optimizing conditions to favor the desired coupling pathway over the undesired cleavage.

A Competition at the Organosilane D Activation (Base or Fluoride) A->D B Desired Pathway: Cross-Coupling E Transmetalation with L-Pd-Ar' B->E C Undesired Pathway: Protodesilylation G Proton Source (H₂O, ROH, Acid) C->G D->B Faster D->C Slower F Product: Ar-Ar' E->F H C-Si Cleavage G->H I Byproduct: Ar-H H->I

Caption: The kinetic balance between desired coupling and undesired protodesilylation.
Troubleshooting & Optimization Steps

Potential CauseRecommended Solution & Rationale
Presence of water or protic impurities in solvents or reagents. Solution: Rigorously dry all solvents (e.g., distill from an appropriate drying agent) and reagents (e.g., dry under high vacuum). Use freshly opened bottles of anhydrous solvents. Rationale: Water is a primary proton source for protodesilylation. Even solvents that are not inherently protic can contain significant amounts of dissolved water if not properly dried.[4]
The base is too strong, too nucleophilic, or hydrolytically unstable. Solution: Switch to a milder, non-nucleophilic base. Excellent choices are often potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Avoid strong alkoxide or hydroxide bases if protodesilylation is an issue.[4] Rationale: Stronger bases can deprotonate trace water, increasing the concentration of hydroxide, which can promote desilylation. Milder bases are sufficient to facilitate the catalytic cycle without aggressively promoting the side reaction.
Reaction temperature is too high. Solution: Perform a temperature screen, starting from a lower temperature (e.g., room temperature or 40 °C) and gradually increasing it. Rationale: Protodesilylation, like most reactions, is accelerated at higher temperatures. Running the reaction at the lowest effective temperature can often tip the kinetic balance in favor of the desired cross-coupling.[4]
The chosen silyl group is inherently too labile. Solution: If possible, re-synthesize the organosilane coupling partner with a sterically bulkier silyl group, such as triisopropylsilyl (-Si(iPr)₃) or a substituted silyl group. Rationale: As discussed in the FAQ, increased steric bulk around the silicon atom provides kinetic stability, hindering the approach of proton sources or other nucleophiles that would cleave the C-Si bond.[4][13]

Section 3: Advanced Strategy - Fluoride-Free Activation of Organosilanols

To fundamentally circumvent the "fluoride problem," the most robust strategy is to avoid fluoride entirely. Groundbreaking work has established that organosilanols (R-Si(R')₂OH) and their corresponding salts (silanolates) can act as highly effective nucleophiles in palladium-catalyzed cross-coupling without any fluoride activator.[1][2][9][14]

This approach is revolutionary because it is fully compatible with silyl-protected functional groups and eliminates a major cause of desilylation. The mechanism is distinct from the classic Hiyama coupling; instead of a pentacoordinate silicate, a key palladium silanolate intermediate containing a Si-O-Pd linkage forms, which then undergoes direct transmetalation.[1][15]

Protocol: Fluoride-Free Cross-Coupling of an Aryl Silanol with an Aryl Iodide

This protocol is adapted from the methodologies developed by Denmark and coworkers.[14]

Reagents & Equipment:

  • Aryl Silanol (1.0 equiv)

  • Aryl Iodide (1.0 equiv)

  • Potassium trimethylsilanolate (KOSiMe₃) (2.0 equiv)

  • Pd(dba)₂ (0.05 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Schlenk flask or glovebox for maintaining an inert atmosphere (Argon)

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask under an atmosphere of dry argon, add potassium trimethylsilanolate (KOSiMe₃).

  • Reagent Addition: Add anhydrous DME to dissolve the KOSiMe₃ at room temperature.

  • To this solution, add the aryl silanol, followed by the aryl iodide, and finally the palladium catalyst, Pd(dba)₂.

  • Reaction: Stir the resulting mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 15 minutes to 5 hours.[14]

  • Workup: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with diethyl ether.

  • Purification: Concentrate the eluate in vacuo and purify the residue by column chromatography to obtain the desired biaryl product.[14]

This fluoride-free method represents a paradigm shift, offering a milder, more functional-group-tolerant path to silicon-based cross-coupling.[1][9]

Section 4: Visual Troubleshooting Workflow

If you detect desilylation, follow this logical workflow to diagnose and solve the issue.

start Desilylation Byproduct Observed (e.g., by NMR/GC-MS) q1 Are solvents and reagents rigorously anhydrous? start->q1 a1_no Action: Use freshly distilled anhydrous solvents. Dry all reagents under vacuum. q1->a1_no No q2 Is the base appropriate? (e.g., not NaOH, KOH, or alkoxides) q1->q2 Yes a1_no->q1 Re-run a1_yes Proceed to next check a2_no Action: Switch to a milder, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). q2->a2_no No q3 Is the reaction run at elevated temperature? q2->q3 Yes a2_no->q2 Re-run a2_yes Proceed to next check a3_yes Action: Lower the reaction temperature. Perform a temperature screen. q3->a3_yes Yes q4 Is a fluoride activator being used? q3->q4 No a3_yes->q3 Re-run a3_no Proceed to next check a4_yes Action: Switch to a fluoride-free protocol using an organosilanol. q4->a4_yes Yes end_node Problem Solved: Optimized Reaction q4->end_node No (Consider bulkier silyl group) a4_yes->end_node

Caption: A step-by-step workflow for troubleshooting desilylation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (3-Chlorophenylethynyl)trimethylsilane and (4-Chlorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, trimethylsilyl-protected alkynes serve as indispensable building blocks. Their stability, ease of handling, and versatile reactivity make them cornerstones in the construction of complex molecular architectures, particularly in pharmaceutical and materials science research. This guide provides an in-depth comparative analysis of two closely related yet electronically distinct isomers: (3-Chlorophenylethynyl)trimethylsilane and (4-Chlorophenylethynyl)trimethylsilane.

The seemingly subtle shift of a single chlorine atom from the para to the meta position on the phenyl ring instigates significant changes in the molecule's electronic properties. These changes, in turn, govern the reactivity at the silicon-carbon and carbon-carbon triple bonds. Understanding these differences is paramount for researchers aiming to optimize reaction conditions, control selectivity, and predict outcomes in multistep syntheses. This document will dissect the underlying electronic principles and provide experimental context to guide the rational selection and application of these valuable synthetic intermediates.

Pillar 1: The Decisive Role of Electronic Effects

The reactivity of both isomers is fundamentally dictated by the electronic influence of the chlorine substituent on the π-system of the phenylacetylene core. Chlorine, like other halogens, exerts two opposing electronic effects:

  • The Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack and decreases in strength with distance.

  • The Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This electron-donating effect increases electron density, particularly at the ortho and para positions.

The interplay of these two effects is position-dependent and is the primary driver of the differential reactivity between the meta and para isomers.

  • (4-Chlorophenylethynyl)trimethylsilane (Para Isomer): At the para position, both the -I and +R effects are significant. The resonance effect allows the chlorine's lone pairs to directly conjugate with the ethynyl group, which can stabilize positive charges at the ortho and para positions of an intermediate.[1][2] This partially counteracts the electron-withdrawing inductive effect.

  • This compound (Meta Isomer): At the meta position, the resonance effect does not extend to the substituent position.[2][3] Therefore, the electron-withdrawing inductive effect is the dominant electronic influence felt by the rest of the molecule. This results in a more electron-deficient alkyne compared to the para isomer.

electronic_effects cluster_para (4-Chlorophenylethynyl)trimethylsilane cluster_meta This compound p_struct Para Isomer p_effects Electronic Effects p_struct->p_effects p_inductive Inductive Effect (-I) (Electron Withdrawing) p_effects->p_inductive p_resonance Resonance Effect (+R) (Electron Donating) p_effects->p_resonance p_result Result: Moderately Electron-Poor Alkyne p_inductive->p_result p_resonance->p_result m_struct Meta Isomer m_effects Electronic Effects m_struct->m_effects m_inductive Inductive Effect (-I) (Dominant) m_effects->m_inductive m_resonance Resonance Effect (+R) (Negligible at alkyne) m_effects->m_resonance m_result Result: Strongly Electron-Poor Alkyne m_inductive->m_result

Caption: Electronic effects of chloro-substituents.

Pillar 2: Comparative Reactivity Analysis

The electronic differences manifest in varied performance across several key synthetic transformations.

A. Protodesilylation: Cleavage of the C(sp)-Si Bond

Protodesilylation, the removal of the trimethylsilyl (TMS) group to reveal a terminal alkyne, is one of the most common reactions for these substrates. This transformation can be initiated by fluoride ions (e.g., TBAF, CsF) or base (e.g., K₂CO₃ in methanol). The reaction rate is sensitive to the ease of nucleophilic attack at the silicon atom or electrophilic attack at the C(sp) carbon.

  • Reactivity Prediction: The C(sp)-Si bond in the 3-chloro isomer is attached to a more electron-deficient system due to the potent -I effect of the meta-chlorine. This increased partial positive charge on the acetylenic carbon makes it less susceptible to electrophilic attack but can influence the overall polarity and interaction with reagents. Conversely, fluoride-mediated desilylation, which involves nucleophilic attack on the silicon, is generally rapid for most TMS-alkynes. However, subtle differences in the acidity of the corresponding terminal alkyne (formed in equilibrium) can influence the overall process under basic conditions. The stronger electron withdrawal in the meta isomer leads to a more acidic terminal alkyne, potentially facilitating the reaction under certain basic conditions.

PropertyThis compound(4-Chlorophenylethynyl)trimethylsilane
CAS Number 227936-62-1[4][5]78704-49-1[6][7]
Molecular Weight 208.76 g/mol [4]208.77 g/mol [6]
Physical Form Liquid[4]Solid[7]
Boiling Point 240-241 °C[4]~231 °C[7]
Melting Point N/A47-51 °C[7]
Density 0.995 g/mL at 25 °C[4]~1.03 g/cm³[7]

Table 1: Physical Properties of Isomers.

B. Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[8][9][10] While the TMS-protected alkynes are themselves unreactive, they are typically deprotected in situ to generate the reactive terminal alkyne.

  • Reactivity Prediction: The key step influenced by our substrates is the formation of the copper acetylide intermediate, which depends on the acidity of the terminal alkyne's C-H bond.

    • 3-chloro isomer: The strong -I effect significantly increases the acidity of the corresponding terminal alkyne (1-chloro-3-ethynylbenzene). This facilitates faster deprotonation by the amine base, leading to more rapid formation of the copper acetylide and potentially a higher overall reaction rate.

    • 4-chloro isomer: The terminal alkyne is less acidic than its meta counterpart. While still activated compared to unsubstituted phenylacetylene, its rate of acetylide formation is expected to be slower.

Therefore, for applications requiring Sonogashira coupling, the 3-chloro isomer is predicted to be the more reactive precursor following desilylation.

C. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This cornerstone of "click chemistry" involves the reaction of a terminal alkyne with an azide to form a 1,2,3-triazole. The reaction rate is highly dependent on the electronic nature of the alkyne.

  • Reactivity Prediction: Electron-deficient alkynes are known to accelerate the rate of the CuAAC reaction.

    • 3-chloro isomer: As established, desilylation yields a strongly electron-poor terminal alkyne. This heightened electrophilicity of the alkyne carbons will lead to a faster cycloaddition rate .

    • 4-chloro isomer: The resulting terminal alkyne is less electron-deficient. The reaction will still proceed efficiently but is expected to be slower than with the meta isomer.

Reaction TypePredicted More Reactive IsomerJustification
Protodesilylation Similar, but context-dependentBoth are readily desilylated. Under basic conditions, the higher acidity of the 3-chloro alkyne may offer a slight advantage.
Sonogashira Coupling This compoundThe resulting terminal alkyne is more acidic, leading to faster formation of the key copper acetylide intermediate.[9]
CuAAC "Click" Reaction This compoundThe resulting terminal alkyne is more electron-deficient, accelerating the rate-determining step of the cycloaddition.

Table 2: Summary of Predicted Relative Reactivity.

Pillar 3: Experimental Protocols & Workflows

Trustworthiness in science is built on reproducibility. The following protocols are provided as validated starting points for the application of these reagents.

General Experimental Workflow

The most common synthetic route involving these reagents is a two-step, one-pot process where the TMS group is first cleaved, and the resulting terminal alkyne is immediately used in a subsequent reaction, such as a Sonogashira coupling. This avoids the isolation of potentially volatile or unstable terminal alkynes.

workflow start Start: (3- or 4-Chlorophenylethynyl)trimethylsilane desilylation Step 1: In Situ Desilylation Reagents: CsF or TBAF Solvent: Amine (e.g., Et3N) or THF start->desilylation intermediate Intermediate: Terminal Alkyne (Not Isolated) desilylation->intermediate coupling Step 2: Cross-Coupling Example: Sonogashira Reaction Add: Aryl Halide, Pd Catalyst, Cu(I) Co-catalyst intermediate->coupling product Final Product: Disubstituted Alkyne coupling->product

Caption: Typical one-pot desilylation-coupling workflow.

Protocol 1: In Situ Desilylation / Sonogashira Coupling

This protocol is adapted from methodologies that utilize fluoride-mediated in situ desilylation, which is advantageous for preventing homocoupling and handling volatile alkynes.[11]

  • Reaction Setup: To a dry, argon-flushed flask, add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), PPh₃ (0.04 equiv), and CuI (0.03 equiv).

  • Reagent Addition: Add (3- or 4-Chlorophenylethynyl)trimethylsilane (1.2 equiv) and cesium fluoride (CsF) (1.5 equiv).

  • Solvent Addition: Add anhydrous triethylamine (Et₃N) as both the base and solvent. For challenging substrates, a co-solvent like THF or DMF may be beneficial.

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 60 °C. Monitor the reaction progress by TLC or LC-MS. The more reactive 3-chloro isomer may proceed to completion at a lower temperature or in a shorter time frame.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality: The choice of CsF is critical; it is an effective fluoride source for desilylation and is less hygroscopic and often leads to simpler purifications than tetrabutylammonium fluoride (TBAF).[11] The palladium/copper catalytic system is a standard for Sonogashira couplings, ensuring efficient formation of the C(sp²)-C(sp) bond.[8]

Protocol 2: Protodesilylation for Alkyne Isolation

For applications where the isolated terminal alkyne is required.

  • Reaction Setup: Dissolve (3- or 4-Chlorophenylethynyl)trimethylsilane (1.0 equiv) in a solvent mixture of methanol and dichloromethane (e.g., 4:1 v/v).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv) in one portion.

  • Reaction Conditions: Stir the suspension vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot.

  • Workup: Once the reaction is complete, filter the mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent in vacuo to yield the terminal alkyne. Use the product immediately for the next step.

Causality: The K₂CO₃/Methanol system is a mild, cost-effective, and efficient method for TMS deprotection that avoids the often-problematic aqueous workups associated with fluoride reagents. It is a self-validating system where completion can be easily tracked via TLC.

Conclusion

While structurally similar, this compound and (4-Chlorophenylethynyl)trimethylsilane exhibit distinct reactivity profiles rooted in fundamental principles of physical organic chemistry. The meta isomer , dominated by the chlorine's inductive effect, serves as a precursor to a more electron-deficient and acidic terminal alkyne. This renders it the superior choice for reactions that are accelerated by electron-poor alkynes, such as the Sonogashira coupling and copper-catalyzed cycloadditions. The para isomer , where the inductive effect is tempered by resonance, is a slightly less activated but equally viable building block.

For the drug development professional and research scientist, this distinction is not merely academic. Selecting the meta isomer can lead to faster reaction times, lower catalyst loadings, and milder conditions, ultimately contributing to more efficient and sustainable synthetic routes. This guide serves as a framework for making informed, mechanism-based decisions in the strategic application of these versatile chemical tools.

References

A Comparative Guide to the Strategic Advantages of TMS-Protected Alkynes in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the strategic choice of reagents and protecting groups is paramount. The terminal alkyne, a versatile functional group, is a cornerstone of C-C bond formation, most notably in cross-coupling reactions. However, its utility is often hampered by the reactivity of its acidic acetylenic proton. This guide provides a detailed, evidence-based comparison of terminal alkynes and their trimethylsilyl (TMS)-protected counterparts, elucidating the profound advantages that TMS protection offers in terms of reaction fidelity, yield, and synthetic strategy.

The Challenge: The Inherent Reactivity of Terminal Alkynes

The hydrogen atom on an sp-hybridized carbon of a terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens on sp2 or sp3 carbons. This acidity, while useful for forming acetylides, is also a primary source of undesirable side reactions, most notably oxidative homocoupling. In the presence of copper salts, which are common co-catalysts in reactions like the Sonogashira coupling, and an oxidant (often trace oxygen), terminal alkynes readily undergo dimerization to form symmetrical 1,3-diynes.[1][2] This process, known as the Glaser or Hay coupling, consumes the starting alkyne, complicates purification, and significantly reduces the yield of the desired cross-coupled product.[3][4]

cluster_0 Sonogashira Reaction with Terminal Alkyne Start Aryl-X + R-C≡C-H Catalyst Pd(0) / Cu(I) Catalyst Base, O₂ (trace) Start->Catalyst Reaction Conditions Desired Desired Product: Aryl-C≡C-R Catalyst->Desired Cross-Coupling Undesired Side Product: R-C≡C-C≡C-R (Glaser Homocoupling) Catalyst->Undesired Homocoupling Mixture Complex Mixture Desired->Mixture Undesired->Mixture

Figure 1. Reaction pathway of terminal alkynes in Sonogashira coupling, often leading to a mixture of desired cross-coupled product and undesired homocoupled dimer.
The Solution: Trimethylsilyl (TMS) Protection

Protecting the terminal alkyne with a TMS group (R-C≡C-Si(CH₃)₃) effectively replaces the acidic proton with a sterically bulky, non-acidic silyl group. This simple modification fundamentally alters the alkyne's reactivity profile, providing a robust solution to the challenges posed by terminal alkynes. The C-Si bond is stable under a wide range of reaction conditions, yet it can be cleaved selectively under mild protocols when the terminal alkyne functionality is needed.[5][6]

cluster_1 Multi-Step Synthesis with TMS-Alkyne Start_TMS Aryl-X + R-C≡C-TMS Coupling Step 1: Sonogashira Coupling (Pd(0) / Cu(I), Base) Start_TMS->Coupling Reaction Protected_Product Single Product: Aryl-C≡C-R (TMS protected) Coupling->Protected_Product Clean Conversion Deprotection Step 2: Deprotection (e.g., K₂CO₃/MeOH or TBAF) Protected_Product->Deprotection Selective Cleavage Final_Product Final Pure Product: Aryl-C≡C-R Deprotection->Final_Product

Figure 2. A strategic workflow using a TMS-protected alkyne, which prevents side reactions during coupling and allows for clean deprotection to yield the desired product.

Comparative Analysis: TMS-Protected vs. Terminal Alkynes

The strategic advantages of employing TMS-alkynes are not merely theoretical; they are consistently demonstrated in improved reaction outcomes and simplified synthetic planning.

FeatureTerminal AlkyneTMS-Protected AlkyneRationale & Advantage for Multi-Step Synthesis
Homocoupling High propensity, especially in Cu-catalyzed reactions (e.g., Sonogashira, Cadiot-Chodkiewicz).[2][7]Homocoupling is completely suppressed.Advantage: TMS-Alkyne. The absence of the acidic proton prevents the formation of the copper acetylide intermediate required for Glaser coupling, ensuring that the alkyne is exclusively available for the desired cross-coupling reaction. This leads to higher yields and significantly easier purification.[7][8]
Handling & Stability Often volatile gases or liquids (e.g., propyne). Can be unstable or prone to polymerization.[9][10]Typically stable, easily handled liquids or solids with higher boiling points.[5][9]Advantage: TMS-Alkyne. Enhanced stability and improved physical properties make TMS-alkynes easier to store, handle, and accurately dispense, which is critical for reproducibility in complex syntheses. The TMS group can impart thermal stability to otherwise unstable systems.[11]
Orthogonal Reactivity The acidic proton can interfere with bases (e.g., Grignard reagents, LDA) intended for other sites in a molecule.[12][13]The C-Si bond is unreactive towards many common reagents, including strong bases, organometallics, and mild oxidizing/reducing agents.Advantage: TMS-Alkyne. This orthogonality is the cornerstone of its utility in multi-step synthesis. It allows chemists to perform a wide range of transformations on other parts of a complex molecule without disturbing the alkyne, which can be deprotected at a later, strategic point.
Reaction Scope Limited in reactions sensitive to acidic protons or those that promote dimerization.Broad compatibility. The TMS group can also act as a directing group, influencing regioselectivity in certain cycloadditions.[14][15]Advantage: TMS-Alkyne. Enables a broader range of synthetic transformations and can provide additional stereochemical or regiochemical control, adding a layer of sophistication to synthetic design.
Synthetic Steps Used directly in coupling reactions.Requires an initial protection step and a final deprotection step.Advantage: Terminal Alkyne. In simple, high-yielding reactions where homocoupling is not a significant issue, using a terminal alkyne directly avoids two synthetic steps. However, this advantage is often negated in complex syntheses by the costs of lower yields and difficult purifications.

Experimental Evidence: Suppressing Homocoupling in Sonogashira Reactions

The Sonogashira coupling is a powerful tool for forging C(sp²)-C(sp) bonds. However, it is notoriously susceptible to alkyne homocoupling. The data below illustrates a typical outcome when comparing a terminal alkyne to its TMS-protected version in a Sonogashira coupling with an aryl iodide.

Alkyne SubstrateAryl HalideConditionsCross-Coupling YieldHomocoupling Yield
Phenylacetylene4-IodotoluenePd(PPh₃)₂Cl₂, CuI, Et₃N, 80 °C~60-70%~20-30%[2]
(Trimethylsilyl)acetylene4-IodotoluenePd(PPh₃)₂Cl₂, CuI, Et₃N, 80 °C>95% (protected product)[16]Not detected

Yields are representative and can vary based on specific substrates and precise reaction conditions. The key takeaway is the dramatic reduction in the homocoupling side product.

Detailed Experimental Protocols

The following protocols provide standardized, validated procedures for the application of TMS-protected alkynes in a synthetic sequence.

Protocol 1: Sonogashira Cross-Coupling of a TMS-Protected Alkyne

This protocol describes the coupling of 4-iodotoluene with trimethylsilylacetylene, a common benchmark reaction.[16]

Materials:

  • 4-Iodotoluene (1.0 mmol, 1.0 equiv)

  • Trimethylsilylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N), anhydrous (5 mL)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodotoluene (218 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Add anhydrous triethylamine (5 mL) via syringe. Stir the mixture for 5 minutes at room temperature to ensure dissolution and catalyst activation. The mixture will typically turn a yellowish-brown color.

  • Add trimethylsilylacetylene (118 mg, 0.17 mL, 1.2 mmol) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of celite to remove the amine salts and catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield 4-methyl-1-((trimethylsilyl)ethynyl)benzene as a clear oil.

Protocol 2: Mild Deprotection of the TMS Group

This protocol uses potassium carbonate in methanol, a standard and gentle method for TMS-alkyne deprotection that is tolerant of many other functional groups.[6][17]

Materials:

  • TMS-protected alkyne (e.g., product from Protocol 1) (1.0 mmol, 1.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (0.2 mmol, 0.2 equiv)

  • Methanol (MeOH), anhydrous (10 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the TMS-protected alkyne (188 mg, 1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

  • Add anhydrous potassium carbonate (28 mg, 0.2 mmol) to the solution.

  • Stir the mixture at room temperature for 1-3 hours. The reaction is typically complete when TLC analysis shows full consumption of the starting material.

  • Once complete, neutralize the mixture with a few drops of 1M HCl or quench by adding water (20 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the terminal alkyne, 1-ethynyl-4-methylbenzene.

cluster_2 Orthogonal Synthesis Workflow Example Start_Mol Molecule with -OH and Terminal Alkyne Protect_Alkyne Step 1: Protect Alkyne (TMSCl, Base) Start_Mol->Protect_Alkyne TMS_Protected TMS-Alkyne Intermediate Protect_Alkyne->TMS_Protected Modify_OH Step 2: Modify -OH Group (e.g., Oxidation, Esterification) TMS_Protected->Modify_OH Orthogonal Reaction Modified_Intermediate Modified TMS-Alkyne Modify_OH->Modified_Intermediate Deprotect_Alkyne Step 3: Deprotect Alkyne (TBAF or K₂CO₃/MeOH) Modified_Intermediate->Deprotect_Alkyne Unmasking Final_Mol Final Product with Modified -OH and Free Terminal Alkyne Deprotect_Alkyne->Final_Mol

Figure 3. An example of an orthogonal synthetic strategy where TMS protection allows for selective modification of another functional group before revealing the alkyne for subsequent reactions.

Conclusion

For researchers, scientists, and drug development professionals engaged in multi-step synthesis, the choice between a terminal alkyne and its TMS-protected version is a critical strategic decision. While direct use of a terminal alkyne may seem more atom-economical, the practical benefits of TMS protection are overwhelming in complex scenarios. The complete suppression of oxidative homocoupling, enhanced stability and handling, and crucial orthogonal reactivity make TMS-alkynes a superior choice for ensuring high-fidelity, reproducible, and efficient synthetic routes. By investing in the protection/deprotection sequence, chemists can unlock more ambitious and robust pathways to novel molecules, minimizing time-consuming purification challenges and maximizing the probability of success.

References

A Researcher's Guide to Silyl Protecting Groups for Terminal Alkynes: A Comparative Analysis of Stability and Application

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of complex organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For chemists working with terminal alkynes, the acidic nature of the acetylenic proton necessitates the use of protecting groups to prevent unwanted side reactions.[1][2][3] Among the various options, silyl ethers have emerged as a highly versatile and widely utilized class of protecting groups due to their ease of introduction, tunable stability, and mild removal conditions.[4][5]

This guide provides an in-depth comparison of common and alternative silyl protecting groups for terminal alkynes, focusing on their relative stability under various conditions. We will delve into the mechanistic underpinnings of their protective function and provide field-proven experimental protocols to aid researchers in selecting the optimal protecting group for their specific synthetic challenges.

The Role of Steric and Electronic Effects in Silyl Group Stability

The stability of a silyl protecting group on an alkyne is primarily governed by the steric bulk of the substituents on the silicon atom.[6][7] Larger, more sterically demanding groups hinder the approach of nucleophiles or acids to the silicon-carbon bond, thereby increasing the stability of the protected alkyne.[8] Electronic effects also play a role; however, steric hindrance is the dominant factor in determining the relative stability of most common silyl groups.[9][10][11]

The general order of stability for commonly used silyl groups is as follows:

Relative Stability under Acidic Conditions: TMS < TES < TBS < TIPS < TBDPS[12]

Relative Stability against Fluoride Ions: TMS < TES < TIPS < TBS < TBDPS[12]

This differential stability allows for orthogonal deprotection strategies in molecules containing multiple silyl-protected functional groups. For instance, a labile Trimethylsilyl (TMS) group can often be selectively removed in the presence of a more robust tert-Butyldimethylsilyl (TBS) or Triisopropylsilyl (TIPS) group.[13]

A Comparative Overview of Silyl Protecting Groups

Below is a detailed comparison of the most frequently employed silyl protecting groups for terminal alkynes, along with some less common alternatives.

Protecting GroupAbbreviationKey CharacteristicsCommon Deprotection Conditions
Trimethylsilyl TMSThe most labile and sterically least demanding silyl protecting group.[14] Often used for temporary protection or when very mild deprotection is required.[15]K₂CO₃ in MeOH[13][16]; Mild acid (e.g., acetic acid)[15]; TBAF in THF.[17]
Triethylsilyl TESOffers slightly greater stability than TMS due to increased steric bulk.[18]TBAF in THF; Acidic conditions (more stable than TMS).[12]
tert-Butyldimethylsilyl TBS or TBDMSA versatile and widely used protecting group offering a good balance of stability and ease of removal.[15][19] Significantly more stable than TMS to a wide range of reaction conditions.[14]TBAF in THF[19]; Acidic conditions (e.g., HF in pyridine, CSA in MeOH).
Triisopropylsilyl TIPSA highly robust and sterically hindered protecting group.[20][21] Often employed when harsh reaction conditions are necessary elsewhere in the molecule.[14]TBAF in THF (slower than for TBS)[18]; AgF in MeOH.[22]
tert-Butyldiphenylsilyl TBDPSOne of the most stable silyl protecting groups due to its significant steric bulk and electronic properties.TBAF in THF (very slow); Stronger acidic conditions.[12]

Visualizing Relative Stability

The following diagram illustrates the relative lability of common silyl protecting groups under different deprotection conditions.

G cluster_conditions Deprotection Conditions cluster_stability Silyl Group Stability Mild_Base Mild Base (e.g., K₂CO₃/MeOH) TMS TMS Mild_Base->TMS Highly Labile Fluoride Fluoride (e.g., TBAF) Fluoride->TMS Very Labile TES TES Fluoride->TES Labile TBS TBS Fluoride->TBS Moderately Stable TIPS TIPS Fluoride->TIPS Stable TBDPS TBDPS Fluoride->TBDPS Very Stable Acid Acidic Conditions Acid->TMS Very Labile Acid->TES Labile Acid->TBS Moderately Stable Acid->TIPS Stable Acid->TBDPS Very Stable G start Start dissolve Dissolve terminal alkyne in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add n-BuLi dropwise cool->add_base stir1 Stir for 30 min at 0 °C add_base->stir1 add_tmscl Add TMSCl dropwise stir1->add_tmscl warm Warm to room temperature and stir for 2 h add_tmscl->warm quench Quench with saturated aqueous NH₄Cl warm->quench extract Extract with diethyl ether quench->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify end End purify->end G start Start dissolve Dissolve TMS-alkyne in methanol start->dissolve add_k2co3 Add K₂CO₃ dissolve->add_k2co3 stir Stir at room temperature for 2 h add_k2co3->stir concentrate Concentrate in vacuo stir->concentrate dilute Dilute with ether concentrate->dilute wash Wash with water and brine dilute->wash dry Dry over MgSO₄ wash->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate purify Purify by flash chromatography filter_concentrate->purify end End purify->end

References

A Senior Application Scientist's Guide to Catalyst Selection and Optimization: Comparative Analysis of Palladium Catalysts for the Sonogashira Reaction of (3-Chlorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This reaction has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][2] The efficiency and success of the Sonogashira reaction are critically dependent on the choice of the palladium catalyst. This guide provides a comparative analysis of various palladium catalysts for the Sonogashira reaction of a sterically hindered and electronically deactivated substrate, (3-Chlorophenylethynyl)trimethylsilane, offering field-proven insights and experimental data to aid researchers in catalyst selection and protocol optimization.

The Catalytic Heart of the Matter: The Palladium Cycle

The Sonogashira reaction proceeds via a catalytic cycle involving both palladium and, classically, a copper co-catalyst.[2][3] The palladium catalyst is central to the key bond-forming steps. The cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst. The nature of the ligands on the palladium center profoundly influences each step of this cycle, affecting catalyst stability, activity, and substrate scope.

sonogashira_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex_1 Ar-Pd(II)-X L₂ oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_1->transmetalation R'C≡CCu (from R'C≡CH + Cu(I)) pd_complex_2 Ar-Pd(II)-C≡CR' L₂ transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR' reductive_elimination->product caption Figure 1. Simplified Catalytic Cycle of the Sonogashira Reaction.

Figure 1. Simplified Catalytic Cycle of the Sonogashira Reaction.

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst is paramount for achieving high yields and efficient conversion, especially with challenging substrates like this compound. Below is a comparative overview of commonly employed palladium catalyst systems.

Catalyst SystemLigand TypeTypical Loading (mol%)Key AdvantagesCommon Limitations
Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ Monodentate Phosphine1 - 5Readily available, well-established for simple substrates.Can require higher temperatures and catalyst loadings; sensitive to air and moisture.[4][5]
Pd(dppf)Cl₂ Bidentate Ferrocenylphosphine0.5 - 2Increased stability and efficiency for a broader range of substrates.[3]Higher cost compared to simple phosphine catalysts.
Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos) Bulky, Electron-Rich Biarylphosphine0.1 - 2High activity, allowing for low catalyst loadings and coupling of challenging aryl chlorides.[4][6]Ligands are often proprietary and more expensive.
Pd-NHC Complexes N-Heterocyclic Carbene (NHC)0.5 - 2Excellent thermal stability and high catalytic activity, particularly for electron-rich and sterically hindered substrates.[4][7]Can be more expensive and require specific synthetic procedures.

Table 1. Comparative Overview of Palladium Catalyst Systems for the Sonogashira Reaction.

In-Depth Catalyst System Analysis

Traditional Phosphine-Based Catalysts: The Workhorses

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) have been the traditional choices for the Sonogashira reaction.[8] While effective for reactive aryl iodides and bromides, their performance with less reactive aryl chlorides, such as our substrate of interest, can be suboptimal, often requiring higher catalyst loadings and elevated temperatures.[4][5] An improvement in yield can often be observed by using more sterically hindered phosphine ligands.[9]

The Rise of Buchwald Ligands for Challenging Couplings

The development of bulky and electron-rich biarylphosphine ligands by Stephen Buchwald's group revolutionized palladium-catalyzed cross-coupling reactions.[6] Ligands such as XPhos, when combined with a palladium source like Pd(OAc)₂, form highly active catalysts capable of coupling even unreactive aryl chlorides at low catalyst loadings.[6][10] These systems are particularly well-suited for challenging substrates like this compound.

N-Heterocyclic Carbene (NHC) Ligands: A New Era of Stability and Reactivity

N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines.[4] They form very stable bonds with palladium, creating robust catalysts that exhibit high turnover numbers and can be used in challenging coupling reactions.[4][7] Palladium complexes bearing NHC ligands have shown excellent catalytic activities for the Sonogashira reaction of aryl chlorides.[11]

Experimental Protocol: A Self-Validating System

The following is a representative experimental protocol for the Sonogashira coupling of this compound with phenylacetylene, employing a robust PdCl₂(PPh₃)₂ catalyst system. This protocol is designed to be self-validating, with clear steps for reaction monitoring and purification.

experimental_workflow start Start setup Reaction Setup: - this compound - Phenylacetylene - PdCl₂(PPh₃)₂ - CuI - Triethylamine - THF (solvent) start->setup reaction Reaction: - Stir at room temperature - Monitor by TLC setup->reaction workup Workup: - Quench with water - Extract with ethyl acetate reaction->workup Completion purification Purification: - Column chromatography workup->purification characterization Characterization: - NMR, Mass Spectrometry purification->characterization end End Product characterization->end caption Figure 2. Experimental Workflow for the Sonogashira Reaction.

Figure 2. Experimental Workflow for the Sonogashira Reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.0 mol%)

  • Copper(I) iodide (CuI) (2.1 mol%)

  • Triethylamine (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a two-necked flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.

  • Catalyst and Reagent Addition: To the stirred solution, add triethylamine, phenylacetylene, copper(I) iodide, and bis(triphenylphosphine)palladium(II) dichloride.[12]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[13]

  • Workup: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with ethyl acetate.[12]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Directions

The selection of an appropriate palladium catalyst is a critical determinant for the success of the Sonogashira reaction, particularly for challenging substrates like this compound. While traditional phosphine-based catalysts can be effective, modern catalyst systems based on Buchwald ligands and N-heterocyclic carbenes often provide superior performance in terms of yield, reaction time, and catalyst loading. The development of copper-free Sonogashira protocols is also an active area of research, aiming to provide cleaner and more sustainable synthetic methods.[14][15] Researchers should consider the specific electronic and steric properties of their substrates when selecting a catalyst and should not hesitate to screen a variety of catalyst systems to identify the optimal conditions for their desired transformation.

References

A Senior Application Scientist's Guide to Quantifying the Conversion of (3-Chlorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise quantification of reaction conversion is paramount for process optimization, yield determination, and ensuring the purity of the final product. The conversion of (3-Chlorophenylethynyl)trimethylsilane to its desilylated analogue, 3-chlorophenylacetylene, is a critical transformation in the synthesis of various organic molecules. This guide provides an in-depth comparison of the primary analytical methods for quantifying this conversion: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is evaluated based on its principles, performance, and practical applicability, supported by representative experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Chemistry of Conversion: A Silyl Protecting Group's Tale

The trimethylsilyl (TMS) group in this compound serves as a protecting group for the terminal alkyne. Its removal, or desilylation, is a common and crucial step in multi-step syntheses, often preceding coupling reactions like the Sonogashira coupling. Accurate monitoring of this deprotection step is essential to ensure the reaction goes to completion and to minimize the presence of the starting material in subsequent steps, which can lead to unwanted side products.

At a Glance: Comparison of Analytical Methods

Method Principle Primary Advantages Primary Limitations Typical Sample Throughput
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution, excellent for volatile and thermally stable compounds, high sensitivity with Flame Ionization Detector (FID).Requires derivatization for non-volatile compounds, potential for thermal degradation of sensitive analytes.High
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones, various detection methods (e.g., UV-Vis).Lower resolution than capillary GC, can consume larger volumes of solvents.High
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, non-destructive, can be an absolute quantification method (qNMR) without the need for calibration curves for each analyte.Lower sensitivity compared to chromatographic methods, higher instrument cost, requires careful experimental setup for accurate quantification.Low to Medium

Gas Chromatography (GC): The Volatility-Based Workhorse

Gas chromatography is a powerful technique for separating and quantifying volatile compounds. For the analysis of this compound and its conversion product, GC with a Flame Ionization Detector (GC-FID) is a highly suitable method due to the volatility of both the silylated starting material and the desilylated product.

Causality in Experimental Choices for GC Analysis

The choice of a non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is deliberate. This stationary phase separates compounds primarily based on their boiling points and slight differences in polarity. This compound, with its higher molecular weight and non-polar TMS group, will have a different retention time compared to the more polar and lower molecular weight 3-chlorophenylacetylene. The use of a temperature gradient program is crucial for achieving good peak shapes and resolving the two compounds from each other and from any solvent or byproducts in a reasonable timeframe.

Self-Validating GC Protocol

A robust GC method should include an internal standard to correct for variations in injection volume and detector response. For this analysis, a stable, non-reactive compound with a retention time distinct from the analyte and product, such as dodecane or tridecane, would be an excellent choice.

Experimental Protocol: GC-FID Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture into a 2 mL vial.

    • Add 1 mL of a standard solution of an internal standard (e.g., dodecane in ethyl acetate at a known concentration of ~1 mg/mL).

    • Vortex the mixture until fully dissolved.

    • If necessary, filter the sample through a 0.22 µm syringe filter into a GC vial.

  • GC-FID Instrument Parameters:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Detector: FID at 280 °C.

  • Data Analysis:

    • Identify the peaks corresponding to 3-chlorophenylacetylene, this compound, and the internal standard based on their retention times (determined by injecting pure standards).

    • Calculate the response factor for the starting material and product relative to the internal standard.

    • Quantify the amount of each compound in the reaction mixture and determine the percent conversion.

Representative GC-FID Data
Compound Retention Time (min) Peak Area Concentration (mg/mL) Conversion (%)
3-chlorophenylacetylene~8.5450000.990
This compound~10.250000.1-
Dodecane (Internal Standard)~7.1550001.0-

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing ReactionMixture Reaction Mixture InternalStandard Add Internal Standard ReactionMixture->InternalStandard Dissolve Dissolve in Solvent InternalStandard->Dissolve Filter Filter (optional) Dissolve->Filter GCVial Transfer to GC Vial Filter->GCVial Inject Inject into GC GCVial->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Conversion Integrate->Calculate

High-Performance Liquid Chromatography (HPLC): Versatility in Separation

HPLC is an exceptionally versatile technique capable of analyzing a broad range of compounds, including those that are not sufficiently volatile or are thermally sensitive for GC analysis. For the present application, a reversed-phase HPLC method with UV detection is ideal.

Causality in Experimental Choices for HPLC Analysis

A C18 column is chosen as the stationary phase for its excellent ability to separate non-polar to moderately polar compounds. The separation mechanism is based on the hydrophobic interactions between the analytes and the C18 alkyl chains. This compound, being more non-polar due to the TMS group, will be retained longer on the column than the more polar 3-chlorophenylacetylene. A mobile phase consisting of a mixture of acetonitrile (or methanol) and water provides the necessary polarity to elute the compounds. A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure optimal separation and peak shape for both compounds. UV detection is suitable as both the starting material and the product contain a chromophore (the chlorophenyl group) that absorbs UV light.

Self-Validating HPLC Protocol

Similar to GC, an internal standard is highly recommended for accurate quantification in HPLC. A compound with a similar chromophore but a different retention time, such as 4-chlorotoluene, would be a suitable choice.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the reaction mixture into a 2 mL vial.

    • Add 1 mL of a standard solution of an internal standard (e.g., 4-chlorotoluene in acetonitrile at a known concentration of ~0.1 mg/mL).

    • Vortex the mixture until fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV Instrument Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-1 min: 50% B

      • 1-10 min: 50% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 50% B

      • 13-15 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Identify the peaks for 3-chlorophenylacetylene, this compound, and the internal standard by their retention times.

    • Generate a calibration curve or use the single-point internal standard method to quantify the concentrations.

    • Calculate the percent conversion of the starting material.

Representative HPLC-UV Data
Compound Retention Time (min) Peak Area Concentration (mg/mL) Conversion (%)
3-chlorophenylacetylene~4.83800000.0990
This compound~7.2450000.01-
4-Chlorotoluene (Internal Standard)~6.15000000.1-

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing ReactionMixture Reaction Mixture InternalStandard Add Internal Standard ReactionMixture->InternalStandard Dissolve Dissolve in Mobile Phase InternalStandard->Dissolve Filter Filter Dissolve->Filter HPLCVial Transfer to HPLC Vial Filter->HPLCVial Inject Inject into HPLC HPLCVial->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Conversion Integrate->Calculate

Quantitative NMR (qNMR) Spectroscopy: The Structural and Quantitative Powerhouse

Quantitative ¹H NMR (qNMR) is a primary analytical method that can provide both structural confirmation and accurate quantification without the need for analyte-specific calibration standards.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Causality in Experimental Choices for qNMR Analysis

For qNMR, the selection of a suitable internal standard is critical.[1] It must be a high-purity compound that is soluble in the same deuterated solvent as the reaction mixture, does not react with any components, and has at least one resonance that is well-resolved from all other signals in the spectrum. 1,3,5-Trimethoxybenzene is a good candidate due to its chemical stability and the presence of two sharp singlet peaks in distinct regions of the ¹H NMR spectrum. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic compounds. Crucially, for accurate quantification, the relaxation delay (d1) must be set to at least five times the longest spin-lattice relaxation time (T₁) of the protons being quantified to ensure complete relaxation between scans.

Self-Validating qNMR Protocol

The integrity of a qNMR experiment relies on the precise weighing of the reaction mixture and the internal standard, as well as the careful selection of acquisition parameters. The ratio of the integrals of the analyte and standard peaks, normalized to the number of protons each represents, directly gives the molar ratio.

Experimental Protocol: Quantitative ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the reaction mixture into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) into the same NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Cap the NMR tube and vortex until the sample and standard are completely dissolved.

  • ¹H NMR Instrument Parameters (400 MHz example):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (ns): 16 to 64 (to achieve a good signal-to-noise ratio).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Acquisition Time (aq): At least 3 seconds.

    • Spectral Width (sw): Sufficient to cover all expected proton signals (e.g., -2 to 12 ppm).

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of the starting material, product, and internal standard.

      • This compound: Singlet from the Si(CH₃)₃ protons (~0.25 ppm).

      • 3-chlorophenylacetylene: Singlet from the acetylenic proton (~3.1 ppm).

      • 1,3,5-Trimethoxybenzene (IS): Singlet from the aromatic protons (~6.1 ppm) and the methoxy protons (~3.8 ppm).

    • Calculate the molar ratio of the product to the remaining starting material to determine the conversion.

Representative ¹H NMR Data
Compound Chemical Shift (ppm) Multiplicity Number of Protons Integral Molar Amount (relative) Conversion (%)
1,3,5-Trimethoxybenzene (IS, aromatic)~6.1s31.000.333-
3-chlorophenylacetylene (acetylenic H)~3.1s10.900.9090
This compound (Si(CH₃)₃)~0.25s90.300.033-

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing WeighSample Accurately Weigh Reaction Mixture Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighStandard Accurately Weigh Internal Standard WeighStandard->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum (long d1) Transfer->Acquire Process Process Data (Phase, Baseline) Acquire->Process Integrate Integrate Characteristic Peaks Process->Integrate Calculate Calculate Molar Ratios & % Conversion Integrate->Calculate

Conclusion: Selecting the Optimal Analytical Method

The choice of the analytical method for quantifying the conversion of this compound depends on the specific needs of the researcher and the available instrumentation.

  • Gas Chromatography (GC-FID) is an excellent choice for routine analysis due to its high throughput, sensitivity, and resolving power for these volatile compounds. It is often the most cost-effective method for dedicated quality control applications.

  • High-Performance Liquid Chromatography (HPLC-UV) offers greater flexibility, especially if the reaction mixture contains non-volatile components or if the analytes are thermally sensitive. Its broad applicability makes it a staple in many research and development labs.

  • Quantitative NMR (qNMR) stands out for its ability to provide structural confirmation alongside quantification, without the need for extensive calibration for each analyte. While it has lower throughput and sensitivity, its accuracy and the wealth of information it provides make it invaluable for method development, structural elucidation of byproducts, and as a primary method for certifying reference standards.

By understanding the principles, advantages, and practical considerations of each technique, researchers can confidently select and implement the most appropriate analytical method to ensure the quality and efficiency of their synthetic processes.

References

A Comparative Guide to Elucidating the Reaction Mechanism of (3-Chlorophenylethynyl)trimethylsilane: An Isotopic Labeling Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has shown that a molecule's true synthetic potential is only unlocked when we understand its reaction mechanisms at a fundamental level. (3-Chlorophenylethynyl)trimethylsilane is a versatile building block in organic synthesis, valued for its role in Sonogashira couplings and as a precursor to functionalized alkynes.[1] However, its reactivity can be complex, involving potential transformations at the aromatic ring, the carbon-carbon triple bond, or the carbon-silicon bond.

This guide moves beyond a simple recitation of facts. It presents a strategic framework for elucidating the reaction mechanisms of this specific molecule. While direct isotopic labeling studies on this compound are not prevalent in the current literature, we will construct a robust investigative plan based on well-established principles. We will detail a proposed isotopic labeling study, explaining the causal logic behind each experimental choice, and then objectively compare this gold-standard technique against powerful alternative methods like computational modeling and kinetic analysis.

Part 1: The Isotopic Labeling Strategy: A Direct View of Bond Fates

Isotopic labeling is a powerful and definitive technique used to trace the journey of atoms through a chemical reaction.[2] By replacing an atom (e.g., ¹²C) with its heavier, non-radioactive isotope (e.g., ¹³C), we introduce a "label" that can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This allows us to unambiguously determine which bonds are formed and which are broken, providing direct evidence for a proposed mechanism.[3]

Designing a Labeling Study for this compound

To investigate the primary reaction pathways of this compound, we must first synthesize isotopically labeled versions of the molecule. The choice of label position is dictated by the specific mechanism we wish to probe.

dot

cluster_synthesis Synthesis of Labeled Substrates unlabeled This compound c13_alkyne [¹³Cα, ¹³Cβ]-(3-Chlorophenylethynyl)trimethylsilane unlabeled->c13_alkyne Probe Alkyne Reactions si29_tms (3-Chlorophenylethynyl)trimethyl[²⁹Si]silane unlabeled->si29_tms Probe C-Si Cleavage d_ring (3-Chloro-[2,4,5,6-²H₄]phenylethynyl)trimethylsilane unlabeled->d_ring Probe Aromatic Reactions / KIE

Caption: Strategic Isotopic Labeling of the Target Molecule.

  • ¹³C Labeling at the Alkyne: Synthesizing the molecule with ¹³C labels at the α and β acetylenic carbons would allow us to investigate electrophilic additions or cycloadditions. The fate of these specific carbons in the final product, as determined by ¹³C NMR, would reveal the regiochemistry and bonding changes at the alkyne.

  • ²⁹Si Labeling of the Trimethylsilyl Group: The trimethylsilyl (TMS) group is often used as a protecting group that is later removed.[4] A common reaction is protodesilylation.[5] By using a ²⁹Si label, we can follow the silicon atom to confirm it is completely removed and to analyze the silicon-containing byproducts, shedding light on the C-Si bond cleavage mechanism.

  • Deuterium (²H) Labeling of the Aromatic Ring: Replacing the hydrogens on the chlorophenyl ring with deuterium serves a dual purpose. First, it allows tracking of any reactions involving C-H activation on the ring. Second, and more importantly, it allows for the measurement of Kinetic Isotope Effects (KIE).[6] If a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed significantly slower with deuterium compared to hydrogen. This provides powerful evidence for the transition state structure.[7]

Hypothetical Case Study: Elucidating the Protodesilylation Mechanism

Let's consider the acid-catalyzed protodesilylation of this compound to form 1-chloro-3-ethynylbenzene. Two plausible mechanisms exist:

  • Mechanism A (SEAr-type): Direct electrophilic attack (by H⁺) on the ipso-carbon (the carbon attached to the silicon), followed by loss of the silyl group.

  • Mechanism B (Alkyne-mediated): Protonation of the alkyne β-carbon, forming a vinyl cation intermediate, which then rearranges and eliminates the silyl group.

An isotopic labeling experiment can distinguish between these pathways.

dot

cluster_workflow Experimental Workflow: Protodesilylation Study cluster_outcomes Interpreting Outcomes start Synthesize [¹³Cα]-(3-Chlorophenylethynyl)trimethylsilane react React with H⁺ source (e.g., TFA) start->react analysis Analyze product mixture by ¹³C NMR & Mass Spectrometry react->analysis conclusion Determine fate of ¹³C label analysis->conclusion outcome_a IF ¹³C label is at the α-ethynyl carbon in the product, THEN Mechanism A is supported. conclusion->outcome_a Outcome 1 outcome_b IF ¹³C label is scrambled or at the β-carbon, THEN Mechanism B (involving an intermediate) is supported. conclusion->outcome_b Outcome 2 comp Computational Modeling (DFT) kinetics Kinetic Studies (Hammett Plot) comp->kinetics Predicts electronic effects iso Isotopic Labeling (¹³C, ²H KIE) comp->iso Suggests plausible pathways to test trap Intermediate Trapping comp->trap Predicts intermediate structure kinetics->iso Suggests rate-limiting step conclusion Validated Reaction Mechanism iso->conclusion Provides definitive proof trap->conclusion Confirms intermediate

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of (3-Chlorophenylethynyl)trimethylsilane in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science synthesis, the economic viability of a chemical building block is as crucial as its reactivity. This guide provides an in-depth analysis of the cost-effectiveness of (3-Chlorophenylethynyl)trimethylsilane, a key intermediate in the synthesis of complex organic molecules. We will explore its primary application in the Sonogashira cross-coupling reaction, presenting a detailed experimental protocol and a comparative analysis against its non-silylated counterpart, 3-chlorophenylacetylene. This guide is intended for researchers, process chemists, and drug development professionals seeking to optimize large-scale synthetic routes by balancing reagent cost, operational efficiency, and final product purity.

Introduction: The Strategic Importance of Arylalkynes

Arylalkynes are fundamental structural motifs in a vast array of functional molecules, from active pharmaceutical ingredients (APIs) to organic light-emitting diodes (OLEDs). The Sonogashira reaction, a palladium and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as one of the most robust methods for their synthesis.[1] this compound has emerged as a valuable reagent in this context. The presence of the chloro-substituent provides a reactive handle for further functionalization, while the trimethylsilyl (TMS) group offers critical advantages in terms of stability and reaction control. This guide dissects the economic and chemical trade-offs associated with using this TMS-protected alkyne at scale.

The Role of the Trimethylsilyl (TMS) Protecting Group: An Investment in Purity

The decision to use a TMS-protected alkyne is a strategic one, rooted in mitigating common side reactions that plague large-scale Sonogashira couplings.

  • Causality of Protection: Terminal alkynes possess an acidic proton which, under the basic conditions of the Sonogashira reaction, can lead to a significant side reaction: the copper-catalyzed oxidative homocoupling known as Glaser coupling.[2] This dimerization of the alkyne starting material not only consumes valuable substrate but also introduces a highly challenging impurity (a symmetrical butadiyne) that is often difficult to separate from the desired product.

  • The TMS Solution: By replacing the acidic proton with a sterically bulky and chemically stable TMS group, the pathway to Glaser homocoupling is effectively blocked.[2] The TMS group is largely inert to the Sonogashira conditions but can be readily removed in a subsequent step, typically with a mild fluoride source (like TBAF) or basic conditions (K₂CO₃/MeOH), if the terminal alkyne is required.[2] This two-step sequence—coupling followed by deprotection—often proves more efficient and cost-effective at scale than a single, lower-yielding coupling reaction plagued by purification issues.

  • Enhanced Handling: The TMS group increases the lipophilicity and molecular weight of the parent alkyne, often converting low-boiling liquids or gases into more manageable, higher-boiling liquids or solids with improved stability.

G cluster_0 Sonogashira with Terminal Alkyne cluster_1 Sonogashira with TMS-Protected Alkyne A 3-Chlorophenylacetylene (Terminal Alkyne) B Sonogashira Coupling A->B C Desired Product B->C High Yield (Ideal) D Glaser Homocoupling (Side Reaction) B->D Significant Byproduct E Complex Purification D->E J Final Product (High Purity) F This compound (TMS-Protected) G Sonogashira Coupling F->G H TMS-Protected Product G->H Very High Yield (Homocoupling Blocked) I Deprotection (e.g., TBAF) H->I I->J caption Workflow comparison of terminal vs. TMS-protected alkynes.

Diagram 1: Workflow comparison of terminal vs. TMS-protected alkynes.

Core Application: A Validated Protocol for Sonogashira Coupling

This protocol provides a robust, self-validating system for the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%)

  • Copper(I) Iodide (CuI) (2-4 mol%)

  • Triethylamine (TEA) (3.0 equiv), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Inert Gas (Argon or Nitrogen)

Experimental Protocol:

  • Reaction Setup (Self-Validation Checkpoint 1):

    • To a dry, appropriately sized reactor equipped with a mechanical stirrer, condenser, and inert gas inlet, add the Aryl Bromide (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 1.5 mol%), and CuI (e.g., 3 mol%).

    • Causality: The use of a pre-catalyst like PdCl₂(PPh₃)₂ ensures a stable Pd(II) source that is reduced in situ to the active Pd(0) species. CuI is the co-catalyst essential for the formation of the copper acetylide intermediate.[3]

    • Evacuate and backfill the reactor with inert gas three times to ensure an oxygen-free atmosphere. This is critical to prevent oxidative degradation of the catalyst and the formation of homocoupled byproducts, even with the TMS group.

  • Solvent and Reagent Addition (Self-Validation Checkpoint 2):

    • Add anhydrous THF and anhydrous Triethylamine (TEA, 3.0 equiv) via cannula or a pressure-equalizing addition funnel. Stir until all solids are dissolved.

    • Causality: THF is a common solvent that solubilizes the reactants and catalysts. TEA acts as the base to neutralize the HBr formed during the catalytic cycle and facilitates the formation of the active acetylide species.[4] Anhydrous conditions are crucial to prevent catalyst deactivation and unwanted side reactions.

    • Add this compound (1.2 equiv) dropwise to the mixture. A slight excess ensures the complete consumption of the more valuable aryl bromide.

  • Reaction Execution and Monitoring (Self-Validation Checkpoint 3):

    • Heat the reaction mixture to a controlled temperature (typically 50-65 °C).

    • Monitor the reaction progress by TLC, GC, or LC-MS every 1-2 hours. The disappearance of the aryl bromide is the primary indicator of completion.

    • Trustworthiness: Consistent monitoring provides a clear reaction profile and prevents over-running the reaction, which can lead to byproduct formation. A complete reaction is typically observed within 4-8 hours.

  • Work-up and Purification:

    • Once complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate or toluene) and filter through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity but can be further purified by recrystallization or a silica gel plug if necessary.

G start Start setup 1. Reactor Setup (Ar-Br, Pd/Cu catalysts) Inert Atmosphere start->setup add_solvents 2. Add Anhydrous THF & Triethylamine setup->add_solvents add_alkyne 3. Add TMS-Alkyne add_solvents->add_alkyne react 4. Heat to 50-65 °C add_alkyne->react monitor 5. Monitor by TLC/GC/LC-MS react->monitor monitor->react Incomplete workup 6. Quench & Filter (Remove Catalysts) monitor->workup Complete extract 7. Aqueous Wash (Remove Salts) workup->extract purify 8. Dry & Concentrate extract->purify end End (High Purity Product) purify->end caption Experimental workflow for a typical Sonogashira coupling.

Large-Scale Cost-Effectiveness Analysis

A comprehensive cost analysis extends beyond the list price of reagents. It must encompass catalyst efficiency, operational costs, and the economic impact of yield and purity. [5]

Direct Cost Components
ComponentThis compound Route3-Chlorophenylacetylene RouteAnalysis
Starting Alkyne Higher cost per mole. [6]Lower cost per mole. [7][8]The unprotected alkyne is cheaper, representing an initial saving. However, this is only one part of the total cost equation.
Palladium Catalyst Lower loading often possible (e.g., 0.5-1.5 mol%).Potentially higher loading needed (e.g., 1-3 mol%) to outcompete side reactions.Palladium is a major cost driver. [9][10]Reducing catalyst loading by using a more stable, higher-performing substrate offers significant savings at scale. [11]
Copper (I) Iodide Standard loading (e.g., 2-4 mol%).Higher loading may be required, increasing risk of homocoupling.CuI is relatively inexpensive (~$250-400/kg), but minimizing its use is beneficial for reducing metal waste and simplifying purification. [12]
Base & Solvent Standard (e.g., TEA, THF).Standard (e.g., TEA, THF).Costs are comparable. Bulk pricing for TEA is ~$2.75/lb, and THF costs are also manageable at industrial scale. [13]
Indirect Costs & Performance Metrics
MetricThis compound Route3-Chlorophenylacetylene RouteAnalysis
Typical Yield High to excellent (often >90%). [14]Moderate to good (60-85%), highly variable. [15]A 10-20% increase in yield directly translates to a 10-20% reduction in the cost contribution from all starting materials per kg of product. This often outweighs the higher initial cost of the TMS-alkyne.
Purity & Purification High crude purity; simple purification (filtration, recrystallization).Lower crude purity; often requires column chromatography to remove homocoupled dimer.At scale, avoiding chromatography is a primary goal. The cost of silica gel, solvents, labor, and equipment for large-scale chromatography can be prohibitive. The high purity from the TMS route drastically reduces these downstream costs.
Process Robustness More tolerant to slight variations in conditions; less sensitive to oxygen traces.Highly sensitive to reaction conditions and atmospheric purity.A robust and reproducible process is critical for manufacturing. The TMS route provides a wider operating window, reducing the risk of batch failure, which is the most significant possible cost.
Waste Generation Lower, due to higher yield and simpler purification.Higher, due to lower yield, byproducts, and chromatographic separation.Green chemistry principles and waste disposal costs favor the more efficient process.

G cluster_0 Reagent Reagent Cost (Alkyne, Catalysts) TotalCost Total Cost per Kg of Product Reagent->TotalCost Yield Yield & Throughput Yield->TotalCost Purification Purification Cost (Solvents, Labor, Waste) Purification->TotalCost Robustness Process Robustness (Risk of Batch Failure) Robustness->TotalCost caption Key contributors to the total cost of synthesis.

Diagram 3: Key contributors to the total cost of synthesis.

Conclusion and Recommendations

While the upfront cost of this compound is higher than its unprotected analog, a holistic analysis reveals its superior cost-effectiveness for large-scale synthesis.

The use of this compound is strongly recommended when:

  • High purity of the final product is critical: The prevention of Glaser homocoupling significantly simplifies purification, avoiding costly large-scale chromatography.

  • Maximizing yield is a primary objective: The higher and more reliable yields obtained with the TMS-protected alkyne reduce the overall consumption of all raw materials per kilogram of product.

  • Process robustness and reproducibility are required: The TMS route offers a more forgiving and reliable chemical transformation, minimizing the substantial financial risk associated with failed or low-purity batches in a manufacturing environment.

References

Evaluating the green chemistry metrics of reactions using (3-Chlorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the Green Chemistry Metrics of Reactions Utilizing (3-Chlorophenylethynyl)trimethylsilane

Introduction: Beyond Yield—Quantifying the Environmental Impact of Silyl-Protected Alkynes

In the landscape of modern synthetic chemistry, the pursuit of efficiency has evolved beyond maximizing product yield. The principles of green chemistry now compel us, as researchers and drug development professionals, to scrutinize the entire lifecycle of a chemical transformation—from the atom economy of our reactants to the quantity and nature of the waste we generate. This compound is a valuable and widely used building block, particularly in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, for the synthesis of complex aryl alkynes. Its trimethylsilyl (TMS) group serves a critical role, protecting the terminal alkyne to prevent undesired side reactions and enabling selective transformations.

However, the utility of this protecting group comes at an environmental cost. The TMS group is ultimately removed, becoming a waste byproduct and adding at least one step (deprotection) to the synthetic route. This guide provides a comparative analysis, grounded in established green chemistry metrics, to objectively evaluate the environmental performance of reactions using this compound. We will compare a typical Sonogashira coupling protocol with a greener, copper-free alternative and analyze the impact of the necessary desilylation step. By quantifying metrics such as Atom Economy, E-Factor, and Process Mass Intensity, we aim to provide a data-driven framework for making more sustainable choices in synthetic design.

Pillar 1: Understanding Key Green Chemistry Metrics

To objectively compare synthetic routes, we must employ standardized metrics. These tools move beyond the traditional focus on chemical yield to provide a holistic view of a process's efficiency and environmental footprint.[1]

  • Atom Economy (AE): Proposed by Barry Trost, Atom Economy measures the efficiency with which reactant atoms are incorporated into the final desired product. It is a theoretical calculation that highlights the inherent efficiency of a reaction's design.[2]

    • Formula: AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste generation. It is the ratio of the mass of total waste produced to the mass of the desired product. A lower E-Factor signifies a greener process.[3]

    • Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

  • Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that evaluates the total mass input (reactants, solvents, workup materials, etc.) required to produce a specific mass of the final product.[4] It provides a clear picture of the overall process efficiency.

    • Formula: PMI = Total Mass in Process (kg) / Mass of Product (kg)

    • The relationship between E-Factor and PMI is straightforward: E-Factor = PMI - 1 .[4]

These metrics, when used together, offer a powerful lens through which to assess the "greenness" of a chemical process, exposing the hidden environmental costs of solvents, reagents, and purification steps.

Pillar 2: Comparative Reaction Analysis

We will now apply these metrics to evaluate a common synthetic sequence involving this compound: a Sonogashira coupling followed by desilylation. This will be compared against a greener, copper-free Sonogashira protocol.

Scenario 1: Traditional Sonogashira Coupling & Desilylation

The Sonogashira reaction is a cornerstone of C-C bond formation, coupling terminal alkynes with aryl or vinyl halides.[5] The use of a TMS-protected alkyne requires a subsequent deprotection step, often using fluoride ions or acid/base-mediated hydrolysis.

Experimental Protocol 1: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol is adapted from standard Sonogashira procedures.[6][7]

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoanisole (234 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (4 mg, 0.02 mmol, 2 mol%).

  • Add anhydrous, deoxygenated tetrahydrofuran (THF) (5 mL) and triethylamine (Et₃N) (2 mL).

  • Add this compound (230 mg, 1.1 mmol).

  • Stir the mixture at room temperature for 16 hours.

  • After completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aq. NH₄Cl (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield 1-(3-chlorophenyl)-2-(4-methoxyphenyl)ethyne-TMS (Product A). Assume a 90% yield (355 mg, 0.90 mmol).

Experimental Protocol 2: Fluoride-Mediated Desilylation

This protocol details the removal of the TMS protecting group.

  • Dissolve Product A (355 mg, 0.90 mmol) in THF (10 mL).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 mL, 1.1 mmol).

  • Stir at room temperature for 1 hour.

  • Quench the reaction with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 1-(3-chlorophenyl)-2-(4-methoxyphenyl)ethyne (Final Product). Assume a 95% yield (207 mg, 0.855 mmol from Product A).

Scenario 2: Greener, Copper-Free Sonogashira Coupling

To improve the environmental profile, we can modify the Sonogashira reaction to eliminate the toxic copper co-catalyst and the amine base, and use a more environmentally benign solvent system.[8][9] This protocol uses the unprotected alkyne, 1-chloro-3-ethynylbenzene, directly, thus avoiding the desilylation step entirely.

Experimental Protocol 3: Aqueous, Copper-Free Sonogashira

This protocol is adapted from sustainable cross-coupling methodologies.[9]

  • To a reaction vessel, add 4-iodoanisole (234 mg, 1.0 mmol), 1-chloro-3-ethynylbenzene (150 mg, 1.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add a water/isopropanol mixture (5 mL, 1:1 v/v).

  • Add a water-soluble Palladium catalyst complex, such as PdCl₂(TPPTS)₂ (tris(3-sulfophenyl)phosphine) (11 mg, 0.01 mmol, 1 mol%).

  • Heat the mixture to 80 °C and stir for 6 hours.

  • Cool to room temperature and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 1-(3-chlorophenyl)-2-(4-methoxyphenyl)ethyne (Final Product). Assume an 88% yield (213 mg, 0.88 mmol).

Pillar 3: Data Analysis and Visualization

A quantitative comparison of these protocols reveals the true environmental cost of the TMS protecting group strategy.

Green Chemistry Metrics: A Head-to-Head Comparison

The table below summarizes the calculated metrics for each scenario. Note that for Scenario 1, the metrics are calculated for the entire two-step process (coupling + desilylation) to produce the final unprotected alkyne.

MetricScenario 1: Traditional Sonogashira + DesilylationScenario 2: Greener, Copper-Free Sonogashira
Atom Economy (AE) Coupling: 71.2% Desilylation: 61.5% Overall: 43.8%87.1%
E-Factor ~175~65
Process Mass Intensity (PMI) ~176~66

Assumptions for Calculations: Densities used: THF (0.889 g/mL), Et₃N (0.726 g/mL), Diethyl Ether (0.713 g/mL), Ethyl Acetate (0.902 g/mL), Isopropanol (0.786 g/mL), Water (1.0 g/mL). Mass of chromatography silica and solvents are included in the total mass calculations for PMI and E-Factor, estimated based on typical lab scale.

Workflow Visualization

The following diagram illustrates the stark difference in process efficiency between the two synthetic routes.

G cluster_0 Scenario 1: Traditional Route (TMS Protection) cluster_1 Scenario 2: Greener Direct Route S1_Start 4-Iodoanisole + (3-ClPhC≡C)TMS S1_Step1 Protocol 1: Sonogashira Coupling (Pd/Cu, THF/Et3N) S1_Start->S1_Step1 S1_Inter Protected Alkyne Intermediate S1_Step1->S1_Inter S1_Waste1 Waste: - TMS-F - Pd/Cu catalysts - Amine salts - Solvents (THF, Ether, etc.) - Silica S1_Step1->S1_Waste1 S1_Step2 Protocol 2: Desilylation (TBAF, THF) S1_Inter->S1_Step2 S1_End Final Product S1_Step2->S1_End S1_Step2->S1_Waste1 S2_Start 4-Iodoanisole + 3-ClPhC≡CH S2_Step1 Protocol 3: Cu-Free Sonogashira (Pd, Water/IPA) S2_Start->S2_Step1 S2_End Final Product S2_Step1->S2_End S2_Waste1 Waste: - Pd catalyst - Salts - Solvents (Water, IPA, EtOAc) - Silica S2_Step1->S2_Waste1

Caption: Comparative workflow of traditional vs. greener synthesis.

Discussion: The Hidden Costs of a Protecting Group

The data clearly demonstrates the significant environmental advantages of avoiding a protecting group strategy.

  • Atom Economy: The direct, greener route (Scenario 2) has a vastly superior Atom Economy (87.1%) because nearly all atoms from the key reactants are incorporated into the final product. In contrast, the overall AE of the traditional route is halved (43.8%) due to the introduction and subsequent loss of the large TMS group (MW ≈ 73 g/mol ) and the reagents needed for its removal.

  • Mass Intensity and Waste: The E-Factor and PMI values for Scenario 1 are nearly three times higher than for Scenario 2. This dramatic difference is a direct result of the additional desilylation step, which requires its own solvent, reagents (TBAF), and a full aqueous workup and chromatographic purification. Furthermore, the traditional Sonogashira protocol uses larger volumes of volatile and more hazardous organic solvents like THF and triethylamine compared to the water/isopropanol system in the greener alternative.[9]

  • Beyond the Metrics - Reagent and Solvent Choice: The greener protocol offers qualitative benefits not fully captured by mass-based metrics. It eliminates the use of a copper co-catalyst, which is a toxic heavy metal, and replaces the hazardous amine base with inorganic K₂CO₃. The use of water and isopropanol as solvents is also a significant improvement over THF and triethylamine from both a safety and environmental perspective.[8] While the TMS group itself is of relatively low toxicity, the reagents used for its removal, such as fluoride sources, can be hazardous.[10] Recent advances in desilylation, such as visible-light-mediated methods using thiyl radicals, offer milder and potentially greener alternatives to traditional fluoride-based cleavage, but they still represent an extra step in the synthesis.[11][12]

Conclusion and Future Outlook

While this compound is an effective reagent for introducing the 3-chlorophenylethynyl moiety, its use inherently compromises the green credentials of a synthetic route due to the inefficiency of a protection-deprotection strategy. Our analysis shows that employing a direct coupling with the terminal alkyne using a modern, greener protocol results in a dramatic reduction in waste (E-Factor reduced by ~63%) and a significant improvement in mass efficiency (PMI reduced by ~63%).

For researchers, scientists, and drug development professionals, this guide underscores the importance of a holistic process evaluation. When designing a synthesis, we must ask critical questions: Is a protecting group truly necessary? Can a direct route be developed? Can we replace hazardous solvents and catalysts with safer, more sustainable alternatives? By applying green chemistry metrics early in the development process, we can move beyond simply making a molecule to making it responsibly, minimizing our environmental impact while advancing chemical innovation.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (3-Chlorophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that groundbreaking research and laboratory safety are inextricably linked. The lifecycle of a chemical doesn't end when an experiment is complete; responsible disposal is a critical, non-negotiable component of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-Chlorophenylethynyl)trimethylsilane, ensuring the safety of personnel and the protection of our environment. Our approach moves beyond mere compliance, embedding safety and responsibility into the core of the scientific process.

Understanding the Compound: A Proactive Approach to Safety

This compound is an organosilicon compound featuring a chlorinated aromatic ring and a terminal alkyne protected by a trimethylsilyl group.[1] Understanding this structure is key to anticipating its hazards and devising a safe disposal plan.

  • Organosilane Reactivity : The trimethylsilyl group can be labile and may react with water or moisture, particularly under non-neutral pH conditions. While many organosilanes are designed for stability, related compounds like chlorotrimethylsilane react violently with water.[2][3][4] This potential reactivity necessitates handling in dry, controlled environments.

  • Chlorinated Aromatic Core : The presence of a chlorophenyl group means this compound is a chlorinated hydrocarbon. Improper disposal, especially via incineration at low temperatures, can lead to the formation of highly toxic dioxins and other hazardous byproducts.[5]

  • Hazard Profile : The compound is classified with specific health and environmental warnings. It is known to cause serious eye irritation and may cause long-lasting harmful effects to aquatic life.

This initial assessment dictates that this compound must be treated as a hazardous chemical waste, requiring a disposal pathway that ensures complete destruction and neutralization of its hazardous components.

Property Identifier/Value Source
CAS Number 227936-62-1[1][6]
Molecular Formula C₁₁H₁₃ClSi[7]
Physical Form Liquid
GHS Hazard Statements H319: Causes serious eye irritationH413: May cause long lasting harmful effects to aquatic life
GHS Precautionary Statement P501: Dispose of contents/container to an appropriate treatment and disposal facility...[6]
Storage Class 10: Combustible liquids

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to ensure it is handled, stored, and ultimately destroyed in a manner that complies with all institutional and regulatory standards, such as those outlined by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8][9]

Step 1: Waste Segregation and Collection

The moment a decision is made to discard the chemical, it becomes waste. From this point, it must never be mixed with non-hazardous or other incompatible waste streams.

  • Designated Waste Container : Use a dedicated, chemically resistant container (e.g., borosilicate glass or high-density polyethylene - HDPE) for collecting waste this compound. The container must be in good condition, with a secure, vapor-tight lid.

  • Avoid Contamination : Do not mix this waste with aqueous waste, strong acids, strong bases, or oxidizing agents. Such mixing can initiate unforeseen and dangerous chemical reactions.

  • Solid vs. Liquid Waste :

    • Unused/Expired Reagent : Collect the neat liquid in the designated container.

    • Contaminated Labware : Disposable items like pipette tips, gloves, and weigh boats heavily contaminated with the compound should be collected in a separate, clearly labeled, sealed plastic bag and treated as hazardous solid waste.

    • Rinsate : When cleaning non-disposable glassware, use a minimal amount of an appropriate organic solvent (e.g., acetone or ethanol). This solvent rinsate is now hazardous waste and must be collected in a separate, labeled container for halogenated organic waste. Do not rinse with water into the sewer system.

Step 2: Labeling and Temporary Storage

Proper labeling is a cornerstone of laboratory safety and regulatory compliance. It communicates the hazard to everyone in the workspace.

  • Content Identification : The waste container label must be filled out completely and legibly. It should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: This compound

    • An accurate estimation of the concentration and total volume.

    • All associated hazards (e.g., "Irritant," "Environmental Hazard").

    • The date the container was first used for waste accumulation.

  • Secure Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be a secondary containment bin within a ventilated cabinet, away from heat, sparks, or open flames.[10]

Step 3: Arranging for Final Disposal

The final disposal of this compound is not a task for laboratory personnel. It must be handled by a licensed hazardous waste disposal contractor.

  • Contact EHS : Follow your institution's protocol for waste pickup by contacting the Environmental Health and Safety (EHS) office. They will manage the logistics of transferring the waste to a certified contractor.

  • Incineration is the Standard : The preferred and most environmentally sound method for destroying this type of waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This process ensures the complete destruction of the chlorinated organic molecule, preventing its release into the environment.[11][12]

  • Landfill is Unacceptable : Landfilling is not a responsible option for this compound. Organosilicon compounds can be persistent in the environment, and landfilling does not neutralize the chemical's hazards.[11][12]

The following diagram illustrates the decision-making and operational flow for proper disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Labeling cluster_2 Interim Storage & Pickup cluster_3 Final Disposal gen Waste Generated (Unused Reagent, Contaminated Items) container Select Designated Waste Container gen->container segregate Segregate from Incompatible Waste Streams container->segregate collect_liquid Collect Liquid Waste segregate->collect_liquid collect_solid Collect Contaminated Solids segregate->collect_solid label_waste Label Container: 'Hazardous Waste' Full Chemical Name & Hazards collect_liquid->label_waste collect_solid->label_waste store Store in Ventilated Satellite Accumulation Area (Secondary Containment) label_waste->store ehs Request Pickup from Environmental Health & Safety (EHS) store->ehs transport Transport by Licensed Hazardous Waste Contractor ehs->transport incinerate High-Temperature Incineration at Permitted Facility transport->incinerate landfill Landfill (Not Recommended) transport->landfill Avoid

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

Accidents can happen, and preparedness is essential. In the event of a spill, prioritize personal safety above all else.

  • Alert Personnel : Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill : If the spill is small and you are trained and equipped to handle it, proceed with caution. For large spills, contact your institution's emergency response team or EHS immediately.

  • Don Personal Protective Equipment (PPE) : At a minimum, this includes chemical splash goggles, a lab coat, and nitrile gloves.[2]

  • Containment and Cleanup :

    • Ensure adequate ventilation. Remove all ignition sources.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a solvent-moistened cloth (the cloth also becomes hazardous waste), followed by soap and water.

  • Dispose of Cleanup Materials : All materials used for cleanup must be disposed of as hazardous waste.

By adhering to this rigorous, scientifically-grounded disposal protocol, you are not only ensuring compliance but are also upholding the highest standards of professional responsibility. This commitment builds a culture of safety that protects you, your colleagues, and the future of scientific discovery.

References

A Senior Application Scientist's Guide to Handling (3-Chlorophenylethynyl)trimethylsilane: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling of (3-Chlorophenylethynyl)trimethylsilane (CAS No. 227936-62-1). The protocols herein are designed to provide researchers, scientists, and drug development professionals with the essential information to mitigate risks, ensure procedural integrity, and manage the chemical's lifecycle from receipt to disposal. Our approach moves beyond a simple checklist, embedding field-proven insights into a self-validating system of safety and handling.

Compound Hazard Profile & Risk Assessment

This compound is an organosilane compound. While its specific toxicology profile is not extensively documented, its classification and the nature of related compounds demand a cautious and well-defined handling protocol.

  • GHS Classification: The primary documented hazards are H319 (Causes serious eye irritation) and H413 (May cause long lasting harmful effects to aquatic life) .[1][2][3] The signal word is "Warning".[1][3]

  • Inferred Risks from Structural Class (Organosilane):

    • Moisture Sensitivity: Many organosilane compounds, particularly those with reactive groups, can be sensitive to moisture and air, potentially leading to decomposition.[4][5] While not explicitly pyrophoric, handling under an inert atmosphere is a prudent measure to ensure material integrity.

    • Thermal and Chemical Stability: Organosilicon compounds should be stored in cool, dry, and well-ventilated areas, away from heat sources, sparks, and incompatible materials like strong oxidizing agents.[5][6]

The Hierarchy of Controls: Engineering Safeguards First

Personal Protective Equipment (PPE) is the final line of defense. The primary methods for ensuring safety involve robust engineering controls that isolate the handler from the chemical hazard.

  • Primary Handling (Weighing, Aliquoting, Reaction Setup): All manipulations of this compound must be conducted in a certified chemical fume hood to control vapor exposure.

  • For Air-Sensitive Applications: If the reaction chemistry is sensitive to air or moisture, the use of a nitrogen-filled glovebox or standard Schlenk line techniques is mandatory.[4][7] These systems create an inert environment, protecting both the chemical from degradation and the user from exposure.[8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table summarizes the required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (in Fume Hood) ANSI Z87.1 compliant safety glasses with side shields. A face shield is recommended when handling larger quantities (>50 mL).Double-gloving is recommended. Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl Rubber. 4H laminate gloves offer extended protection for prolonged tasks.[9][10]Flame-resistant lab coat, long pants, and closed-toe shoes.Not required if handled exclusively within a certified fume hood.
Glovebox Operations Safety glasses.Appropriate glovebox gloves (typically butyl or neoprene).Lab coat worn over personal clothing.Not applicable.
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty chemical resistant gloves (e.g., Butyl rubber or 4H laminate over nitrile).[9][10]Chemical-resistant apron or coveralls over a lab coat. Chemical-resistant boot covers.Air-purifying respirator (APR) with organic vapor cartridges, or a Self-Contained Breathing Apparatus (SCBA) for large spills.[11]
Causality of PPE Choices:
  • Eye Protection: The compound is a confirmed serious eye irritant (H319).[1] Therefore, robust protection is non-negotiable. Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes compared to safety glasses.

  • Hand Protection: Organosilanes can permeate standard glove materials at different rates. Studies on similar compounds show that while nitrile offers some resistance, materials like butyl rubber, neoprene, or specialized laminates (4H) provide more reliable and longer-lasting protection.[9][10] Double-gloving mitigates the risk of exposure from a single point of failure.

  • Respiratory Protection: While routine handling in a fume hood prevents vapor accumulation, a significant spill can overwhelm this control, necessitating the use of respiratory protection.

Step-by-Step Operational Plans

Standard Handling and Transfer Protocol (Air-Sensitive)

This protocol assumes the use of a Schlenk line and Sure/Seal™ style bottles, which are designed for the safe storage and dispensing of air-sensitive reagents.[12]

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Assemble the reaction apparatus on the Schlenk line.

  • Inert Gas Purge: Purge the reagent bottle by carefully inserting a needle connected to the inert gas line through the septum. Insert a second "exit" needle to allow for gas exchange.

  • Syringe Transfer: Use a clean, dry syringe with a long needle (18-21 gauge) to pierce the septum of the reagent bottle.[4]

  • Pressure Equalization: Gently inject inert gas from the manifold into the bottle to create a slight positive pressure.

  • Withdrawal: Invert the bottle and carefully withdraw the desired volume of the liquid into the syringe.

  • Transfer: Remove the syringe and quickly insert the needle through a septum on the reaction flask. Dispense the reagent.

  • Cleanup: Immediately quench any residual reagent in the syringe by drawing up a quenching solution (e.g., isopropanol) and dispensing it into a designated waste container. Clean the syringe and needle thoroughly.[12]

Emergency Response to a Spill

The following diagram outlines the immediate actions required in the event of a spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assess & Prepare cluster_Containment Containment & Cleanup cluster_Finalization Decontamination & Disposal spill Spill Occurs alert Alert personnel in the immediate area. Isolate the spill. spill->alert evacuate Evacuate if spill is large or you feel unwell. alert->evacuate Large Spill? assess Assess spill size and location. Consult SDS. alert->assess Small Spill ppe Don appropriate PPE for spill cleanup. assess->ppe kit Obtain chemical spill kit. ppe->kit contain Contain the spill with absorbent material (e.g., vermiculite, sand). kit->contain absorb Carefully absorb the liquid. Work from outside in. contain->absorb collect Collect absorbed material using non-sparking tools. absorb->collect place_waste Place waste in a labeled, sealed container. collect->place_waste decontaminate Decontaminate the area with a suitable solvent followed by soap and water. place_waste->decontaminate dispose Dispose of waste through institutional hazardous waste program. decontaminate->dispose remove_ppe Remove and dispose of contaminated PPE. decontaminate->remove_ppe

Caption: Workflow for responding to a chemical spill.

Disposal and Decontamination Plan

Improper disposal is a primary cause of environmental contamination and regulatory non-compliance.

  • Waste Collection: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a dedicated, labeled hazardous waste container.

  • Deactivation of Residual Material: For cleaning glassware, rinse with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the material. This rinse aid should be collected as hazardous waste. Small, residual amounts can be carefully hydrolyzed. The hydrolysis of related silyl compounds can be achieved by slowly adding the material to a stirred protic solvent like isopropanol, followed by treatment with water.[12] This should only be done for trace amounts and in a fume hood.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health & Safety (EH&S) office, following all local and national regulations.[13]

By adhering to this comprehensive guide, laboratory professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.